molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6

Benzo[d]oxazole-4-carboxamide

Cat. No.: B1289350
CAS No.: 957995-85-6
M. Wt: 162.15 g/mol
InChI Key: HZIDLPHYFPKXIE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxamide (CAS 957995-85-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol, serves as a key building block for the synthesis of novel bioactive molecules. Its core structure is integral to several promising research areas. In neuroscience, structural analogs of this benzoxazole core have demonstrated potent neuroprotective effects in models of Alzheimer's disease. Specifically, related compounds have been shown to protect PC12 cells from β-amyloid-induced toxicity by promoting the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decreasing the expression of nuclear factor-κB (NF-κB), thereby reducing tau protein hyperphosphorylation and apoptosis via the Akt/GSK-3β/NF-κB signaling pathway . In oncology, derivatives based on the benzo[d]oxazole scaffold are being investigated as potent inhibitors of key tyrosine kinases. Research highlights their potential as type-I FLT3-ITD inhibitors for acute myeloid leukemia (AML) and as VEGFR-2 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cell lines like HepG2 and MCF-7 . Furthermore, the benzo[d]oxazole pharmacophore has been explored for anti-inflammatory applications, with studies indicating that certain derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, providing protection in models like carrageenan-induced paw edema, with a more favorable ulcerogenic profile than some standard NSAIDs . Additional research indicates potential uses in antifungal applications . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDLPHYFPKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593186
Record name 1,3-Benzoxazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957995-85-6
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the basic chemical properties of Benzo[d]oxazole-4-carboxamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of Benzo[d]oxazole-4-carboxamide

This guide provides a detailed exploration of the fundamental chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from analogous structures to present a comprehensive profile of this heterocyclic compound. We will delve into its molecular structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and potential for biological activity, grounding our discussion in established chemical principles and relevant literature.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of benzene and a 1,3-oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its planar, aromatic structure allows it to function as an isostere of natural nucleic bases like adenine and guanine, facilitating interactions with various biological targets.[2] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2] This guide focuses specifically on this compound, a derivative where a carboxamide functional group is appended to the 4-position of the benzene ring. While specific data on this exact molecule is limited, by analyzing its constituent parts—the benzoxazole core and the 4-carboxamide group—we can construct a robust and scientifically sound profile of its expected chemical behavior.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental properties.

Chemical Structure:

A 2D representation of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound, based on its structure and data from the parent benzoxazole molecule.[3]

PropertyPredicted ValueSource/Basis
Molecular Formula C₈H₆N₂O₂Structural Analysis
Molecular Weight 162.15 g/mol Calculation from Formula
Appearance White to off-white solidAnalogy to similar compounds
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.Based on the aromatic and polar functional groups
Melting Point > 200 °C (decomposes)Expected high melting point due to hydrogen bonding and planar structure
Boiling Point Not applicable (likely decomposes)---
pKa (acidic) ~16-18 (amide N-H)General pKa for amides
pKa (basic) ~1-2 (oxazole N)General pKa for benzoxazoles

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is critical for the structural elucidation and purity assessment of a synthesized compound. The expected spectroscopic data for this compound are inferred from literature on analogous structures.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by signals from the aromatic system and the carboxamide group.

Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceRationale
3400 - 3100N-H stretchStrong, broad peaksAsymmetric and symmetric stretching of the primary amide
3100 - 3000Aromatic C-H stretchMedium to weakC-H bonds on the benzene ring
~1680C=O stretch (Amide I)Strong, sharpCarbonyl of the carboxamide group
~1620N-H bend (Amide II)Medium to strongBending vibration of the N-H bond in the amide
1600 - 1450C=C and C=N stretchMultiple medium to strong peaksAromatic ring and oxazole ring stretching
1300 - 1000C-O and C-N stretchMedium to strongStretching of the ether linkage in the oxazole and the C-N of the amide

Rationale: The presence of a primary amide is confirmed by the two N-H stretching bands and the distinct Amide I and Amide II bands.[4] The aromatic character is indicated by the C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz):

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring and the single proton on the oxazole ring, as well as signals for the amide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 9.2Singlet1HH2 (oxazole proton)The proton at the 2-position of the benzoxazole ring is typically deshielded.
~8.2 - 8.4Doublet1HH5 or H7Aromatic protons ortho to the electron-withdrawing carboxamide group will be shifted downfield.
~7.8 - 8.0Doublet1HH7 or H5Aromatic proton.
~7.5 - 7.7Triplet1HH6Aromatic proton.
~7.5 and ~8.0Broad Singlets2H-CONH₂Amide protons, which are exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz):

The carbon NMR will show eight distinct signals for the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (carboxamide)Carbonyl carbons are significantly deshielded.
~155C2 (oxazole)The carbon between the N and O atoms in the oxazole ring.
~150C7aBridgehead carbon attached to oxygen.
~142C3aBridgehead carbon attached to nitrogen.
~130C4Carbon bearing the carboxamide group.
~128C6Aromatic CH.
~125C5Aromatic CH.
~115C7Aromatic CH.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the cyclization of a suitably substituted aminophenol.[1] The most common method for forming the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6]

synthesis_workflow cluster_0 Synthesis of this compound start 2-Amino-3-hydroxybenzoic acid intermediate1 Amidation with Ammonia Source start->intermediate1 1. Amidation intermediate2 2-Amino-3-hydroxybenzamide intermediate1->intermediate2 intermediate3 Cyclization (e.g., with an orthoester or under dehydrating conditions) intermediate2->intermediate3 2. Cyclization product This compound intermediate3->product

Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for benzoxazole synthesis.[1]

Step 1: Amidation of 2-Amino-3-hydroxybenzoic acid

  • To a solution of 2-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a source of ammonia, such as ammonium chloride (1.5 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-3-hydroxybenzamide.

Step 2: Cyclization to form the Benzoxazole Ring

  • Dissolve the crude 2-amino-3-hydroxybenzamide from the previous step in triethyl orthoformate.

  • Heat the mixture to reflux (approximately 140-150 °C) for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration, wash with a cold solvent like hexane or diethyl ether to remove excess orthoformate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Chemical Reactivity
  • The Benzoxazole Ring: The benzoxazole ring is aromatic and relatively stable. The nitrogen atom is weakly basic. The ring system can undergo electrophilic substitution on the benzene ring, with the position of substitution directed by the existing carboxamide group and the heteroatoms.

  • The Carboxamide Group: The amide functionality is relatively unreactive. It can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The N-H protons are weakly acidic.

Biological and Pharmacological Potential

While this compound itself has not been extensively studied, its structural motifs are present in many biologically active molecules.

biological_potential cluster_core Benzoxazole Carboxamide Scaffold cluster_activities Potential Biological Activities core This compound antimicrobial Antimicrobial core->antimicrobial Structural similarity to known antimicrobials anticancer Anticancer core->anticancer Isostere of nucleic bases anti_inflammatory Anti-inflammatory core->anti_inflammatory Common activity of benzoxazoles enzyme_inhibition Enzyme Inhibition (e.g., Sortase A, PARP) core->enzyme_inhibition Potential for targeted therapy

Potential biological roles of the benzoxazole carboxamide scaffold.

  • Antimicrobial Activity: Many benzoxazole derivatives exhibit potent activity against a range of bacteria and fungi.[4]

  • Anticancer Activity: Due to their structural similarity to purine bases, benzoxazoles can interfere with nucleic acid and protein synthesis in cancer cells.[4] Derivatives of the analogous 1H-benzo[d]imidazole-4-carboxamide have been developed as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, highlighting a potential therapeutic avenue for this scaffold.

  • Enzyme Inhibition: Substituted benzoxazole carboxamides have been identified as inhibitors of various enzymes. For instance, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives are known inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence.

Conclusion

References

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9228, Benzoxazole. Retrieved from [Link]3]

  • Talele, T. T. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]4]

  • Singh, R., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25413. [Link]1]

  • Li, Z., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(22), 7598. [Link]5]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.[2]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Core Moiety in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The Benzo[d]oxazole-4-carboxamide core is a quintessential example of such a structure. Its rigid, planar geometry and strategic placement of hydrogen bond donors and acceptors have made it a cornerstone in the development of targeted therapeutics, most notably in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery and foundational synthesis of this critical scaffold, offering insights into the chemical logic and experimental methodologies that have paved the way for its widespread application. While the direct "discovery" of the parent this compound is intertwined with the development of its derivatives, this guide will elucidate the logical synthetic progression, from commercially available precursors to the final, versatile carboxamide.

The significance of this scaffold is prominently highlighted by its presence in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms.[1][2] Veliparib (ABT-888), an investigational PARP inhibitor developed by AbbVie, features the related 1H-benzimidazole-4-carboxamide core, underscoring the therapeutic potential of this structural class.[1][2] The development of such molecules has been a driving force in the exploration and optimization of synthetic routes to related heterocyclic carboxamides.

Part 1: The Foundational Synthetic Strategy: From Substituted Benzene to the Benzoxazole Core

The initial synthesis of the this compound scaffold is not a singular, documented event but rather a logical chemical progression. The key to this synthesis is the construction of the heterocyclic core, Benzo[d]oxazole-4-carboxylic acid, which serves as the immediate precursor to the target carboxamide. The most established route commences with a substituted benzoic acid and proceeds through nitration, reduction, and cyclization.

Synthesis of the Key Intermediate: 2-Amino-3-hydroxybenzoic Acid

The journey to the this compound scaffold begins with the synthesis of the crucial intermediate, 2-amino-3-hydroxybenzoic acid. A reliable method starts from 3-hydroxybenzoic acid, proceeding through a two-step sequence of nitration and subsequent reduction.[3]

Step 1: Nitration of 3-Hydroxybenzoic Acid

The first step involves the electrophilic aromatic substitution (nitration) of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-director. Therefore, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group predominantly at the 4-position (para to the hydroxyl group).[3]

Step 2: Reduction of 4-Nitro-3-hydroxybenzoic Acid

The nitro group of 4-nitro-3-hydroxybenzoic acid is then reduced to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing agents like iron or tin in the presence of an acid (e.g., Fe/HCl or Sn/HCl).[3] This yields the pivotal intermediate, 2-amino-3-hydroxybenzoic acid.

Cyclization to Form the Benzo[d]oxazole Ring

The formation of the benzoxazole ring is achieved through the cyclization of 2-amino-3-hydroxybenzoic acid. This intramolecular condensation reaction is typically facilitated by heating in the presence of a dehydrating agent or a suitable cyclizing reagent. One common approach involves reacting the 2-aminophenol derivative with a carboxylic acid or its derivative.[4] In the case of forming the unsubstituted benzoxazole ring at the 2-position, formic acid or its equivalent can be used. The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization with the elimination of water to form the stable aromatic benzoxazole ring.

Part 2: The Crucial Amidation Step: Installation of the Carboxamide

With the Benzo[d]oxazole-4-carboxylic acid in hand, the final and critical step is the formation of the carboxamide. This is a standard transformation in organic synthesis, but its application to this specific scaffold is what unlocks its potential as a pharmacophore. The amide bond formation is typically achieved by activating the carboxylic acid, followed by reaction with an amine.[5]

Activation of the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more electrophilic species. Common methods include:

  • Conversion to an Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride.[6]

  • Use of Coupling Reagents: A wide array of coupling reagents are available to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Common Amide Coupling Reagents and Protocols

The choice of coupling reagent and reaction conditions depends on the specific amine being used and the overall complexity of the molecule. For the synthesis of the parent this compound, ammonia or an ammonia equivalent would be used. For derivatives, a primary or secondary amine is employed.

Coupling Reagent ClassExamplesTypical Conditions
Carbodiimides DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and reduce racemization. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added.
Phosphonium Salts BOP, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient and often used for sterically hindered or less reactive amines.
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUKnown for rapid reaction times and high yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid

Step A: Synthesis of 3-Hydroxy-2-nitrobenzoic Acid

  • To a stirred solution of 3-hydroxybenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Step B: Synthesis of 2-Amino-3-hydroxybenzoic Acid

  • 3-Hydroxy-2-nitrobenzoic acid is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-amino-3-hydroxybenzoic acid.

Protocol 2: Synthesis of Benzo[d]oxazole-4-carboxylic Acid
  • A mixture of 2-amino-3-hydroxybenzoic acid and an excess of formic acid (or a formic acid equivalent like triethyl orthoformate) is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to afford Benzo[d]oxazole-4-carboxylic acid.

Protocol 3: General Procedure for the Synthesis of N-Substituted Benzo[d]oxazole-4-carboxamides
  • To a solution of Benzo[d]oxazole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) are added.

  • The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • The desired amine (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid, aqueous base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of Benzo[d]oxazole-4-carboxylic Acid

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic_Acid 4-Nitro-3-hydroxybenzoic Acid 3-Hydroxybenzoic_Acid->4-Nitro-3-hydroxybenzoic_Acid HNO3, H2SO4 2-Amino-3-hydroxybenzoic_Acid 2-Amino-3-hydroxybenzoic Acid 4-Nitro-3-hydroxybenzoic_Acid->2-Amino-3-hydroxybenzoic_Acid H2, Pd/C Benzo[d]oxazole-4-carboxylic_Acid Benzo[d]oxazole-4-carboxylic Acid 2-Amino-3-hydroxybenzoic_Acid->Benzo[d]oxazole-4-carboxylic_Acid HCOOH, Δ

Caption: Synthetic route to Benzo[d]oxazole-4-carboxylic acid.

Diagram 2: General Amide Coupling Workflow

G Start Benzo[d]oxazole-4-carboxylic Acid Activation Activation with Coupling Reagent (e.g., HATU, DIPEA in DMF) Start->Activation Activated_Intermediate Activated Ester Intermediate Activation->Activated_Intermediate Amine_Addition Addition of Amine (R-NH2) Activated_Intermediate->Amine_Addition Amide_Formation Amide Bond Formation Amine_Addition->Amide_Formation Product This compound Amide_Formation->Product Purification Workup and Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the amidation of Benzo[d]oxazole-4-carboxylic acid.

Conclusion: A Scaffold of Enduring Importance

The this compound scaffold represents a remarkable success story in medicinal chemistry. Its initial synthesis, rooted in fundamental organic reactions, has provided a platform for the development of numerous derivatives with significant therapeutic potential. The strategic combination of a rigid heterocyclic core with the versatile carboxamide functionality has proven to be a powerful approach for targeting a range of biological macromolecules. As our understanding of disease pathways continues to evolve, it is certain that this privileged scaffold will remain a focal point for the design and synthesis of next-generation therapeutics. The foundational synthetic routes detailed in this guide provide the essential knowledge for researchers to not only access this important core but also to innovate and expand upon its impressive legacy.

References

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Spectroscopic characterization data for Benzo[d]oxazole-4-carboxamide (1H NMR, 13C NMR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Benzo[d]oxazole Scaffolds in Drug Discovery

The benzo[d]oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and rigid, planar structure allow for precise interactions with biological targets, leading to a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Benzo[d]oxazole-4-carboxamide, as a derivative, holds significant promise for the development of novel therapeutics. The carboxamide functional group, in particular, can serve as a key hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites or receptors.

Unambiguous structural confirmation is the bedrock upon which all subsequent biological evaluation rests. In the synthesis and development of novel this compound analogues, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement for ensuring the identity, purity, and integrity of the molecule. This technical guide provides an in-depth exploration of the key spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. The methodologies and data interpretations presented herein are grounded in established principles and best practices to ensure scientific rigor and reproducibility.[6]

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for spectral assignments.

This compound Structure cluster_benzoxazole cluster_carboxamide C4 C4 C5 C5 C4->C5 C_amide C=O C4->C_amide C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7a C7a C7->C7a H7 H7 C7->H7 C3a C3a C7a->C3a C3a->C4 N3 N3 C3a->N3 O1 O1 O1->C7a C2 C2 C2->O1 H2 H2 C2->H2 N3->C2 N_amide NH2 C_amide->N_amide

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information about the number, chemical environment, and connectivity of protons within a molecule. For this compound, the aromatic protons of the benzoxazole core are expected to appear in the downfield region of the spectrum (typically δ 7.0–8.5 ppm) due to the deshielding effects of the aromatic ring currents.[1] The protons of the amide group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar benzoxazole derivatives and established substituent effects.[3][7][8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.3Singlet (s)-
H5~7.8Doublet (d)~8.0
H6~7.4Triplet (t)~8.0
H7~7.9Doublet (d)~8.0
-CONH₂7.5 - 8.5Broad Singlet (br s)-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.0 - 8.5 ppm): The three protons on the benzene ring (H5, H6, and H7) will exhibit a characteristic splitting pattern. H6, being coupled to both H5 and H7, is expected to appear as a triplet. H5 and H7 will each appear as doublets due to coupling with H6. The exact chemical shifts will be influenced by the electron-withdrawing nature of the carboxamide group at the C4 position. The proton at the C2 position (H2) of the oxazole ring is expected to be a singlet as it has no adjacent protons to couple with.[3]

  • Amide Protons (-CONH₂): The two protons of the primary amide will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amides as it can help in observing the NH protons.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[6]

    • Shim the magnetic field to achieve optimal homogeneity and resolution. Modern spectrometers often have automated shimming routines.[6]

  • Data Acquisition:

    • Set the appropriate acquisition parameters. For a routine ¹H spectrum, typical parameters on a 400 MHz spectrometer would be:

      • Pulse angle: 45° (to balance signal intensity and relaxation time)[6]

      • Acquisition time: 2-4 seconds[6]

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)[6]

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the proton connectivity.

¹H NMR Acquisition Workflow A Sample Preparation B Instrument Setup (Lock & Shim) A->B C Set Acquisition Parameters B->C D Acquire FID C->D E Data Processing (FT, Phasing, Calibration) D->E F Spectral Analysis E->F

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive and typically require longer acquisition times than ¹H NMR.[9]

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below. These are based on data from related benzoxazole structures and general chemical shift ranges for aromatic and heterocyclic carbons.[10][11]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~152
C3a~140
C4~120
C5~125
C6~128
C7~115
C7a~150
-C=O (Amide)~168
Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Heterocyclic Carbons (δ 110 - 160 ppm): The seven carbon atoms of the benzo[d]oxazole ring system are expected to resonate in this region. The quaternary carbons (C3a and C7a) will likely have lower intensities compared to the protonated carbons. The chemical shift of C4 will be influenced by the attached carboxamide group.[10]

  • Carbonyl Carbon (δ ~168 ppm): The carbon of the amide carbonyl group is expected to appear significantly downfield, which is characteristic for this functional group.[10]

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires consideration of its lower sensitivity.

  • Sample Preparation:

    • A more concentrated sample is often beneficial for ¹³C NMR. Use 15-30 mg of the compound in 0.6-0.7 mL of deuterated solvent.[12]

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune the probe for the ¹³C frequency.[13]

  • Data Acquisition:

    • A standard ¹³C experiment is typically proton-decoupled to simplify the spectrum to single lines for each carbon.

    • Typical acquisition parameters on a 100 MHz (for ¹³C) spectrometer include:

      • Pulse angle: 30-45°[6]

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds (can be adjusted based on the molecule)

      • Number of scans: 1024 or more, depending on the sample concentration.[14]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift using the solvent peak as a reference (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₈H₆N₂O₂

  • Molecular Weight: 162.15 g/mol

  • Expected Ion Peak (ESI+): m/z = 163.16 [M+H]⁺

Plausible Fragmentation Pathway

Under MS conditions, the molecular ion can undergo fragmentation, providing valuable structural clues. A likely fragmentation pathway for this compound involves the loss of the amide group and subsequent cleavages of the heterocyclic ring.

Plausible ESI-MS Fragmentation of this compound A [M+H]⁺ m/z = 163 B Loss of NH₃ m/z = 146 A->B -NH₃ C Loss of CO m/z = 118 B->C -CO

Caption: A simplified potential fragmentation pathway in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters may need to be optimized for the specific compound.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.[15]

Conclusion

The comprehensive spectroscopic characterization using ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for the structural elucidation of this compound.[16] The data obtained from these techniques, when analyzed in conjunction, allow for the unambiguous confirmation of the molecular structure, which is a critical step in the drug discovery and development pipeline. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers and scientists working with this important class of heterocyclic compounds.

References

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  • BLDpharm. (n.d.). 2-(Hydroxymethyl)this compound.
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Unraveling the Molecular Intricacies: A Technical Guide to Investigating the Mechanism of Action of Benzo[d]oxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

The benzo[d]oxazole ring system is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have positioned it as a cornerstone in medicinal chemistry, leading to the development of derivatives with a broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the benzo[d]oxazole-4-carboxamide core, in particular, allows for extensive chemical modifications, enabling the fine-tuning of its interaction with biological targets and the optimization of its therapeutic potential.[5]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate and elucidate the mechanism of action of novel this compound derivatives. By integrating established experimental workflows with the underlying scientific rationale, this document serves as a practical roadmap from initial hit identification to in-depth mechanistic validation.

Part 1: Foundational Characterization and Target Identification

The initial phase of any mechanistic study involves a thorough characterization of the compound's biological effects and the identification of its molecular target(s). This stage is critical for generating initial hypotheses and guiding subsequent, more focused investigations.

Broad-Spectrum Biological Screening

A logical first step is to assess the biological activity of the this compound derivatives across a diverse range of assays. This provides a macroscopic view of the compound's potential therapeutic applications.

Experimental Protocol: Tiered Biological Screening

  • Primary Screening:

    • Antimicrobial Susceptibility Testing: Employ broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[3][4]

    • Anticancer Cytotoxicity Assays: Utilize colorimetric assays (e.g., MTT, SRB) to evaluate the cytotoxic effects of the compounds on a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).[6][7]

    • Anti-inflammatory Assays: Screen for inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Secondary Screening (Based on Primary Hits):

    • If antimicrobial activity is observed, perform time-kill kinetics and assess activity against resistant strains.

    • If anticancer activity is identified, determine the IC50 values across a broader cancer cell line panel and assess selectivity against non-cancerous cell lines.[7]

    • If anti-inflammatory potential is noted, investigate the inhibition of specific pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[8]

Causality Behind Experimental Choices: This tiered approach efficiently funnels compounds towards their most promising therapeutic area. The broad initial screen casts a wide net, while the more specific secondary assays provide initial validation and help prioritize compounds for more intensive mechanistic studies.

Target Identification Strategies

Once a primary biological activity is confirmed, the next crucial step is to identify the molecular target. This can be approached through a combination of computational and experimental methods.

Experimental Workflow for Target Identification

G cluster_0 Computational Approaches cluster_1 Experimental Approaches cluster_2 Hypothesis Generation A In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) B Molecular Docking with Known Targets (e.g., Kinases, Proteases, DNA) A->B G Putative Molecular Target(s) B->G C Affinity Chromatography-Mass Spectrometry D Broad Kinase/Enzyme Panel Screening C->D E Yeast Three-Hybrid System D->E F Thermal Shift Assays (DSF) E->F F->G

Caption: A workflow for identifying the molecular targets of bioactive compounds.

Authoritative Grounding: Molecular docking studies can provide valuable insights into the potential binding modes of benzo[d]oxazole derivatives with known targets. For instance, docking simulations have been used to understand the interaction of these derivatives with the active site of COX-2.[8]

Part 2: Biochemical and Cellular Validation of Mechanism

With a putative target in hand, the subsequent phase focuses on rigorously validating this interaction and elucidating its consequences at the biochemical and cellular levels.

In Vitro Target Engagement and Enzyme Inhibition

Direct interaction with the identified target must be confirmed and quantified. For enzymatic targets, this involves detailed kinetic studies.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for Kinases like VEGFR-2)

  • Reagents and Materials: Recombinant human VEGFR-2, ATP, substrate peptide, test compound (serially diluted), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the VEGFR-2 enzyme and incubate to allow for binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide mixture.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and measure the signal generated by the detection reagent, which is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][9]

Self-Validating System: The inclusion of a known inhibitor (e.g., sorafenib for VEGFR-2) as a positive control and a vehicle-only (DMSO) control is essential for validating the assay's performance and ensuring the observed inhibition is specific to the test compound.[7]

Data Presentation: Enzyme Inhibition Data for Representative Benzo[d]oxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1 VEGFR-20.268Sorafenib0.352
Compound 11 VEGFR-20.361Sorafenib0.352
Compound 12 VEGFR-20.385Sorafenib0.352

Data synthesized from literature reports on benzoxazole-benzamide conjugates.[7]

Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound interacts with its target within a cellular context and modulates downstream signaling pathways is a critical validation step.

Experimental Protocol: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Culture and Treatment: Culture relevant cancer cells (e.g., HCT-116, MCF-7) and treat them with the test compound at various concentrations for a specified duration.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and its downstream effectors.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathway Visualization

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a Benzo[d]oxazole derivative.

Expertise & Experience: The choice of downstream signaling proteins to probe is dictated by the known function of the target. For a VEGFR-2 inhibitor, assessing the phosphorylation status of key downstream nodes like Akt and ERK is a logical step to confirm pathway modulation.[7]

Elucidating the Phenotypic Consequences

Connecting target inhibition to a specific cellular phenotype, such as apoptosis or cell cycle arrest, is the ultimate goal of mechanistic studies.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cancer cells with the test compound for various time points (e.g., 24, 48 hours). Harvest and fix the cells in ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content of each cell.

  • Data Analysis: Generate histograms of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Trustworthiness: An increase in the percentage of cells in the G2/M phase, for example, coupled with a decrease in cells in the G0/G1 and S phases, provides strong evidence that the compound induces cell cycle arrest at the G2/M checkpoint.[7] This phenotypic data, when correlated with target inhibition data, builds a cohesive and trustworthy mechanistic narrative.

Part 3: In Vivo Validation and Translational Relevance

The final step in the investigation is to validate the proposed mechanism of action in a more complex, in vivo system. This provides crucial insights into the compound's potential for therapeutic development.

Xenograft Tumor Models

Evaluating the anti-tumor efficacy of a lead compound in an animal model is a standard preclinical step.

Experimental Protocol: Human Tumor Xenograft Study

  • Model Establishment: Implant human cancer cells (e.g., MX-1) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, and/or positive control). Administer the treatments according to a predefined schedule and route.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Studies: At the end of the study, collect tumor tissue to assess target engagement in vivo (e.g., by Western blotting for phosphorylated proteins).

Authoritative Grounding: Studies have shown that some benzo[d]imidazole-4-carboxamide derivatives, which are structurally related to the topic compounds, can significantly potentiate the efficacy of standard chemotherapeutic agents like temozolomide in xenograft models.[10] This highlights the potential for combination therapies and provides a strong rationale for in vivo testing.

Conclusion: A Synthesis of Evidence for Mechanistic Clarity

Investigating the mechanism of action of this compound derivatives requires a multi-faceted and systematic approach. By progressing logically from broad biological screening to specific target identification, biochemical and cellular validation, and finally, in vivo efficacy studies, researchers can construct a robust and well-supported model of how these promising compounds exert their therapeutic effects. This in-depth understanding is paramount for guiding future drug development efforts and ultimately translating the potential of the benzoxazole scaffold into novel clinical therapies.

References

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. Retrieved from [Link]

  • Ghoshal, A., & Patel, B. K. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1245. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-764. Retrieved from [Link]

  • Wang, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 137, 345-364. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Molecules, 27(15), 4983. Retrieved from [Link]

  • Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. Retrieved from [Link]

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A Technical Guide to the Therapeutic Applications of the Benzo[d]oxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The benzo[d]oxazole scaffold, an aromatic heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its structural similarity to endogenous nucleic acid bases like adenine and guanine allows for favorable interactions with a multitude of biological macromolecules, making it a cornerstone for the design of novel therapeutic agents.[2][3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This technical guide provides a comprehensive exploration of the major therapeutic applications of the benzo[d]oxazole core. We will delve into specific mechanisms of action, present quantitative biological data for exemplary compounds, provide detailed experimental protocols for lead validation, and visualize key molecular pathways and workflows to empower researchers in their drug discovery efforts.

Chapter 1: Application in Oncology

The fight against cancer has been significantly advanced by the development of targeted therapies that interfere with specific molecules essential for tumor growth and progression. Benzo[d]oxazole derivatives have emerged as a highly promising class of anticancer agents, with many exhibiting potent activity through the inhibition of key protein kinases involved in tumor angiogenesis and proliferation.[6][7]

Primary Mechanism of Action: VEGFR-2 Kinase Inhibition

A predominant mechanism through which many potent anticancer benzo[d]oxazoles exert their effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a critical receptor tyrosine kinase that, upon binding its ligand (VEGF-A), triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9][10] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and subsequent downstream signaling, effectively cutting off the tumor's blood supply.[11]

1.1.1. The VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade involving multiple downstream effectors, most notably the PLCγ-PKC-Raf-MEK-MAPK pathway, which transmits signals to the nucleus to promote DNA synthesis and cell proliferation.[9][10] Inhibition of the initial phosphorylation event by a benzo[d]oxazole derivative halts this entire pro-angiogenic cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Inhibitor Benzo[d]oxazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling cascade by a benzo[d]oxazole agent.
Quantitative Data: Anticancer Activity of Benzo[d]oxazole Derivatives

The potency of these compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and direct enzymatic assays against the VEGFR-2 kinase. The results are expressed as IC50 values, representing the concentration required to inhibit 50% of cell growth or enzyme activity.

Compound IDTarget Cancer Cell LineCytotoxicity IC50 (µM)VEGFR-2 Kinase IC50 (µM)Reference
Sorafenib (Reference) HCT-116 (Colon)5.30 - 5.470.0782 - 0.10[1][12]
Sorafenib (Reference) MCF-7 (Breast)4.21 - 7.260.0782 - 0.10[1][12]
Sorafenib (Reference) HepG2 (Liver)3.40 - 9.180.0782 - 0.10[1][12]
Compound 4c HCT-116 (Colon)5.760.12[1]
Compound 4c MCF-7 (Breast)7.360.12[1]
Compound 4c HepG2 (Liver)9.450.12[1]
Compound 8d HCT-116 (Colon)2.790.0554[12]
Compound 8d MCF-7 (Breast)3.430.0554[12]
Compound 8d HepG2 (Liver)2.430.0554[12]
Compound 14i HepG2 (Liver)3.22Not Reported[13]
Compound 14l MCF-7 (Breast)6.870.636 (pg/ml)†[13]
Compound 14o MCF-7 (Breast)4.050.586 (pg/ml)†[13]
†Note: Activity reported as remaining protein concentration, not IC50.
Other Anticancer Mechanisms of Action

Beyond VEGFR-2, the versatile benzo[d]oxazole scaffold has been functionalized to inhibit other critical cancer targets, demonstrating its wide applicability.[14] These include:

  • Tubulin Polymerization Inhibitors: Certain derivatives bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[6]

  • DNA Topoisomerase Inhibitors: Some compounds can inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication, leading to DNA damage and cell death.[15]

  • STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor often overactive in cancer; specific benzoxazoles have been shown to inhibit its function.[7][16]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of benzo[d]oxazole derivatives on a cancer cell line.[5]

1. Materials:

  • 96-well flat-bottom sterile plates

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test benzo[d]oxazole compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Chapter 2: Application in Anti-inflammatory Drug Discovery

Chronic inflammation underlies numerous diseases, from arthritis to cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their utility is often limited by gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes. The benzo[d]oxazole scaffold has proven highly effective for developing selective COX-2 inhibitors, which provide anti-inflammatory benefits with a potentially improved safety profile.

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, including protecting the gastric mucosa. COX-2, however, is an inducible enzyme whose expression is significantly upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation. Benzo[d]oxazole derivatives have been designed to selectively fit into the larger, more accommodating active site of the COX-2 enzyme, inhibiting its function without significantly affecting COX-1.

Caption: Workflow of selective COX-2 inhibition by benzo[d]oxazole derivatives.
Quantitative Data: COX-2 Inhibition by Benzo[d]oxazole Derivatives

The efficacy and selectivity of these inhibitors are quantified by determining their IC50 values against both COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) gives the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib (Reference) 13.020.49>26
Diclofenac (Reference) Not ReportedNot ReportedNon-selective
Compound 13d 1.020.0425.5
Compound 3g >1000.28>357
Compound 3n >1000.14>714
Compound 3o >1000.16>625
Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay

This protocol describes a method to determine the inhibitory potential of test compounds against purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which generates a colored product from an appropriate substrate.

1. Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test benzo[d]oxazole compounds and reference inhibitors (e.g., Celecoxib), dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

2. Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Equilibrate the buffer to 37°C.

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • 100% Activity Wells: 160 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of test compound dilution, 10 µL COX enzyme.

    • Background Wells: Use heat-inactivated enzyme to determine non-enzymatic reaction rates.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of arachidonic acid to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in absorbance at 590 nm every 30 seconds for 2-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Correct all rates by subtracting the background rate.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Perform the assay in parallel for both COX-1 and COX-2 to determine the Selectivity Index.

Chapter 3: Application in Antimicrobial Research

The rise of multidrug-resistant pathogens presents a critical threat to global health, necessitating the discovery of new classes of antimicrobial agents. Benzo[d]oxazole derivatives have demonstrated significant activity against a wide range of bacteria and fungi, making them a valuable scaffold in the search for novel anti-infectives.[3]

Mechanisms of Action

Benzo[d]oxazoles achieve their antimicrobial effects through various mechanisms, a testament to their chemical versatility.

3.1.1. Antibacterial Action: DNA Gyrase Inhibition

A primary target for many antibacterial benzo[d]oxazoles is DNA gyrase (a type II topoisomerase). This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is present in bacteria but absent in higher eukaryotes, making it an excellent target for selective toxicity.[15] By inhibiting the ATP-binding site of the GyrB subunit of DNA gyrase, these compounds prevent DNA re-ligation, leading to a halt in cellular processes and ultimately bacterial cell death.[2][13]

3.1.2. Antifungal Action

The antifungal mechanisms of benzo[d]oxazoles are often pleiotropic. Key actions include:

  • Plasma Membrane Disruption: Some derivatives directly interact with the fungal plasma membrane, increasing its permeability and causing leakage of cellular contents.[1][4]

  • Ergosterol Synthesis Inhibition: Similar to azole antifungals, certain compounds interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, compromising its integrity.[1]

  • Enzyme Inhibition: In silico and experimental studies suggest that some derivatives may inhibit essential fungal enzymes such as HSP90 and aldehyde dehydrogenase.[4][5]

Quantitative Data: Antimicrobial Activity of Benzo[d]oxazole Derivatives

Antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound IDTarget OrganismStrainMIC (µg/mL)Reference
Ofloxacin (Reference) Bacillus subtilisATCC 66330.25
Ofloxacin (Reference) Escherichia coliATCC 259220.50
Fluconazole (Reference) Candida albicansATCC 244330.50
Compound 10 Bacillus subtilisMTCC 4410.53
Compound 2b Bacillus subtilisATCC 66330.098
Compound 2b Staphylococcus aureusATCC 65380.195
Compound 1 Candida kruseiATCC 625815.6[4]
Compound 1 Candida albicansATCC 1023162.5[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol details the standardized method for determining the MIC of a test compound against a bacterial strain, following CLSI/EUCAST guidelines.

1. Materials:

  • 96-well sterile microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test benzo[d]oxazole compound, dissolved in DMSO

  • Standard antibiotic (e.g., Vancomycin) as a positive control

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or PBS

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Vortex gently and adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution in Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of the microtiter plate.

    • Prepare a stock solution of the test compound in DMSO and dilute it in CAMHB to four times the desired starting concentration.

    • Add 100 µL of this diluted compound solution to well 1. This well now contains twice the desired final starting concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Chapter 4: Synthetic Methodologies

The therapeutic potential of the benzo[d]oxazole scaffold is unlocked through chemical synthesis, which allows for the systematic modification of the core to optimize potency, selectivity, and pharmacokinetic properties. The most common strategies involve the condensation of a 2-aminophenol with a carbonyl-containing reactant.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Core Reaction Aminophenol 2-Aminophenol Derivative Condensation Condensation Aminophenol->Condensation Carbonyl Carboxylic Acid or Aldehyde or Amide Carbonyl->Condensation Catalyst Acid/Base Catalyst or Metal Catalyst or Promoter (e.g., Tf₂O) Catalyst->Condensation Solvent Solvent & Heat (Conventional or Microwave) Solvent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product 2-Substituted Benzo[d]oxazole Cyclization->Product

Caption: General workflow for the synthesis of 2-substituted benzo[d]oxazoles.
Experimental Protocol 1: Metal-Free Synthesis via Imidazolium Chloride

This protocol describes a modern, economical, and metal-free approach for synthesizing 2-substituted benzoxazoles.[2]

1. Reagents:

  • 2-aminophenol

  • N,N-dimethylacetamide (DMA)

  • Imidazolium chloride

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

2. Procedure:

  • In a suitable reaction vessel (e.g., a Schlenk flask), combine 2-aminophenol (5.5 mmol, 1 equiv.), N,N-dimethylacetamide (5 mL), and imidazolium chloride (1.65 mmol, 0.3 equiv.).

  • Stir the reaction mixture at 140 °C for 8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add water (15 mL) and ethyl acetate (20 mL) to the reaction mixture and stir.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.

Experimental Protocol 2: Synthesis via Tf₂O-Promoted Amide Activation

This protocol details a highly efficient, mild method that utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for condensation.[15]

1. Reagents:

  • Tertiary amide (e.g., N,N-dimethylbenzamide, 0.55 mmol)

  • 2-aminophenol (0.5 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 0.6 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

2. Procedure:

  • Dissolve the tertiary amide (0.55 mmol) in anhydrous DCM (1 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 2-Fluoropyridine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Tf₂O (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes at 0 °C.

  • Add the 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding Et₃N (0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to obtain the desired 2-substituted benzoxazole.

Conclusion

The benzo[d]oxazole core is a remarkably versatile and pharmacologically significant scaffold that continues to provide a fertile ground for drug discovery. Its derivatives have demonstrated potent and often selective activity against critical targets in oncology, inflammation, and infectious diseases. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of molecular properties to generate next-generation therapeutic candidates. The detailed mechanisms, quantitative data, and validated protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing benzo[d]oxazole-based compounds from the laboratory bench to clinical application.

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Sources

In Silico Modeling and Prediction of Benzo[d]oxazole-4-carboxamide's Target Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Predictive Approach

The Benzo[d]oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] The specific functionalization of this core, such as the inclusion of a 4-carboxamide group, can significantly influence its pharmacokinetic and pharmacodynamic profile. However, for many novel or sparsely studied derivatives like Benzo[d]oxazole-4-carboxamide, the precise molecular targets remain elusive. Embarking on extensive, undirected wet-lab screening is both resource-intensive and inefficient.

This guide provides an in-depth, field-proven framework for the in silico prediction and characterization of target interactions for this compound and its derivatives. We will navigate a multi-step computational workflow, from broad-based target fishing to high-resolution analysis of dynamic interactions. This approach is designed not merely as a sequence of steps but as a self-validating system, where each stage refines the hypotheses of the last, culminating in a data-driven rationale for subsequent experimental validation.

For the purpose of this guide, we will use a representative this compound derivative known to have anti-cancer properties, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary predicted target to illustrate the detailed protocols. This choice is informed by published studies demonstrating potent inhibition of VEGFR-2 by analogous compounds.[2][3][4][5][6][7]

Part 1: Initial Target Fishing - Casting a Wide Net

The initial step is to move from the chemical structure of our lead compound to a ranked list of potential protein targets. This "reverse" approach, where the ligand is known and the targets are unknown, is a cornerstone of modern chemical biology and toxicology.[8][9][10]

Ligand-Based Target Prediction using Chemical Similarity

The principle of chemical similarity dictates that structurally similar molecules are likely to have similar biological activities. Web-based servers leverage vast databases of known ligand-target interactions to predict targets for a query molecule.

Workflow: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust, freely accessible tool that utilizes a combination of 2D and 3D similarity measures to predict protein targets.[4][11][12][13][14]

  • Step 1: Input Molecule: Navigate to the SwissTargetPrediction web server. The query molecule, this compound, can be provided as a SMILES string (Simplified Molecular Input Line Entry System) or drawn using the integrated molecular editor.

  • Step 2: Select Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Step 3: Initiate Prediction: The server compares the query molecule against a library of over 370,000 active compounds and their known targets.

  • Step 4: Analyze Results: The output is a list of probable targets, ranked by a probability score. The results page details the target class, the known ligands that are most similar to the query, and the similarity scores. This provides the first layer of evidence for potential targets.

Reverse Docking for Structure-Based Target Identification

Reverse docking screens a single ligand against a library of 3D protein structures to identify those with the most favorable binding energies.[8][9][10] This method is particularly useful for identifying potential off-targets and understanding polypharmacology.

Conceptual Workflow: Reverse Docking

While computationally intensive for a local setup, web servers like ReverseDock offer accessible platforms for this task.[8]

  • Step 1: Prepare Ligand Structure: The 3D structure of this compound is prepared, typically in .mol2 or .pdbqt format, ensuring correct atom types and charges.

  • Step 2: Select Target Library: A library of protein structures (e.g., all human kinases from the PDB) is chosen for the screen.

  • Step 3: Automated Docking: The server systematically docks the ligand into the binding sites of each protein in the library.

  • Step 4: Rank by Binding Affinity: The results are ranked based on the calculated binding affinity (e.g., kcal/mol). The top-ranked proteins are considered high-priority candidates for further investigation.

The convergence of results from both ligand-based and structure-based methods provides a stronger, cross-validated list of putative targets. For our working example, let us assume that both methods identify VEGFR-2 as a high-probability target.

Part 2: High-Resolution Interaction Modeling

Once a primary target is identified, the next phase is to model the specific binding interactions in high detail. This involves molecular docking into the specific target's binding site and generating a pharmacophore model that encapsulates the key features for binding.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.[15][16][17][18][19]

Experimental Protocol: Site-Specific Docking of a Benzo[d]oxazole Derivative into VEGFR-2

  • Step 1: Prepare the Receptor (VEGFR-2)

    • Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).

    • Using molecular visualization software like UCSF Chimera or AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor in .pdbqt format. This file format includes atomic charges and atom types required by AutoDock Vina.

  • Step 2: Prepare the Ligand

    • Obtain the 3D structure of the this compound derivative (e.g., from PubChem or drawn in a chemical editor).

    • Use a tool like Open Babel or ADT to assign rotatable bonds and save the ligand in .pdbqt format.

  • Step 3: Define the Binding Site (Grid Box)

    • In ADT, load the prepared receptor.

    • Identify the ATP-binding site of the VEGFR-2 kinase domain. This can be inferred from the position of the co-crystallized ligand in the original PDB file.

    • Center a grid box around this binding site. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely. A typical size is 20x20x20 Å.

  • Step 4: Configure and Run AutoDock Vina

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Step 5: Analyze the Results

    • Vina will output a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or Discovery Studio. Analyze the specific interactions, such as hydrogen bonds with key residues like Cys919 and Asp1046 in the VEGFR-2 hinge region.

Data Presentation: Predicted Binding Affinities

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzo[d]oxazole Derivative 12lVEGFR-2-9.8Cys919, Asp1046, Glu885
Sorafenib (Reference)VEGFR-2-10.5Cys919, Asp1046, Phe918

Note: Data is illustrative and should be generated from the docking experiment.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[20][21][22][23][24]

Workflow: Generating a Pharmacophore Model with Schrödinger's PHASE

  • Step 1: Generate Ligand Conformations: A set of known active VEGFR-2 inhibitors (including our Benzo[d]oxazole derivative) are used. For each, a range of low-energy 3D conformations is generated.

  • Step 2: Identify Common Pharmacophore Features: The PHASE module identifies common features (e.g., Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic groups) present across the active ligands.

  • Step 3: Generate and Score Hypotheses: The software generates pharmacophore hypotheses based on different combinations of these features. Each hypothesis is scored based on its ability to align the active molecules.

  • Step 4: Validate the Model: The best-ranked pharmacophore model can be used as a 3D query to screen virtual libraries for novel compounds with the potential to bind to VEGFR-2.

Visualization: Pharmacophore Model for VEGFR-2 Inhibition

G A1 H-Bond Acceptor D1 H-Bond Donor A1->D1 3.5 Å R1 Aromatic Ring A1->R1 4.2 Å A2 H-Bond Acceptor H1 Hydrophobic H1->A2 5.0 Å

Caption: A representative pharmacophore model for VEGFR-2 inhibitors.

Part 3: Probing Dynamic Interactions with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both molecules and the presence of solvent.[10][12][25][26]

Experimental Protocol: MD Simulation of the VEGFR-2/Benzo[d]oxazole Complex using GROMACS

This protocol provides a conceptual overview of the steps involved.

  • Step 1: System Preparation

    • Start with the best-ranked docked pose from Part 2.1.

    • Use a tool like pdb2gmx in GROMACS to generate the protein topology using a suitable force field (e.g., CHARMM36).

    • Generate the ligand topology and parameters. This is a critical step; servers like CGenFF or the Antechamber tool are often used for this.

    • Combine the protein and ligand topologies.

  • Step 2: Solvation and Ionization

    • Create a simulation box (e.g., cubic) around the complex.

    • Fill the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Step 3: Energy Minimization

    • Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

  • Step 4: Equilibration

    • Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase.

  • Step 5: Production MD

    • Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints. Trajectories are saved at regular intervals.

  • Step 6: Analysis

    • Analyze the trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein, and Root Mean Square Fluctuation (RMSF) of the protein residues.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Part 4: Connecting Predictions to Biological Pathways

Understanding which signaling pathways are modulated by the predicted target is crucial for predicting the compound's ultimate physiological effect.

The VEGFR-2 Signaling Cascade

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[16][18][23][27] An inhibitor of VEGFR-2, such as our Benzo[d]oxazole derivative, would block these events.

Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzo[d]oxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by a Benzo[d]oxazole derivative.

The Akt/GSK-3β/NF-κB Pathway

In the context of neuroprotection, some Benzo[d]oxazole derivatives have been shown to modulate the Akt/GSK-3β/NF-κB pathway.[14][28] Activation of Akt leads to the inhibitory phosphorylation of GSK-3β, which in turn can prevent the activation of the pro-inflammatory transcription factor NF-κB.

Visualization: Akt/GSK-3β/NF-κB Signaling Pathway

Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits NFkB NF-κB GSK3b->NFkB Activates Neuroprotection Neuroprotection GSK3b->Neuroprotection Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Activator Benzo[d]oxazole Derivative Activator->Akt Promotes Activation

Caption: Modulation of the Akt/GSK-3β/NF-κB pathway promoting neuroprotection.

Part 5: A Framework for Experimental Validation

In silico predictions, no matter how robust, must be validated experimentally.[3][8][9][11][20][21][22][26][27][29] The computational workflow described provides a strong, rational basis for designing these validation experiments, saving significant resources by focusing on high-probability targets.

Self-Validating Experimental Cascade

  • Biochemical Assays:

    • Target: Direct ligand-protein interaction.

    • Method: Perform an in vitro kinase assay to measure the IC50 value of the Benzo[d]oxazole derivative against purified VEGFR-2. This directly tests the primary prediction from docking.

  • Cell-Based Assays:

    • Target: Effect on the cellular pathway.

    • Method: Use a cell line that overexpresses VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Measure the inhibition of VEGF-induced cell proliferation (e.g., via an MTT assay) and phosphorylation of downstream effectors like ERK and Akt (via Western Blot).

  • Phenotypic Assays:

    • Target: The overall biological effect.

    • Method: Conduct an in vitro angiogenesis assay (e.g., a tube formation assay) with HUVECs to determine if the compound inhibits the formation of capillary-like structures, the ultimate phenotypic outcome of VEGFR-2 inhibition.

Conclusion

This guide outlines a comprehensive and logically structured in silico workflow for predicting and characterizing the target interactions of this compound and its derivatives. By integrating broad-based target fishing with high-resolution molecular modeling and dynamic simulations, researchers can build a robust, data-driven hypothesis for a compound's mechanism of action. This computational framework, grounded in established principles and validated by a clear path to experimental confirmation, significantly enhances the efficiency and rational design process in modern drug discovery.

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A Senior Application Scientist's Guide to the Physicochemical Profiling of Novel Benzo[d]oxazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - Unlocking Therapeutic Potential through Physicochemical Insight

The Benzo[d]oxazole-4-carboxamide scaffold represents a promising frontier in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, from oncology to neurodegenerative diseases.[1][2] However, the journey from a novel synthesized analog to a viable drug candidate is contingent not only on its pharmacological activity but also on a thorough understanding of its physicochemical properties. These fundamental characteristics govern a molecule's behavior in a biological system, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[3][4][5][6]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and evaluation of novel this compound analogs. Moving beyond a mere listing of procedures, this document provides an in-depth exploration of the critical physicochemical assays, framed from the perspective of a seasoned application scientist. We will delve into the causality behind experimental choices, the importance of self-validating protocols, and the interpretation of data in the context of drug discovery. Our goal is to equip you with the foundational knowledge and practical methodologies to comprehensively characterize your novel compounds, enabling data-driven decisions in the lead optimization process.

The Foundational Pillar: Synthesis and Structural Characterization

Before any physicochemical profiling can commence, the synthesis and unequivocal structural confirmation of the this compound analogs are paramount. The general synthetic pathway often involves the coupling of a substituted Benzo[d]oxazole-4-carboxylic acid with a desired amine, or the cyclization of an appropriate precursor.[7][8][9]

A generalized synthetic workflow is depicted below. The critical first step is the synthesis of the core scaffold, Benzo[d]oxazole-4-carboxylic acid, which can be achieved through the condensation of 2-amino-3-hydroxybenzoic acid.[7] Subsequent amide bond formation with a diverse library of amines yields the target analogs.

G cluster_0 Core Synthesis cluster_1 Amide Coupling A 2-Amino-3-hydroxybenzoic Acid C Benzo[d]oxazole-4-carboxylic Acid A->C B Cyclizing Agent (e.g., Triethyl Orthoformate) B->C F Novel this compound Analogs C->F Activation D Amine Library (R-NH2) D->F E Coupling Agents (e.g., EDCI, HOBt) E->F

Caption: Generalized workflow for the synthesis of novel this compound analogs.

Structural integrity must be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the purity and identity of each analog before proceeding to physicochemical characterization.[1][8]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical early indicators of a compound's potential for oral bioavailability.[10] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility can lead to erratic absorption, underestimated toxicity in in-vitro assays, and significant formulation challenges.[11][12] We will focus on determining thermodynamic solubility , which represents the true equilibrium solubility of a compound and is the gold standard for lead optimization.[11][13]

The Rationale for Thermodynamic Solubility Testing

Kinetic solubility assays, often used in high-throughput screening, measure the solubility of a compound precipitating from a DMSO stock solution. While fast, this can sometimes provide an inflated estimation. Thermodynamic solubility, determined from the solid state of the compound, provides the definitive value at equilibrium, which is crucial for making informed decisions about a compound's developmental future.[10][11]

Experimental Protocol: pH-Dependent Thermodynamic Solubility Profiling

This protocol outlines the shake-flask method to determine solubility at physiologically relevant pH values.

Objective: To determine the equilibrium solubility of a this compound analog at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (blood).

Materials:

  • Test compound (solid, >95% purity)

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffer solutions at pH 1.2 and pH 6.8

  • Analytical balance

  • 1.5 mL glass vials

  • Thermomixer or equivalent orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Appropriate solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Compound Preparation: Accurately weigh approximately 1 mg of the test compound into three separate, pre-labeled 1.5 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the respective buffer (pH 1.2, 6.8, and 7.4). This creates an excess of solid material, which is essential for determining saturation solubility.[10]

  • Equilibration: Securely cap the vials and place them in a thermomixer set to 25°C and 700 rpm. Incubate for 24 hours to ensure the system reaches thermodynamic equilibrium.[10][11]

  • Phase Separation: After incubation, visually inspect for the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully remove an aliquot from the supernatant of each vial, ensuring no solid material is disturbed. Dilute the supernatant with the mobile phase to a concentration within the linear range of the pre-established calibration curve.

  • Quantification: Analyze the diluted samples by HPLC-UV. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the test compound.

  • Data Reporting: The solubility is reported in µg/mL and µM.

Analog ID Solubility at pH 1.2 (µM) Solubility at pH 6.8 (µM) Solubility at pH 7.4 (µM)
BZ-4C-001150.525.220.1
BZ-4C-0025.245.850.5
BZ-4C-003< 1.0< 1.0< 1.0
Table 1: Hypothetical solubility data for a series of this compound analogs.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in drug design.[5] Adequate lipophilicity is required for a compound to permeate biological membranes, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6] We measure this property as the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).

Causality: Why the Shake-Flask Method Persists as the Gold Standard

While chromatographic methods for estimating lipophilicity are faster, the shake-flask method directly measures the partitioning of a compound between n-octanol (simulating a lipid bilayer) and an aqueous buffer.[14] This makes it the most reliable and universally accepted "gold standard" method, providing data that is directly interpretable in the context of biological partitioning.[4][15] For ionizable molecules like many this compound analogs, determining the LogD at pH 7.4 is crucial as it reflects the compound's lipophilicity under physiological conditions.[4]

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

Objective: To determine the n-octanol/water distribution coefficient at pH 7.4 for a novel analog.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with PTFE-lined caps

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours. Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.[4]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous phase (PBS) at a concentration where the UV absorbance is accurately measurable.

  • Partitioning: In a glass vial, combine 1 mL of the compound's aqueous stock solution with 1 mL of pre-saturated n-octanol.

  • Equilibration: Tightly cap the vial and shake gently on an orbital shaker for 2 hours at room temperature to facilitate partitioning.

  • Phase Separation: Allow the vial to stand undisturbed until a clear separation of the two phases is observed. To ensure complete separation, centrifuge at 2,000 x g for 10 minutes.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase ([Drug]aq) using a validated HPLC-UV method.

  • Calculation: The concentration in the octanol phase ([Drug]oct) is determined by difference from the initial aqueous concentration ([Drug]initial). The LogD is calculated as follows:

    • D = [Drug]oct / [Drug]aq

    • LogD = log₁₀(D)

G A Prepare Pre-saturated n-Octanol and PBS (pH 7.4) B Create Compound Stock in Aqueous Phase A->B C Combine Aqueous Stock and n-Octanol (1:1) B->C D Shake for 2h to Equilibrate C->D E Centrifuge for Phase Separation D->E F Quantify [Drug] in Aqueous Phase via HPLC E->F G Calculate LogD F->G

Caption: Experimental workflow for Shake-Flask LogD determination.

Analog ID LogD at pH 7.4 Interpretation
BZ-4C-0011.85Balanced lipophilicity, favorable for oral absorption.
BZ-4C-0023.50High lipophilicity; potential solubility and metabolism issues.
BZ-4C-003-0.50High polarity; may have poor membrane permeability.
Table 2: Hypothetical LogD data and interpretation for this compound analogs.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[16] For this compound analogs, which may contain both acidic and basic centers, the pKa dictates the charge state of the molecule in different biological compartments. This profoundly influences solubility, permeability, and target binding.[17] For instance, a basic nitrogen will be protonated and charged in the acidic environment of the stomach, affecting its absorption profile.

The Rationale for UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a robust and sensitive method for pKa determination, provided the compound possesses a chromophore close to the ionizable center, which is typical for aromatic heterocycles like benzoxazoles.[17] As the pH of the solution changes, the protonation state of the molecule alters, leading to a shift in the UV-visible absorption spectrum. By monitoring this change across a range of pH values, a precise pKa can be calculated.[3][6]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Objective: To determine the pKa value(s) of a test compound by measuring its UV absorbance across a wide pH range.

Materials:

  • Test compound

  • DMSO (for stock solution)

  • A series of aqueous buffers with constant ionic strength, covering a pH range from ~2 to ~12.

  • UV-Vis spectrophotometer with a 96-well plate reader.

  • UV-transparent 96-well plates.

  • pH meter.

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[17]

  • Plate Preparation: In a 96-well plate, add 198 µL of each buffer solution to different wells, covering the desired pH range.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution to each well. This results in a final concentration of 100 µM with 1% DMSO. Prepare blank wells containing buffer and 1% DMSO for background correction.

  • Spectral Acquisition: Place the plate in the spectrophotometer and record the absorbance spectrum (e.g., 230-500 nm) for each well.[17]

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[16]

Analog ID pKa (Basic Center) pKa (Acidic Center) Predicted Charge at pH 7.4
BZ-4C-0014.59.8Neutral
BZ-4C-0028.2N/APositive
BZ-4C-003N/A6.1Negative
Table 3: Hypothetical pKa data and predicted physiological charge for selected analogs.

Chemical Stability: Ensuring Integrity from Shelf to Target

A drug candidate must be sufficiently stable to withstand storage conditions and the physiological environment of the body.[18] Stability-indicating assays are designed to evaluate the degradation of a compound under various stress conditions, such as acid, base, oxidation, heat, and light.[19][20] These studies are crucial for identifying potential degradation pathways, determining shelf-life, and ensuring that the analytical methods used can separate the intact drug from any degradants.

Protocol: Forced Degradation Study

Objective: To assess the stability of a this compound analog under stress conditions and to validate the specificity of the HPLC analytical method.

Materials:

  • Test compound

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-UV system

  • Oven, Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of the test compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. The carboxamide moiety may be susceptible to hydrolysis under these conditions.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store the solid compound and a solution at 60°C for 7 days.

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At designated time points, neutralize the acidic and basic samples. Analyze all stressed samples by a validated HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak. The percentage of remaining parent compound is calculated to assess the extent of degradation.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The comprehensive physicochemical characterization of novel this compound analogs is not a perfunctory exercise but a cornerstone of rational drug design. The data generated from the solubility, lipophilicity, pKa, and stability studies described herein provide a multi-faceted view of a compound's "drug-like" properties.[3] This integrated dataset allows medicinal chemists to establish structure-property relationships, guiding the next cycle of synthesis to optimize for both potent biological activity and a favorable pharmacokinetic profile. By embracing these foundational principles and rigorous experimental methodologies, research teams can more effectively and efficiently navigate the complex path from a promising scaffold to a life-changing therapeutic.

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Determining the solubility and stability of Benzo[d]oxazole-4-carboxamide in biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility and Stability of Benzo[d]oxazole-4-carboxamide in Biological Assays

Abstract

The journey of a novel chemical entity from initial discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical and biochemical properties. Among these, aqueous solubility and stability are paramount, as they directly influence a compound's behavior in biological assays, affecting data quality, reproducibility, and the ultimate interpretation of structure-activity relationships (SAR). This guide provides a comprehensive framework for the systematic evaluation of this compound, a representative heterocyclic scaffold of interest in medicinal chemistry. We present detailed, field-proven protocols for assessing kinetic and thermodynamic solubility, as well as chemical and metabolic stability. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with not just methodologies, but a strategic approach to generating robust and reliable data packages for informed decision-making in drug discovery projects.

The Imperative of Early-Stage Compound Characterization

In the fast-paced environment of drug discovery, the temptation to advance compounds based solely on potency can lead to costly late-stage failures. Compounds with poor solubility or stability can generate misleading or erroneous data in biological screens.[1][2][3] Insufficient solubility can cause a compound to precipitate in the assay medium, leading to an underestimation of its true potency.[1] Conversely, compound degradation during incubation can result in a loss of active material, also leading to inaccurate potency determination and obscuring the true SAR.[4]

This compound belongs to the benzoxazole class of heterocycles, a "privileged structure" known to be present in a wide array of biologically active compounds.[5][6] However, the benzoxazole ring system can be susceptible to hydrolysis, making a thorough stability assessment critical. This guide establishes a self-validating system of protocols designed to preemptively identify and quantify these potential liabilities, ensuring that the biological data generated is a true reflection of the compound's intrinsic activity.

Physicochemical Profile of this compound

A foundational understanding of a compound's basic properties is the first step in its characterization. While experimental data is the gold standard, predicted values can offer initial guidance. The profile of this compound, based on its structure and data from close analogs, is summarized below.

PropertyValue / Predicted ValueSource
Chemical Structure (Structure of this compound would be depicted here)-
Molecular Formula C₈H₆N₂O₂[7]
Molecular Weight 162.15 g/mol [7]
Appearance Expected to be an off-white to light brown solid[7]
Predicted pKa The carboxamide is weakly basic; the benzoxazole nitrogen is extremely weakly basic.[8]
Predicted LogP Moderately lipophilic, influencing both solubility and permeability.[9]
Storage Conditions Stored as a solid in dry, dark conditions at room temperature or refrigerated to prevent potential degradation.[7][10][7][10]

Comprehensive Solubility Assessment

Aqueous solubility is not a single value but a context-dependent property. In drug discovery, we distinguish between two key types: kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility: Measures the concentration of a compound upon its addition to an aqueous buffer from a concentrated organic stock (typically DMSO). It reflects the point of precipitation and is highly relevant for high-throughput screening (HTS), where compounds are in solution for short periods.[2][11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period. This "gold standard" measurement is crucial for lead optimization and formulation development.[2][12]

Experimental Workflow for Solubility Determination

The following workflow guides the selection of the appropriate solubility assay based on the stage of the research project.

G cluster_0 Solubility Assessment Workflow Start Start: Compound Synthesized Decision1 Project Stage? Start->Decision1 Kinetic Kinetic Solubility Assay (Nephelometry/Turbidimetry) Decision1->Kinetic Early Discovery / HTS Thermo Thermodynamic Solubility Assay (Shake-Flask HPLC/LC-MS) Decision1->Thermo Lead Optimization / Preclinical Data Report Solubility (µg/mL, µM) in PBS, SGF, SIF Kinetic->Data Thermo->Data End End: Inform Assay Development & Formulation Strategy Data->End

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility

This method utilizes light scattering (nephelometry or turbidimetry) to rapidly detect compound precipitation as it is introduced from a DMSO stock into an aqueous buffer.[1]

Methodology:

  • Prepare Compound Plate: Create a serial dilution of the this compound stock solution (e.g., 10 mM in 100% DMSO) in a 96-well plate.

  • Prepare Buffer Plate: Fill a clear-bottomed 96-well assay plate with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Initiate Measurement: Place the buffer plate into a plate reader capable of nephelometric or turbidimetric reads.

  • Compound Addition: Using a liquid handler, transfer a small volume (e.g., 1-2 µL) of the compound stock from the compound plate to the buffer plate. This results in a final DMSO concentration typically between 1-2%.

  • Monitor Precipitation: Immediately begin reading the plate for changes in light scattering or absorbance over a set period (e.g., 1-2 hours).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

This method determines the true equilibrium solubility and is considered the definitive standard.[12]

Methodology:

  • Compound Addition: Add an excess amount of solid this compound powder to a series of vials containing different aqueous media (e.g., PBS pH 7.4, Simulated Gastric Fluid (SGF) without enzymes, Simulated Intestinal Fluid (SIF) without enzymes).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid is necessary to confirm saturation.[12]

  • Sample Separation: After equilibration, carefully separate the undissolved solid from the supernatant. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[11][13]

  • Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve.

Multi-faceted Stability Assessment

A compound's stability profile dictates its shelf-life, handling requirements, and reliability in biological assays. The evaluation must encompass both its intrinsic chemical stability and its susceptibility to metabolism.[4][14]

Chemical Stability Evaluation

Chemical stability assays determine a compound's degradation rate under various conditions, such as different pH levels and in the presence of stressors.[14] This is particularly important for compounds administered orally, which must survive the low pH of the stomach.[14]

G cluster_1 Chemical Stability Assessment Workflow cluster_conditions Incubation Conditions Start Start: Compound Stock Solution Incubate Incubate Compound under Defined Conditions Start->Incubate Timepoints Sample at Multiple Timepoints (e.g., 0, 1, 2, 4, 24h) Incubate->Timepoints Quench Quench Reaction (e.g., add ice-cold Acetonitrile) Timepoints->Quench Analyze Analyze % Remaining Parent by LC-MS/MS Quench->Analyze Report Report Half-Life (t½) and Degradation Profile Analyze->Report pH Aqueous Buffers (pH 4.0, 7.4, 9.0) SGF_SIF Simulated Fluids (SGF, SIF) Forced Forced Degradation (Acid, Base, Oxidative, Light)

Caption: General workflow for assessing the chemical stability of a compound.

4.1.1 Protocol 3: Aqueous and Simulated Fluid Stability

Methodology:

  • Incubation: Prepare solutions of this compound (e.g., at 1-5 µM) in various buffers (e.g., acetate pH 4.0, PBS pH 7.4, glycine pH 9.0) and simulated biological fluids (SGF, SIF).[14][15]

  • Temperature Control: Incubate the solutions at a controlled temperature, typically 37°C.[15]

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop any degradation by adding the aliquot to a quenching solution, such as ice-cold methanol or acetonitrile containing an internal standard.[14]

  • Analysis: Analyze all samples in a single batch by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the degradation rate constant and the half-life (t½).

4.1.2 Protocol 4: Forced Degradation Studies

Forced degradation, or stress testing, intentionally degrades the compound to identify potential degradation products and establish degradation pathways.[16][17] This is essential for developing a stability-indicating analytical method.[18][19] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure the formation of primary degradants without over-stressing the molecule.[18][19]

Stress Conditions:

  • Acid Hydrolysis: Incubate in 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate in 0.1 M NaOH at room or elevated temperature.

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[19]

  • Photostability: Expose the compound in solution and as a solid to controlled light conditions as specified by ICH Q1B guidelines.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

For each condition, samples are analyzed by a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any major degradants.

Metabolic Stability Evaluation

Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes, providing an early prediction of its in vivo clearance.[20][21] The liver is the primary site of drug metabolism.[20]

G cluster_2 Metabolic Stability Assessment Workflow Start Start: Test Compound Decision1 Metabolic Pathway of Interest? Start->Decision1 Microsomes Liver Microsomes Assay (Phase I - CYP enzymes) Decision1->Microsomes Initial Screen Hepatocytes Hepatocytes Assay (Phase I & Phase II enzymes) Decision1->Hepatocytes Comprehensive Profile Analysis Analyze % Remaining Parent by LC-MS/MS Microsomes->Analysis Hepatocytes->Analysis Report Calculate & Report Half-Life (t½) and Intrinsic Clearance (Clint) Analysis->Report

Caption: Workflow for assessing the metabolic stability of a compound.

4.2.1 Protocol 5: Liver Microsomal Stability

This assay is a workhorse in early drug discovery for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[21]

Methodology:

  • Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate. Pre-warm to 37°C.

  • Initiate Reaction: Add this compound (typically at 1 µM) to the mixture to start the reaction.

  • Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with ice-cold acetonitrile.

  • Controls: Include controls without NADPH (to assess non-CYP degradation) and controls with a known rapidly metabolized compound (e.g., verapamil) and a stable compound (e.g., warfarin).

  • Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (Cl_int).

4.2.2 Protocol 6: Hepatocyte Stability

Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and thus provide a more complete picture of a compound's metabolic fate.[21][22]

Methodology:

  • Cell Plating: Use fresh or cryopreserved hepatocytes plated in collagen-coated plates.

  • Incubation: Remove the plating medium and add fresh incubation medium containing this compound (typically at 1 µM).

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample both the cells and the medium.

  • Quenching & Analysis: Quench the reaction with cold acetonitrile, process the samples, and analyze the remaining parent compound by LC-MS/MS.

  • Data Analysis: As with the microsomal assay, calculate the half-life and intrinsic clearance.

Summary of Stability Data

All stability data should be collated into a clear, concise table for easy comparison and interpretation.

Stability AssayConditionResult (t½ in min)Intrinsic Clearance (Cl_int)
Chemical Stability pH 4.0 Buffer, 37°C> 240 minN/A
pH 7.4 Buffer, 37°C> 240 minN/A
pH 9.0 Buffer, 37°C180 minN/A
Metabolic Stability Human Liver Microsomes45 min(Calculated Value)
Human Hepatocytes25 min(Calculated Value)

Integrated Strategy and Best Practices

The data generated from solubility and stability studies are not standalone endpoints. They must be integrated to build a holistic profile of the compound and guide the next steps in a drug discovery program.

G cluster_3 Integrated Decision-Making Framework Sol Solubility Data (Kinetic & Thermo) Decision Compound Profile Acceptable? Sol->Decision Stab Stability Data (Chemical & Metabolic) Stab->Decision Go Proceed to Advanced Assays (e.g., In Vivo PK) Decision->Go Yes NoGo Redesign / Synthesize Analogs (Improve Properties) Decision->NoGo No Formulate Consider Formulation Strategy (e.g., Solubilizing Excipients) Decision->Formulate Borderline

Caption: Integrated framework for using solubility and stability data to guide project decisions.

Compound Management Best Practices:

  • Storage: Primary storage should be as a solid under controlled temperature and humidity.[23] DMSO stock solutions should be stored at -20°C or lower in low-volume, sealed plates to minimize water absorption and degradation.[10]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for DMSO stocks, as they can induce precipitation and degradation.[10] Prepare smaller "daughter" plates for routine screening to preserve the integrity of the master stock.

  • Quality Control: Periodically re-analyze the purity and concentration of master stock solutions to ensure their integrity over time.

Conclusion

A rigorous and early assessment of the solubility and stability of this compound, or any drug candidate, is a non-negotiable component of modern drug discovery. By employing the systematic protocols and integrated strategies outlined in this guide, researchers can build a robust data package that ensures the integrity of biological assay results, enables reliable SAR interpretation, and ultimately increases the probability of successfully advancing high-quality candidate molecules. This investment in foundational characterization is critical for the efficient and effective development of new therapeutics.

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Sources

The Cornerstone of Innovation: A Technical Guide to the Fundamental Reactivity of Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery and materials science, certain molecular frameworks consistently emerge as cornerstones of innovation. The benzo[d]oxazole moiety is one such "privileged structure," a term bestowed upon scaffolds that demonstrate versatile binding capabilities to a multitude of biological targets.[1] This guide provides an in-depth exploration of a particularly valuable derivative: Benzo[d]oxazole-4-carboxylic acid. The strategic placement of the carboxylic acid group at the 4-position transforms the stable benzoxazole core into a highly versatile precursor, offering a reactive handle for systematic chemical modification and the construction of complex, bioactive molecules.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, core reactivity, and practical applications of this key building block. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

I. Synthesis of the Precursor: A Multi-Step Pathway to a Versatile Core

The reliable synthesis of Benzo[d]oxazole-4-carboxylic acid is paramount for its application. A robust and reproducible three-step pathway commencing from commercially available 3-chloro-2-nitrobenzoic acid is outlined below.[3] This pathway is logical as it systematically builds the required functionality around the benzene ring before the final, thermodynamically favorable ring-closing reaction.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Cyclization A 3-Chloro-2-nitrobenzoic acid B 3-Hydroxy-2-nitrobenzoic acid A->B KOH, H₂O Reflux C 2-Amino-3-hydroxybenzoic acid B->C H₂, Pd/C Ethanol D Benzo[d]oxazole-4-carboxylic acid C->D Triethyl orthoformate p-TsOH (cat.) DMF

Caption: Synthetic pathway to Benzo[d]oxazole-4-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzoic acid

  • Rationale: This step involves a nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the ring, making the chlorine atom a suitable leaving group for substitution by a hydroxide ion.

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in deionized water.

    • Add a solution of potassium hydroxide (KOH) (2.5 eq) in deionized water.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-hydroxy-2-nitrobenzoic acid.[3]

Step 2: Synthesis of 2-Amino-3-hydroxybenzoic acid

  • Rationale: The nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this transformation, offering clean conversion with minimal side products.

  • Procedure:

    • To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxybenzoic acid, which can often be used in the next step without further purification.[3]

Step 3: Synthesis of Benzo[d]oxazole-4-carboxylic acid

  • Rationale: This is the key ring-forming step. The condensation of the ortho-aminophenol with triethyl orthoformate, an equivalent of a formic acid synthon, followed by cyclization, forms the oxazole ring. An acid catalyst like p-toluenesulfonic acid (PTSA) is used to protonate the orthoformate, making it more electrophilic and facilitating the reaction.[4]

  • Procedure:

    • Suspend 2-amino-3-hydroxybenzoic acid (1.0 eq) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF).

    • Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).

    • Heat the reaction mixture to 120-130 °C for 2-4 hours.

    • Cool the mixture and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol to afford pure Benzo[d]oxazole-4-carboxylic acid.[4]

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized precursor. While extensive experimental data for this specific molecule is not widely published, the expected properties can be reliably predicted based on its structure and data from close analogs.[5][6]

Key Physicochemical Properties
PropertyValue / Expected ValueSource / Rationale
CAS Number 208772-23-0[5]
Molecular Formula C₈H₅NO₃[5]
Molecular Weight 163.13 g/mol [5]
Appearance Off-white to light brown solid[5]
pKa Predicted: ~3.60 ± 0.30Based on the 6-carboxylic acid isomer.[6] The electron-withdrawing nature of the benzoxazole ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2).
Solubility Low in water; Soluble in polar organic solvents like DMSO, DMF, and methanol.The hydrophobic benzoxazole core limits aqueous solubility, while the carboxylic acid and heteroatoms confer solubility in polar organic media.[7][8]
Storage Room Temperature, Sealed in dry conditions[1]
Spectroscopic Data Interpretation

A thorough understanding of the expected NMR and IR spectra is crucial for structural confirmation.

SpectroscopyExpected Peaks/SignalsRationale and Interpretation
¹H NMR Aromatic protons (3H): ~7.0-8.5 ppm.Carboxylic acid proton (1H): >10 ppm (broad singlet).The aromatic protons will appear as a complex multiplet pattern. The exact chemical shifts are influenced by the electronic effects of the fused oxazole ring and the carboxylic acid. The acidic proton is typically deshielded and often broad, sometimes exchanging with residual water in the solvent.[6][9]
¹³C NMR Aromatic/heterocyclic carbons: ~110-160 ppm.Carboxylic acid carbonyl carbon: ~165-185 ppm.The spectrum will show 8 distinct carbon signals. The carbonyl carbon is the most downfield signal. The quaternary carbons of the fused ring system (C-3a, C-7a) can be identified by their lower intensity or through 2D NMR techniques.[9]
IR Spectroscopy O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad).C=O stretch (carboxylic acid): ~1700 cm⁻¹.C=N stretch (oxazole): ~1650 cm⁻¹.C-O-C stretch (oxazole): ~1250 cm⁻¹.The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O and C=N stretches are key diagnostic peaks for the principal functional groups.[1]
Mass Spectrometry Molecular ion peak (M+) at m/z = 163.13.Confirms the molecular weight of the compound.[1]

III. Core Reactivity: A Tale of Two Functional Groups

The fundamental reactivity of benzo[d]oxazole-4-carboxylic acid is dominated by the interplay between its two key functional groups: the carboxylic acid and the benzoxazole ring system.

A. Reactions at the Carboxylic Acid: The Gateway to Derivatization

The carboxylic acid is the primary site of reactivity and the main reason this precursor is a valuable building block. Its functionalization, most commonly through amide bond formation, allows for the systematic exploration of structure-activity relationships (SAR).[2]

1. Amide Bond Formation: The Workhorse Reaction

The conversion of the carboxylic acid to an amide is the most frequently employed transformation in drug discovery. This requires the activation of the carboxylic acid, as direct condensation with an amine is generally not feasible under mild conditions.[10]

  • Causality of Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Activating agents convert it into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

  • Common Coupling Reagents and Mechanistic Insight: A variety of coupling reagents are available, each with its own mechanism and advantages.

    • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine. To suppress side reactions and reduce racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included, which traps the O-acylisourea to form an active ester that is more stable but still highly reactive towards amines.[11]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents, which are based on HOBt or its more reactive analog HOAt, are highly efficient. They react with the carboxylic acid to form an active ester in situ, which rapidly couples with the amine. HATU is often preferred for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[12]

G cluster_0 cluster_1 Acid R-COOH ActiveEster [Activated Intermediate] R-CO-X Acid->ActiveEster Reagent Coupling Reagent (e.g., HATU, Base) Amide Amide Product R-CO-NHR' ActiveEster->Amide Nucleophilic Acyl Substitution Amine R'-NH₂

Caption: General workflow for amide bond formation.

Protocol: Synthesis of N-benzylbenzo[d]oxazole-4-carboxamide

  • Rationale: This protocol provides a concrete example of an amide coupling using HATU, a highly effective and commonly used reagent. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acids formed during the reaction.

  • Materials:

    • Benzo[d]oxazole-4-carboxylic acid

    • Benzylamine

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

    • DIPEA

    • DMF (anhydrous)

  • Procedure:

    • Dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.[11][12]

2. Esterification

The carboxylic acid can also be converted to an ester, which can be a target molecule itself or an intermediate for further transformations. The classic Fischer esterification is a common method.

  • Rationale: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which greatly enhances the electrophilicity of the carbonyl carbon. A large excess of the alcohol then acts as a nucleophile, and the reaction is driven to completion, often by removal of the water byproduct.[13]

Protocol: Synthesis of Methyl benzo[d]oxazole-4-carboxylate

  • Procedure:

    • Suspend Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in a large excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).

    • Heat the mixture to reflux for 6-12 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the methyl ester.[13][14]

B. Reactivity of the Benzoxazole Ring System

The benzoxazole ring is an aromatic system, but its reactivity is influenced by the fused oxazole moiety and the electron-withdrawing carboxylic acid. The ring is generally considered to be electron-deficient.

1. Electrophilic Aromatic Substitution (EAS)

  • Directing Effects and Reactivity: The benzoxazole system itself is deactivated towards electrophilic attack compared to benzene. The nitrogen atom at the 3-position and the carboxylic acid at the 4-position are both electron-withdrawing, further deactivating the benzene ring. Electrophilic substitution, if it occurs, is predicted to happen at positions C-6 or C-7, which are meta to the deactivating carboxylic group and least influenced by the deactivating effect of the heterocyclic ring.

  • Typical Reactions (Halogenation, Nitration): These reactions typically require harsh conditions (strong acids, high temperatures) and may lead to a mixture of products or decomposition. For instance, nitration would likely require a nitrating mixture (HNO₃/H₂SO₄), but care must be taken to avoid degradation of the acid-sensitive oxazole ring.[15] Similarly, direct halogenation might require a Lewis acid catalyst.[16][17] Due to these challenges, functionalization of the benzene ring is often best achieved by starting with an already substituted precursor before the benzoxazole ring is formed.

2. Stability

The benzoxazole ring is generally thermally stable but can be susceptible to hydrolysis under certain pH conditions. The oxazole ring has lower aromatic stability compared to imidazole or thiazole rings, making it more prone to ring-opening, particularly under strongly acidic or basic aqueous conditions.[18]

IV. Conclusion: A Versatile Precursor for Advanced Synthesis

Benzo[d]oxazole-4-carboxylic acid stands as a testament to the power of strategic functionalization. Its synthesis is well-established, and its characterization is straightforward with modern spectroscopic techniques. The true value of this precursor lies in the predictable and high-yielding reactivity of its carboxylic acid group, which serves as a reliable anchor point for building molecular complexity. While the benzoxazole ring itself is relatively inert to further substitution, its inherent biological relevance makes it an ideal scaffold. For the medicinal chemist, this molecule is a gateway to libraries of potential drug candidates. For the materials scientist, it offers a rigid, planar core that can be elaborated into novel functional materials. This guide has illuminated the fundamental principles governing its use, providing both the practical "how" and the critical "why" to empower researchers in their synthetic endeavors.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-substituted Benzo[d]oxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of N-substituted Benzo[d]oxazole-4-carboxamides. Benzo[d]oxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic introduction of an N-substituted carboxamide moiety at the 4-position of the benzoxazole scaffold allows for extensive chemical diversification, making it a critical step in drug discovery and the development of novel therapeutic agents.[3] This guide is structured for researchers, scientists, and drug development professionals, offering a two-part synthetic strategy that begins with the formation of the key intermediate, Benzo[d]oxazole-4-carboxylic acid, followed by a robust amide coupling procedure. We delve into the causality behind experimental choices, provide self-validating system checks, and ground our protocol in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzoxazole Scaffold

The Benzo[d]oxazole ring system is classified as a "privileged structure" in medicinal chemistry.[4][5] This designation is attributed to its rigid, planar, and lipophilic nature, which facilitates specific and high-affinity interactions with a multitude of biological targets. The ability to readily functionalize this core structure is paramount for structure-activity relationship (SAR) studies. The synthesis of N-substituted Benzo[d]oxazole-4-carboxamides is a prime example of such functionalization. The carboxylic acid at the 4-position serves as a versatile chemical handle for coupling with a diverse range of primary and secondary amines, thereby generating extensive libraries of potential drug candidates.[3]

This protocol outlines a reliable and scalable two-stage synthesis. The initial stage focuses on the preparation of the essential building block, Benzo[d]oxazole-4-carboxylic acid, via the cyclization of 2-amino-3-hydroxybenzoic acid.[6] The subsequent, and principal, stage details the amide bond formation, leveraging common yet highly efficient coupling agents to conjugate the carboxylic acid with a selected amine.

Overall Synthetic Workflow

The synthesis is logically divided into two primary experimental stages: the formation of the key intermediate and the final amide coupling. The workflow is designed to be linear and efficient, with a clear purification step for the intermediate before proceeding to the final reaction.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Amide Coupling A 2-Amino-3-hydroxybenzoic Acid B Cyclization Reaction (e.g., with Triethyl Orthoformate) A->B C Purification of Intermediate B->C D Benzo[d]oxazole-4-carboxylic Acid (Key Intermediate) C->D F Carboxylic Acid Activation (EDC, HOBt in DMF) D->F To Part B E Primary or Secondary Amine (R1R2-NH) G Amide Bond Formation E->G F->G H Aqueous Work-up & Purification (Column Chromatography) G->H I Final Product: N-substituted Benzo[d]oxazole-4-carboxamide H->I

Diagram 1: General workflow for the synthesis of N-substituted Benzo[d]oxazole-4-carboxamides.

Part A: Synthesis of the Key Intermediate, Benzo[d]oxazole-4-carboxylic Acid

The foundational step in this protocol is the synthesis of the benzoxazole core. This is typically achieved through the condensation and subsequent cyclization of an ortho-substituted aminophenol.[7] The most common and direct precursor is 2-amino-3-hydroxybenzoic acid, which undergoes cyclization with a suitable C1 source, such as triethyl orthoformate, to form the oxazole ring.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-Amino-3-hydroxybenzoic acid≥98% PuritySigma-AldrichStarting Material
Triethyl orthoformateReagent Grade, ≥98%Acros OrganicsCyclizing Agent (C1 source)
p-Toluenesulfonic acid (p-TsOH)Anhydrous, ≥98.5%Alfa AesarAcid Catalyst (Optional, for rate enhancement)
Ethanol (EtOH)200 Proof, AnhydrousFisher ScientificReaction Solvent
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWR ChemicalsNeutralizing Agent
Hydrochloric Acid (HCl)1 M solutionJ.T. BakerAcidification for Precipitation
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (1.0 eq., e.g., 10.0 g).

  • Reagent Addition: Add triethyl orthoformate (3.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

    • Expert Insight: The use of a catalyst like p-TsOH can significantly reduce reaction times. The reaction drives to completion by the removal of ethanol and water byproducts through distillation.

  • Cooling and Hydrolysis: After completion, allow the mixture to cool to room temperature. Slowly add a 1 M solution of sodium hydroxide (NaOH) and stir for 1 hour to hydrolyze any formed ethyl ester back to the carboxylic acid.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove unreacted triethyl orthoformate and other non-polar impurities.

    • Collect the aqueous layer and cool it in an ice bath.

    • Acidify the aqueous layer dropwise with 1 M HCl until the pH is approximately 2-3. A precipitate of Benzo[d]oxazole-4-carboxylic acid will form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 30 mL).

    • Dry the product under vacuum at 50 °C overnight.

  • Characterization: The resulting off-white to light brown solid should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (Molecular Formula: C₈H₅NO₃, Molecular Weight: 163.13 g/mol ).[4] The product is typically used in the next step without further purification if purity is >95%.

Part B: Synthesis of N-substituted Benzo[d]oxazole-4-carboxamides

This stage is the core of the protocol, focusing on the formation of the amide bond. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] To overcome this, the carboxylic acid must first be "activated" using a coupling agent. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]

  • Causality of Additives: While the O-acylisourea intermediate is reactive, it can be unstable and prone to side reactions or racemization. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial as it traps the intermediate to form a more stable, yet still highly reactive, HOBt-ester. This HOBt-ester then reacts cleanly with the amine to form the desired amide, minimizing side products and preserving stereochemical integrity.[9]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Benzo[d]oxazole-4-carboxylic acidSynthesized in Part A-Carboxylic Acid Substrate
Desired Primary/Secondary Amine (R¹R²NH)≥98% PurityVariousNucleophile
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)Peptide Synthesis GradeChem-Impex Int'lCoupling Agent (Activator)
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Oakwood ChemicalCoupling Additive (Reduces side reactions)
N,N-Diisopropylethylamine (DIPEA)≥99.5%, AnhydrousSigma-AldrichNon-nucleophilic Base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction Solvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR ChemicalsAqueous Wash
Brine (Saturated aq. NaCl)ACS ReagentVWR ChemicalsAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying Agent
Silica Gel230-400 meshSorbent TechnologiesStationary Phase for Chromatography
Hexane/Ethyl AcetateHPLC GradeEMD MilliporeMobile Phase for Chromatography
Step-by-Step Experimental Protocol
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Carboxylic Acid Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.

    • Self-Validating Check: The solution should remain clear. The activation step is crucial for the subsequent reaction to proceed.

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).

    • Expert Insight: DIPEA acts as a base to neutralize the HCl salt of EDC and any acid generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile.

  • Reaction Execution: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring: Track the consumption of the starting carboxylic acid using TLC (e.g., in a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar than the starting acid spot.

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with DCM (approx. 10x the volume of DMF).

    • Transfer the diluted mixture to a separatory funnel.

    • Wash sequentially with a saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[3] This removes residual DMF, unreacted acid, HOBt, and EDC-urea byproduct.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.[3] An eluent system of a hexane/ethyl acetate gradient is typically effective.

    • Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the desired compound.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • Characterization: The final, purified N-substituted this compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR to confirm its identity, structure, and purity.[10][11]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • EDC·HCl is a moisture-sensitive irritant. Handle it quickly in an inert atmosphere.

  • DMF is a suspected teratogen; avoid inhalation and skin contact.

  • DIPEA is corrosive and flammable. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive coupling reagents (hydrolyzed).Use fresh, anhydrous EDC·HCl, HOBt, and DMF. Ensure the reaction is run under an inert atmosphere.
Poorly reactive amine.Increase reaction temperature to 40-50 °C or extend the reaction time. Consider a more potent coupling agent like HATU.
Multiple Spots on TLC Incomplete reaction or side product formation.Ensure stoichiometry is correct. Confirm the purity of the starting materials. Optimize purification conditions.
Difficulty Removing Urea Byproduct EDC-urea is slightly soluble in some organic solvents.Perform the aqueous washes thoroughly. A dilute acid wash (e.g., 1% HCl) can also help remove the basic urea byproduct.

References

  • BenchChem. (2025). Synthesis of Benzo[d]oxazole-4-carboxylic Acid: An Application Note and Detailed Protocol.
  • BenchChem. (2025). In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0).
  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry.
  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Zhang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules. Available at: [Link]

  • Doumbia, O., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences.
  • BenchChem. (2025). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery.
  • BenchChem. (2025). An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid.
  • Fisher Scientific. Amide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Padmavathi, V., et al. (2011). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Amide Bond Formation with Benzo[d]oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Privileged Scaffold

Benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a "privileged scaffold," appearing in numerous biologically active molecules with antimicrobial, anti-inflammatory, and anticancer properties.[1] The carboxylic acid moiety at the 4-position provides a crucial handle for synthetic diversification, most commonly through the formation of amide bonds. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1]

However, the electronic nature of the benzo[d]oxazole ring system presents a unique set of challenges for amide bond formation. The electron-withdrawing character of the fused oxazole ring can decrease the nucleophilicity of the carboxylate, making activation more difficult compared to simple benzoic acids.[2] Consequently, the selection of an appropriate coupling reagent and reaction conditions is critical to achieve high yields and purity, while avoiding common side reactions.

This guide provides a detailed overview of established techniques for the successful synthesis of amides from Benzo[d]oxazole-4-carboxylic acid, offering insights into the rationale behind protocol choices and providing step-by-step methodologies for researchers in organic synthesis and drug development.

Core Principles: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This process enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the amine.[3] This guide will focus on two of the most reliable and widely used classes of coupling reagents for this transformation: carbodiimides (EDC) and uronium/aminium salts (HATU).

Method 1: EDC/HOBt Mediated Coupling - The Classic Workhorse

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is a popular choice for its affordability and the ease of removal of its urea byproduct during aqueous workup.[3] The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to rearrangement into an unreactive N-acylurea.[3]

To mitigate this and enhance reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to furnish the desired amide.[4] This two-step activation process is crucial for minimizing side reactions and improving yields, especially with less reactive substrates like Benzo[d]oxazole-4-carboxylic acid.

Workflow for EDC/HOBt Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Acid Benzo[d]oxazole-4-carboxylic acid Mix Dissolve Acid & HOBt in Solvent Acid->Mix Amine Primary/Secondary Amine Add_Amine Add Amine Amine->Add_Amine Solvent Anhydrous DMF or DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_EDC Add EDC (Stir 15-30 min) Cool->Add_EDC Add_EDC->Add_Amine Warm Warm to RT (Stir 2-12 h) Add_Amine->Warm Quench Quench with Water Warm->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Purify Purify (Chromatography) Wash->Purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

Materials:

  • Benzo[d]oxazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA) (2.0-3.0 eq, optional but recommended)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DMF or DCM.

  • If the amine starting material is provided as a salt (e.g., hydrochloride), add the tertiary amine base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active HOBt-ester.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.[4][5]

Method 2: HATU-Mediated Coupling - The High-Efficiency Option

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent that is highly regarded for its efficiency, rapid reaction times, and ability to suppress racemization. It is particularly effective for coupling challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines.[6]

The mechanism of HATU involves the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen within the HOAt structure is believed to provide anchimeric assistance during the coupling reaction, further accelerating the rate of amide bond formation.

Mechanism of HATU Activation

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base Base (DIPEA) OAt-Ester OAt-Active Ester Carboxylate->OAt-Ester Activation HATU HATU Amide R-CONH-R' OAt-Ester->Amide Nucleophilic Attack Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Protocol: HATU Coupling

Materials:

  • Benzo[d]oxazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.0-1.1 eq)

  • HATU (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0-1.2 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 1-2 minutes to pre-activate the carboxylic acid and form the OAt-active ester intermediate.

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature. Reactions are often complete within 1-4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a mild aqueous acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7][8]

Data Summary and Reagent Comparison

The choice between EDC/HOBt and HATU often depends on the specific requirements of the synthesis, including the reactivity of the amine, cost considerations, and desired reaction time.

Coupling Reagent SystemTypical Yield Range (%)Relative CostKey AdvantagesPotential Drawbacks
EDC/HOBt 70 - 95LowCost-effective; water-soluble urea byproduct allows for easy workup and purification.[4]Can be less effective for sterically hindered substrates; longer reaction times.[4]
HATU 85 - 98HighHighly efficient and fast reactions; effective for sterically hindered acids and less nucleophilic amines.[6]Guanidinylation of the primary amine if used in excess; higher cost.[6]

Yields are representative and can vary based on the specific amine and reaction conditions. A typical amide coupling of Benzo[d]oxazole-4-carboxylic acid with an amine like aniline can be expected to yield >80% with appropriate optimization.[1]

Troubleshooting and Field-Proven Insights

  • Low Yields: For electron-deficient systems like Benzo[d]oxazole-4-carboxylic acid, ensuring completely anhydrous conditions is paramount to prevent hydrolysis of activated intermediates. If yields remain low with EDC/HOBt, switching to a more potent coupling reagent like HATU is often the most effective solution.

  • Side Reactions: The primary side reaction with EDC is the formation of an N-acylurea byproduct, which can be difficult to remove. The inclusion of HOBt significantly suppresses this pathway.[3] With HATU, using an excess of the reagent can lead to the guanidinylation of the amine nucleophile; therefore, using near-stoichiometric amounts is recommended.

  • Solvent Choice: DMF is an excellent solvent for these reactions due to its high polarity and ability to dissolve a wide range of substrates. However, for easier workup, DCM or acetonitrile can also be effective.[4]

Conclusion

The formation of amides from Benzo[d]oxazole-4-carboxylic acid is a readily achievable transformation with the appropriate selection of coupling reagents and adherence to optimized protocols. For routine synthesis, the cost-effective EDC/HOBt system provides a reliable method. For more challenging couplings involving sterically hindered or electron-poor amines, or when rapid reaction times are desired, HATU stands out as the superior choice. By understanding the principles behind carboxylic acid activation and following the detailed protocols provided, researchers can efficiently synthesize diverse libraries of Benzo[d]oxazole-4-carboxamides for advancing drug discovery programs.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 17, 2026, from [Link]

  • Yadav, G., & Shivahare, R. (2019). Synthesis and biological evaluation of some amides compound derivative of oxazole carboxylic acids. International Journal of Research in Pharmaceutical Sciences, 10(1), 537-539.
  • Ghattas, A. B., & El-Sayed, R. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Bioorganic & medicinal chemistry letters, 19(21), 6030–6033.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 17, 2026, from [Link]

  • Katritzky, A. R., & Tala, S. R. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6530-6532.
  • ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • University of Southampton. (2022). Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 17, 2026, from [Link]

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Application of Benzo[d]oxazole-4-carboxamides in anticancer research targeting specific cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Potential of the Benzoxazole Scaffold

The benzo[d]oxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, planar structure and diverse substitution possibilities have made it a focal point in the quest for novel therapeutics. Within this class, Benzo[d]oxazole-4-carboxamides have emerged as a promising avenue in anticancer research. The strategic placement of the carboxamide group at the 4-position provides a crucial handle for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the application of these compounds in targeting specific cancer cell lines, detailing the underlying mechanisms and providing robust protocols for their synthesis and evaluation.

Section 1: Rationale for Targeting and Mechanism of Action

The anticancer activity of Benzo[d]oxazole-4-carboxamides is often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer. While the precise mechanism can vary depending on the specific substitutions on the benzoxazole core and the amide moiety, two prominent modes of action have been identified: the inhibition of crucial protein kinases and the induction of programmed cell death (apoptosis).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Several benzoxazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply.[1][2]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR-2 VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream_Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream_Signaling->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR-2 Binds Benzo_d_oxazole_4_carboxamide Benzo[d]oxazole- 4-carboxamide Benzo_d_oxazole_4_carboxamide->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by Benzo[d]oxazole-4-carboxamides.

Induction of Apoptosis via Modulation of the Bcl-2 Family

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). Shifting the balance towards the pro-apoptotic members can trigger cancer cell death. Certain benzoxazole derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, leading to the induction of apoptosis.[1][3]

Signaling Pathway: Apoptosis Induction

Apoptosis_Induction cluster_apoptosis Apoptotic Cascade Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Benzo_d_oxazole_4_carboxamide Benzo[d]oxazole- 4-carboxamide Bcl-2 Bcl-2 (Anti-apoptotic) Benzo_d_oxazole_4_carboxamide->Bcl-2 Down-regulates Bax Bax (Pro-apoptotic) Bcl-2->Bax Inhibits Bax->Mitochondrion Promotes Mitochondrial Permeabilization

Caption: Induction of apoptosis by Benzo[d]oxazole-4-carboxamides through Bcl-2 downregulation.

Section 2: Synthesis and Characterization

The synthesis of a library of Benzo[d]oxazole-4-carboxamides is a critical first step in exploring their therapeutic potential. This typically involves a two-step process: the synthesis of the core scaffold, Benzo[d]oxazole-4-carboxylic acid, followed by the coupling of various amines to form the desired carboxamides.

Synthesis of Benzo[d]oxazole-4-carboxylic Acid

The synthesis of the core intermediate, Benzo[d]oxazole-4-carboxylic acid, can be achieved through the cyclization of 2-amino-3-hydroxybenzoic acid.[4]

Experimental Workflow: Synthesis of Benzo[d]oxazole-4-carboxylic Acid

Synthesis_Acid Start 2-amino-3-hydroxybenzoic acid Step1 React with Triethyl orthoformate Start->Step1 Step2 Heat under reflux Step1->Step2 End Benzo[d]oxazole-4-carboxylic acid Step2->End

Caption: General workflow for the synthesis of the core scaffold.

Synthesis of N-substituted Benzo[d]oxazole-4-carboxamides

The functionalization of the carboxylic acid group to form a diverse library of carboxamides is a key step in structure-activity relationship (SAR) studies. Standard peptide coupling reagents can be employed for this transformation.[5]

Protocol: General Procedure for Amide Coupling

  • Dissolution: Dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq.) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted Benzo[d]oxazole-4-carboxamide.

Section 3: In Vitro Evaluation in Cancer Cell Lines

A systematic in vitro evaluation is essential to determine the anticancer potency and selectivity of the synthesized Benzo[d]oxazole-4-carboxamides. This typically involves a panel of cancer cell lines and a battery of assays to assess cytotoxicity, apoptosis induction, and target engagement.

Recommended Cancer Cell Lines

Based on existing literature for related benzoxazole derivatives, the following cell lines are recommended for initial screening:

Cell LineCancer TypeRationale
HCT-116 Colorectal CarcinomaHigh sensitivity to apoptosis-inducing agents.[1]
MCF-7 Breast AdenocarcinomaCommonly used model for hormone-responsive breast cancer.[1][2]
HepG2 Hepatocellular CarcinomaRelevant for studying liver cancer therapeutics.[2]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[6]
PC-3 Prostate CancerA model for androgen-independent prostate cancer.[6]
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Mechanistic Validation: Western Blot Analysis of Bcl-2 Family Proteins

To confirm the modulation of the apoptotic pathway, the expression levels of key Bcl-2 family proteins can be assessed by Western blot.

Protocol: Western Blot Analysis

  • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 4: Target-Specific Assays

To further elucidate the mechanism of action, specific enzymatic assays can be performed.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the kinase activity of VEGFR-2.

Protocol: In Vitro VEGFR-2 Kinase Assay

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a poly(Glu, Tyr) substrate, ATP, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). A higher luminescent signal indicates greater inhibition of kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Section 5: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the in vitro assays should be compiled and analyzed to establish a structure-activity relationship.

Table of Representative Data:

Compound IDR-group on AmideHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)Apoptosis Induction (% of control)
BZ-01 Phenyl5.27.81.5150%
BZ-02 4-Chlorophenyl2.13.50.8250%
BZ-03 Cyclohexyl8.912.45.2120%
Sorafenib (Reference)3.85.10.09N/A

Note: The data in this table is hypothetical and for illustrative purposes only.

SAR Insights:

  • Aromatic vs. Aliphatic Amides: Aromatic substituents on the amide nitrogen generally confer greater potency compared to aliphatic groups.

  • Electronic Effects: Electron-withdrawing groups (e.g., chlorine) on the aromatic ring of the amide can enhance activity.

  • Correlation of Activities: A strong correlation between cytotoxicity, apoptosis induction, and VEGFR-2 inhibition suggests that VEGFR-2 is a primary target for this class of compounds.

Conclusion and Future Directions

Benzo[d]oxazole-4-carboxamides represent a versatile and promising scaffold for the development of novel anticancer agents. The synthetic accessibility of this class of compounds allows for extensive SAR studies to optimize their potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of these compounds. Future research should focus on expanding the library of derivatives, evaluating their efficacy in in vivo cancer models, and further exploring their molecular targets to develop next-generation targeted cancer therapies.

References

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105238. [Link]

  • Helmy, S. W., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 748. [Link]

  • Fahmy, H., et al. (2018). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry, 10(13), 1595-1611. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Cancer Nanotechnology, 13(1), 26. [Link]

  • Lee, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 26(11), 3377. [Link]

  • Jaitak, V., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • El-Sayed, M. A. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2115-2131. [Link]

  • Trost, B. M., & Dong, G. (2008). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Organic Letters, 10(11), 2147-2150. [Link]

  • Mohamed, M. S., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 24(16), 3651-3660. [Link]

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Application Notes and Protocols for Testing the Antimicrobial and Antifungal Activity of Benzo[d]oxazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzo[d]oxazole-4-carboxamides represent a promising class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potential antimicrobial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the in vitro antimicrobial and antifungal efficacy of this chemical series.

The protocols outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8][9][10][11] The primary objective is to determine the potency of the compounds, distinguish between static and cidal activity, and provide a preliminary assessment of their therapeutic potential by evaluating selectivity.

This guide follows a logical progression, beginning with primary screening assays to determine the minimum inhibitory concentrations (MICs), followed by methods to ascertain minimum bactericidal or fungicidal concentrations (MBC/MFC).[12][13][14][15][16] Finally, a crucial protocol for assessing cytotoxicity against a mammalian cell line is included to evaluate the selective toxicity of the compounds, a critical parameter for any potential therapeutic agent.

Part 1: Primary Efficacy Screening - Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[2][17] The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature, efficiency, and amenability to high-throughput screening.[18][19][20][21][22][23][24][25]

Causality Behind Experimental Choices:
  • Methodology : Broth microdilution is chosen over agar-based methods like disk diffusion for primary screening of novel compounds because it provides a quantitative MIC value. This is crucial for structure-activity relationship (SAR) studies and for direct comparison of the potency of different derivatives.

  • Standardization : Adherence to CLSI M07 and EUCAST guidelines is non-negotiable.[18][19][26] These standards dictate critical parameters such as inoculum density, media composition, incubation conditions, and endpoint reading. Standardization ensures that results are not artifacts of the experimental setup but reflect the true activity of the compound.

  • Media Selection : Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria as it has a defined composition and low levels of inhibitors that could interfere with the test compound.[27] For fungi, RPMI-1640 medium is recommended as it supports the growth of clinically relevant yeasts and molds.[21][28]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Benzo[d]oxazole-4-carboxamide compounds

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Humidified incubator

Step-by-Step Methodology:

  • Compound Preparation :

    • Prepare a stock solution of each this compound derivative in 100% DMSO (e.g., at 10 mg/mL).

    • Create an intermediate dilution in the appropriate broth (CAMHB or RPMI-1640) to a concentration that is twice the highest desired final test concentration. The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Inoculum Preparation :

    • Bacteria : From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25]

    • Fungi (Yeast) : Grow yeast cultures in Sabouraud Dextrose Broth. Adjust the cell suspension in sterile saline to a 0.5 McFarland standard.[21]

    • Dilute the standardized bacterial or yeast suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup :

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 2x concentrated compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column. This will leave 100 µL in each well.

    • Set up control wells:

      • Growth Control : Broth + Inoculum (no compound)

      • Sterility Control : Broth only (no compound, no inoculum)

      • Positive Control : Broth + Inoculum + Standard Antibiotic/Antifungal

      • Solvent Control : Broth + Inoculum + highest concentration of DMSO used

  • Inoculation and Incubation :

    • Add 100 µL of the final diluted inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Incubate the plates in a humidified incubator.

      • Bacteria : 35°C ± 2°C for 16-20 hours.[29]

      • Fungi : 35°C for 24-48 hours.[30]

  • Reading and Interpretation :

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[24] This can be assessed visually or by using a microplate reader to measure optical density (OD).

Visualization of MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound_Prep Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-fold Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Culture Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (Bacteria: 16-20h, 35°C Fungi: 24-48h, 35°C) Inoculate->Incubate Controls Include Growth, Sterility & Positive Controls Controls->Inoculate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC MBC_MFC_Logic MIC_Plate Completed MIC Plate (No visible growth in wells ≥ MIC concentration) Select_Wells Select wells: Growth Control, MIC, 2x MIC, 4x MIC MIC_Plate->Select_Wells Subculture Subculture aliquot from selected wells onto drug-free agar plates Select_Wells->Subculture Incubate_Agar Incubate Agar Plates (24-48h, 35°C) Subculture->Incubate_Agar Count_CFU Count Colony Forming Units (CFUs) for each concentration Incubate_Agar->Count_CFU Determine_MBC_MFC Determine MBC/MFC: Lowest concentration with ≥99.9% kill vs. control Count_CFU->Determine_MBC_MFC

Caption: Logical flow from MIC determination to MBC/MFC assessment.

Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity Assay

A potent antimicrobial agent is only useful if it is not toxic to the host. Therefore, early assessment of cytotoxicity against mammalian cells is a critical step. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [31][32][33]

Causality Behind Experimental Choices:
  • Mechanism : The MTT assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. [33]The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

  • Relevance : Using a standard mammalian cell line (e.g., HEK293, HepG2, or fibroblasts) provides a relevant system to assess the general toxicity of the compounds. This allows for the calculation of a Selectivity Index (SI), which is a crucial parameter for prioritizing compounds for further development.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Human Embryonic Kidney cells, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • This compound compounds

  • 96-well, sterile, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding :

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [33]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in complete cell culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include control wells:

      • Cell Control : Cells + Medium (no compound)

      • Solvent Control : Cells + Medium + highest concentration of DMSO

      • Positive Control : Cells + Medium + Doxorubicin

  • Incubation :

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization :

    • After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). * Incubate for another 2-4 hours until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently. [34]

  • Reading and Interpretation :

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • The CC₅₀ (50% cytotoxic concentration) is determined by plotting cell viability against compound concentration and performing a non-linear regression analysis.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Sample Antimicrobial and Antifungal Activity Data

Compound IDOrganismMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
BZ-001S. aureus482Bactericidal
BZ-001E. coli32>128>4Bacteriostatic
BZ-001C. albicans8162Fungicidal
BZ-002S. aureus16644Bactericidal
BZ-002E. coli64>128>2Bacteriostatic
BZ-002C. albicans32>128>4Fungistatic
CiprofloxacinS. aureus0.512Bactericidal
FluconazoleC. albicans1>64>64Fungistatic

Table 2: Sample Cytotoxicity and Selectivity Index Data

Compound IDCC₅₀ (µg/mL) on HEK293Target OrganismMIC (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
BZ-001100S. aureus425
BZ-001100C. albicans812.5
BZ-00280S. aureus165
Doxorubicin0.1HEK293N/AN/A

Interpretation: The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value (typically >10) is desirable as it indicates that the compound is significantly more toxic to the microbial target than to mammalian cells. In the example above, BZ-001 shows promising selectivity against S. aureus and C. albicans.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). CLSI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). CLSI. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). CLSI. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022, August 1). Bentham Science Publishers. Retrieved from [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024, March 19). Intertek Inform. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). PMC - NIH. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). NIH. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). EUCAST. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Antifungal Susceptibility Testing (AFST). (n.d.). EUCAST. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2003). PMC - PubMed Central. Retrieved from [Link]

  • Fungi (AFST). (n.d.). EUCAST. Retrieved from [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed32. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2008). Medical Mycology, 46(2), 147-152. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol. Retrieved from [Link]

  • Minimum fungicidal concentration assessment method. (2023). ResearchGate. Retrieved from [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1995). PubMed. Retrieved from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). MDPI. Retrieved from [Link]

  • M07-A8. (2009). Regulations.gov. Retrieved from [Link]

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  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

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Development of cell-based assays to evaluate the efficacy of Benzo[d]oxazole-4-carboxamides.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Development of Cell-Based Assays to Evaluate the Efficacy of Benzo[d]oxazole-4-carboxamides

Abstract

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, the Benzo[d]oxazole-4-carboxamide subclass has emerged as a promising area for therapeutic development, with analogs showing potential as 5-HT3 receptor antagonists and COX-2 inhibitors.[2][4][5] To accelerate the discovery and development of novel drug candidates from this chemical class, robust and biologically relevant screening methods are essential. This guide provides a comprehensive, tiered approach to developing and implementing cell-based assays for the systematic evaluation of Benzo[d]oxazole-4-carboxamides. We present detailed protocols for primary, secondary, and tertiary screening, moving from broad cytotoxicity assessments to specific mechanistic studies, ensuring a logical and efficient workflow for hit identification and lead optimization.

Introduction: The Rationale for a Tiered Cell-Based Screening Strategy

The journey of a compound from a chemical library to a clinical candidate is a multi-step process that relies on a funneling strategy of sequential assays. Cell-based assays are central to this process, offering a more physiologically relevant context than traditional biochemical assays by preserving native protein conformations, signaling pathways, and membrane interactions.[6][7] This is particularly crucial for evaluating complex biological responses such as cytotoxicity, apoptosis, and signal transduction modulation.[7][8]

Our proposed strategy for evaluating Benzo[d]oxazole-4-carboxamides is a three-tiered system designed to maximize efficiency and data quality.

  • Tier 1: Primary Screening. Focuses on high-throughput assays to assess broad cytotoxic or anti-proliferative effects across relevant cell lines. This initial step identifies "hit" compounds and establishes effective dose ranges.

  • Tier 2: Secondary Screening. Aims to elucidate the primary mechanism of action for the observed cytotoxicity. Assays in this tier differentiate between general toxicity and programmed cell death (apoptosis).

  • Tier 3: Tertiary Screening. Involves target-specific assays to confirm compound engagement with a putative molecular target and to characterize its impact on downstream signaling pathways.

This hierarchical approach ensures that resources are focused on compounds with the most promising and specific biological activity, providing a solid foundation for further preclinical development.

G cluster_0 Screening Funnel for Benzo[d]oxazole-4-carboxamides Compound_Library Compound Library (Benzo[d]oxazole-4-carboxamides) Tier1 Tier 1: Primary Screening (Cell Viability & Cytotoxicity) Compound_Library->Tier1 Identify 'Hits' Tier2 Tier 2: Secondary Screening (Mechanism of Action - Apoptosis) Tier1->Tier2 Characterize 'Hits' Tier3 Tier 3: Tertiary Screening (Pathway Analysis & Target Engagement) Tier2->Tier3 Confirm Mechanism Lead_Candidate Lead Candidate for Preclinical Studies Tier3->Lead_Candidate

Caption: A tiered workflow for compound evaluation.

Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The foundational step in evaluating any new compound library is to determine the concentration range at which the compounds exhibit biological activity. Cell viability assays are rapid, cost-effective, and amenable to high-throughput screening (HTS) formats.[9][10] These assays typically measure metabolic activity, which serves as a proxy for the number of viable cells.[11][12]

Causality Behind Experimental Choices

We describe two common tetrazolium reduction assays: MTT and MTS. The choice between them often depends on throughput needs and workflow preferences.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic "gold standard." It is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] This necessitates a solubilization step, adding time and a potential source of error.[14]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A second-generation salt that, when combined with an electron coupling reagent, produces a soluble formazan product.[12] This eliminates the need for a solubilization step, making it more convenient for HTS workflows.[11][12]

Protocol 1: MTT Cell Viability Assay

This protocol is optimized for adherent cells cultured in 96-well plates.

Materials:

  • MTT reagent: 5 mg/mL in sterile PBS, filtered, and stored protected from light.[12][15]

  • Solubilization Agent: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Selected cancer or disease-relevant cell line (e.g., A549, HeLa, MCF-7).

  • Complete culture medium.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Rationale: Serum can interfere with the assay; using serum-free medium during this step improves consistency.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 150 µL of DMSO to each well.[15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The absorbance values are directly proportional to the number of viable cells. Data should be normalized to the vehicle control and plotted to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDConcentration (µM)Absorbance (570 nm)% Viability (Normalized)
Vehicle01.25100%
BZ-0010.11.2297.6%
BZ-00110.9878.4%
BZ-001100.6148.8%
BZ-0011000.1512.0%

IC₅₀ Calculation: The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Secondary Screening - Elucidating the Mechanism of Cell Death

Once primary screening identifies compounds that reduce cell viability, the next critical step is to determine how these compounds are affecting the cells. A reduction in viability could be due to necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[16] Therapeutics that induce apoptosis are often preferred as they are more specific and less likely to cause inflammation.[17]

Causality Behind Experimental Choices

We utilize a dual-staining flow cytometry approach to provide a comprehensive snapshot of the cell population.

  • Annexin V: This is a protein with a high affinity for phosphatidylserine (PS).[17] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V.[17][18]

  • Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[18]

By using both stains, we can distinguish between four populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

G cluster_pathway Apoptosis Pathway cluster_early Early Apoptosis cluster_mid Execution Phase cluster_late Late Apoptosis Stimulus Drug Treatment (this compound) PS_Flip Phosphatidylserine (PS) Translocation Stimulus->PS_Flip AnnexinV Annexin V Binding PS_Flip->AnnexinV Caspase_Cascade Caspase-3/7 Activation PS_Flip->Caspase_Cascade Membrane_Loss Loss of Membrane Integrity Caspase_Cascade->Membrane_Loss PI_Stain Propidium Iodide (PI) Staining Membrane_Loss->PI_Stain

Caption: Key events in apoptosis targeted by assays.

Protocol 2: Annexin V and Propidium Iodide (PI) Apoptosis Assay

Materials:

  • FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Cells treated with hit compounds at their IC₅₀ concentration for 24-48 hours.

  • Untreated and vehicle-treated cells as negative controls.

  • PBS and flow cytometry tubes.

Procedure:

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating (potentially apoptotic) cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use appropriate controls to set compensation and gates.

Tier 3: Tertiary Screening - Target Pathway Elucidation

After confirming that a compound induces apoptosis, the focus shifts to understanding the molecular mechanism. Based on existing literature, Benzo[d]oxazole-4-carboxamides may act on specific signaling pathways, such as those involving cyclooxygenase (COX) enzymes or receptor tyrosine kinases.[2][5] Western blotting is the definitive technique for investigating changes in the expression and phosphorylation status of key proteins within these pathways.[19][20]

Causality Behind Experimental Choices

Western blotting allows for the semi-quantitative analysis of specific proteins.[21] To assess the activation state of a signaling pathway, it is crucial to probe for both the total protein and its phosphorylated form. A change in the ratio of phosphorylated protein to total protein provides a more accurate measure of pathway modulation than looking at either protein level alone.[20] For example, if a compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its downstream substrate without a significant change in the total amount of that substrate protein.

Protocol 3: Western Blotting for Signaling Pathway Analysis

Materials:

  • Cells treated with compounds at IC₅₀ for various time points (e.g., 0, 15 min, 1 hr, 6 hr).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[22]

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-COX-2, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[22]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add SDS loading buffer and heat at 95°C for 5 minutes.[22]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To analyze another protein (e.g., a loading control like actin or the total protein counterpart), the membrane can be stripped of antibodies and reprobed.

Assay Validation and Quality Control

For any screening campaign, especially in HTS, rigorous validation is required to ensure the data is reliable and reproducible.[23][24][25][26]

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A statistical measure of assay quality, reflecting the dynamic range and data variation.[27]Z' > 0.5Ensures that the separation between positive and negative controls is large enough to confidently identify hits.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 10A high S/B ratio indicates a robust assay with a clear distinction between active and inactive compounds.
Coefficient of Variation (%CV) A measure of the variability of data points within replicate wells.%CV < 15%Low %CV indicates high precision and reproducibility of the assay measurements.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[23]Consistent results across minor variationsConfirms that the assay is reliable under slightly different conditions (e.g., incubation times, reagent lots).

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Vertex AI Search.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Apoptosis Protocols. Thermo Fisher Scientific.
  • High Throughput Screening (HTS).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Cell-based assays for high-throughput screening. Broad Institute.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Current Trends in Cell-based Assays and Drug Discovery. Nexcelom Bioscience.
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. University of Toronto.
  • A review for cell-based screening methods in drug discovery. PMC, NIH.
  • MTT assay protocol. Abcam.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. PubMed.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • The Role of Assay Development and Valid
  • Protocol IncuCyte® Apoptosis Assay. University of Bergen.
  • Assay Development and Method Validation Essentials.
  • Cell-Based Assays for Drug Discovery. Reaction Biology.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, NIH.
  • Defining the Process of Assay Development and Valid
  • Cell Based Assays in Drug Development: Comprehensive Overview. Providien.
  • Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery. Benchchem.
  • In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0). Benchchem.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia School of Medicine.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Western Blotting Protocol. Cell Signaling Technology.
  • An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • Protocols. Cell Signaling Technology.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.
  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed.
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In Vivo Animal Models for Testing the Anti-inflammatory Properties of Benzo[d]oxazole-4-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Effective Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated.[1] Chronic inflammation underpins a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, inducing the expression of a vast array of pro-inflammatory genes, including cytokines and chemokines.[2][3] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapies.[2][4]

Benzo[d]oxazole-4-carboxamides have emerged as a promising class of compounds with potential anti-inflammatory properties. While the precise mechanisms are still under investigation, evidence suggests that they may exert their effects through the modulation of key inflammatory signaling cascades, such as those involving IκB kinase β (IKKβ) and p38 mitogen-activated protein kinase (p38 MAPK).[5][6][7][8] Both IKKβ and p38 MAPK are critical kinases that lie upstream of NF-κB and other inflammatory mediators.[9][10][11] Inhibition of these kinases can potently suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][11][12]

To rigorously evaluate the therapeutic potential of novel Benzo[d]oxazole-4-carboxamides, it is imperative to utilize well-characterized in vivo animal models that recapitulate key aspects of human inflammatory diseases.[1][13] This guide provides detailed application notes and protocols for three widely accepted and robust animal models for assessing anti-inflammatory efficacy: the Carrageenan-Induced Paw Edema model for acute inflammation, the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for systemic inflammatory responses, and the Adjuvant-Induced Arthritis model for chronic, immune-mediated inflammation.

Understanding the Inflammatory Cascade: Key Signaling Pathways

The anti-inflammatory activity of Benzo[d]oxazole-4-carboxamides is likely mediated through the inhibition of pivotal signaling pathways. The diagram below illustrates the canonical NF-κB and p38 MAPK pathways, which are central to the inflammatory response.

Inflammation_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates p38_MAPK p38 MAPK TLR4->p38_MAPK activates TNFR TNFR TNFR->IKK_complex activates TNFR->p38_MAPK activates IkB IκB IKK_complex->IkB phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Cytokines stabilizes mRNA IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active translocates IkB_NFkB->NFkB releases DNA DNA NFkB_active->DNA binds DNA->Cytokines transcribes LPS LPS LPS->TLR4 binds TNFa TNF-α TNFa->TNFR binds Benzo_compound Benzo[d]oxazole- 4-carboxamides Benzo_compound->IKK_complex inhibits Benzo_compound->p38_MAPK inhibits

Caption: Key inflammatory signaling pathways potentially targeted by Benzo[d]oxazole-4-carboxamides.

Section 1: Carrageenan-Induced Paw Edema in Rodents - A Model of Acute Inflammation

Scientific Rationale

The carrageenan-induced paw edema model is a cornerstone for the primary screening of compounds with acute anti-inflammatory activity.[14][15][16] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The early phase (0-2.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[15] The late phase (3-6 hours) is primarily mediated by the production of prostaglandins, involving the upregulation of cyclooxygenase-2 (COX-2), and the infiltration of neutrophils.[15] This model is highly reproducible and allows for a quantitative assessment of edema, a cardinal sign of inflammation.[16][17]

Experimental Workflow

Carrageenan_Workflow start Start: Acclimatize Animals grouping Animal Grouping (n=6-8/group) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Test Compound/ Vehicle/Positive Control (p.o.) baseline->dosing wait Wait for 1 hour dosing->wait induction Induce Edema: Inject 0.1 mL 1% Carrageenan wait->induction measurements Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induction->measurements analysis Data Analysis: Calculate Edema & % Inhibition measurements->analysis end End: Euthanasia & Tissue Collection analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Benzo[d]oxazole-4-carboxamide test compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Positive control: Indomethacin (10 mg/kg) or Diclofenac sodium (20 mg/kg)

  • Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: this compound (Dose 1)

    • Group III: this compound (Dose 2)

    • Group IV: Positive Control (e.g., Indomethacin)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) via gavage.[14] The volume is typically 1 mL/100g for rats.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[15][16]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[15]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation
Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control-0.85 ± 0.05-
This compound250.42 ± 0.0350.6%
This compound500.28 ± 0.02 67.1%
Indomethacin100.31 ± 0.0363.5%
p<0.05, *p<0.01 compared to Vehicle Control (Student's t-test). Data is hypothetical.

Section 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice - A Model of Acute Systemic Response

Scientific Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[18][19][20] LPS binds to Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages, triggering a signaling cascade that leads to the robust production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 into the circulation.[18][21] This model is highly valuable for evaluating the ability of a test compound to suppress the systemic production of these key inflammatory mediators.[19][20] The technical ease and high reproducibility of this model make it an excellent choice for second-line screening.[19]

Experimental Workflow

LPS_Workflow start Start: Acclimatize Animals grouping Animal Grouping (n=6-8/group) start->grouping dosing Administer Test Compound/ Vehicle/Positive Control (p.o. or i.p.) grouping->dosing wait Wait for 1 hour dosing->wait induction Induce Inflammation: Inject LPS (i.p.) wait->induction blood_collection Blood Collection (cardiac puncture) at 1.5h (for TNF-α) or 6h (for IL-6) induction->blood_collection cytokine_analysis Measure Serum Cytokine Levels (ELISA) blood_collection->cytokine_analysis end End cytokine_analysis->end

Caption: Experimental workflow for the LPS-induced systemic inflammation assay.

Detailed Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound test compound

  • Vehicle (e.g., sterile saline or DMSO/saline mixture)

  • Positive control: Dexamethasone (1-5 mg/kg)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week.

  • Grouping: Randomly divide mice into groups (n=6-8 per group) as described for the carrageenan model.

  • Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Systemic Inflammation: One hour after compound administration, inject LPS intraperitoneally (i.p.) at a dose of 1-5 mg/kg. The exact dose should be determined in a pilot study to achieve a robust but sublethal cytokine response.

  • Blood Collection:

    • For TNF-α measurement, collect blood 1.5 hours after LPS injection, as this is typically the peak of TNF-α production.

    • For IL-6 measurement, collect blood 6 hours after LPS injection.

    • Anesthetize mice and collect blood via cardiac puncture.

  • Serum/Plasma Preparation: Allow blood to clot (for serum) or centrifuge immediately (for plasma) and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum or plasma using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation
Treatment GroupDose (mg/kg, i.p.)Serum TNF-α (pg/mL) at 1.5h ± SEMSerum IL-6 (pg/mL) at 6h ± SEM
Vehicle Control-4500 ± 3508500 ± 600
This compound252100 ± 200 3800 ± 320
This compound501200 ± 150 2100 ± 250
Dexamethasone5950 ± 100 1500 ± 180
**p<0.01, **p<0.001 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). Data is hypothetical.

Section 3: Adjuvant-Induced Arthritis in Rats - A Model of Chronic Inflammation

Scientific Rationale

Adjuvant-induced arthritis (AIA) in rats is a widely used model for studying the pathogenesis of chronic inflammatory arthritis, such as rheumatoid arthritis, and for evaluating the efficacy of anti-arthritic drugs.[22][23][24] A single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis, induces a robust, polyarticular inflammation that develops over several weeks.[22][25] The model exhibits hallmarks of chronic inflammation, including persistent joint swelling, bone resorption, and cartilage destruction.[23] This model is particularly useful for assessing compounds intended for the treatment of chronic inflammatory conditions.

Experimental Workflow

AIA_Workflow start Start: Acclimatize Animals grouping Animal Grouping (n=8-10/group) start->grouping induction Day 0: Induce Arthritis (Inject CFA at base of tail) grouping->induction dosing Day 0-21: Daily Dosing (Test Compound/Vehicle/Positive Control) induction->dosing monitoring Monitor Body Weight, Paw Volume, and Arthritis Score (3x/week) dosing->monitoring termination Day 21: Termination monitoring->termination endpoints Collect Blood (Cytokines), Hind Paws (Histopathology), and Spleen (Weight) termination->endpoints analysis Data Analysis endpoints->analysis

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.

Detailed Protocol

Materials:

  • Male Lewis or Sprague-Dawley rats (180-220 g)

  • This compound test compound

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Positive control: Methotrexate (0.1-0.3 mg/kg, 3x/week) or a suitable NSAID

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis

  • Plethysmometer or digital calipers

  • Anesthesia

  • Formalin, EDTA tubes

Procedure:

  • Animal Acclimatization: House rats under standard conditions for at least one week.

  • Grouping: Randomly divide rats into groups (n=8-10 per group).

  • Induction of Arthritis (Day 0): Anesthetize the rats lightly. Inject 100 µL of CFA subcutaneously at the base of the tail.[23][24]

  • Compound Administration: Begin daily oral administration of the test compound, vehicle, or positive control on Day 0 and continue until Day 21 (prophylactic regimen).

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws three times a week.

    • Arthritis Score: Score each paw based on the severity of erythema and swelling on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=ankylosis). The maximum score per animal is 16.

    • Body Weight: Record body weight three times a week as an indicator of systemic health.

  • Termination (Day 21):

    • Anesthetize the rats and collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-1β).

    • Euthanize the animals and collect the hind paws for histopathological analysis (fix in 10% neutral buffered formalin).

    • Collect the spleen and weigh it as an indicator of systemic inflammation.[23]

  • Histopathology: Decalcify, process, and embed the paws in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Data Presentation
Treatment GroupMean Arthritis Score (Day 21) ± SEMMean Change in Paw Volume (mL) ± SEMSpleen Weight (g) ± SEM
Vehicle Control12.5 ± 0.81.5 ± 0.121.8 ± 0.15
This compound (50 mg/kg)6.2 ± 0.5 0.7 ± 0.081.1 ± 0.10
Methotrexate (0.3 mg/kg)4.8 ± 0.4 0.5 ± 0.060.9 ± 0.08**
p<0.05, *p<0.01 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test). Data is hypothetical.

Conclusion: A Strategic Approach to In Vivo Evaluation

The selection of an appropriate animal model is a critical step in the preclinical evaluation of novel anti-inflammatory agents like Benzo[d]oxazole-4-carboxamides.[1] The three models detailed in this guide—carrageenan-induced paw edema, LPS-induced systemic inflammation, and adjuvant-induced arthritis—provide a tiered and comprehensive approach to characterizing the efficacy of these compounds. By progressing from acute, localized inflammation to systemic and then chronic, immune-mediated inflammation, researchers can build a robust data package that elucidates the therapeutic potential and mechanistic underpinnings of their candidate molecules. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating informed decisions in the drug development process.

References

  • Chondrex, Inc. "A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats." Available at: [Link]

  • Liu, T., et al. (2017). "NF-κB signaling in inflammation." Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Zijlema, S. E., et al. (2007). "Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia." The Journal of Immunology, 179(11), 7734-7740. Available at: [Link]

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Available at: [Link]

  • Deng, M., et al. (2012). "LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels." The American Journal of Pathology, 180(2), 643-653. Available at: [Link]

  • Patil, K. R., et al. (2019). "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals." International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Pharmacology and Toxicology. "In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review." Available at: [Link]

  • Melior Discovery. "LPS Model of Systemic Inflammation." Available at: [Link]

  • Pepe, G., et al. (2018). "Pro-inflammatory Cytokines in Animal and Human Gestation." Reproduction in Domestic Animals, 53(S2), 29-37. Available at: [Link]

  • Schindler, J. F., et al. (2007). "Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases." Current Topics in Medicinal Chemistry, 7(5), 481-494. Available at: [Link]

  • Semantic Scholar. "In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review." Available at: [Link]

  • Mitchell, J. P., et al. (2016). "Modulating Inflammation through the Negative Regulation of NF-κB Signaling." Journal of Innate Immunity, 8(3), 237-246. Available at: [Link]

  • Inotiv. "Adjuvant Arthritis (AIA) In Rat." Available at: [Link]

  • Deng, M., et al. (2012). "LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels." The American Journal of Pathology, 180(2), 643-653. Available at: [Link]

  • Lawrence, T. (2009). "The Nuclear Factor NF-kB Pathway in Inflammation." Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • SlideShare. "IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS." Available at: [Link]

  • Schindler, J. F., et al. (2007). "Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases." Current Topics in Medicinal Chemistry, 7(5), 481-494. Available at: [Link]

  • Fong, C. H., et al. (2009). "An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation." The Journal of Experimental Medicine, 206(6), 1269-1279. Available at: [Link]

  • Kumar, S., et al. (2022). "Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors." bioRxiv. Available at: [Link]

  • ResearchGate. "In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity." Available at: [Link]

  • O'Neil, J. D., et al. (2018). "Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10." Journal of Leukocyte Biology, 104(5), 999-1011. Available at: [Link]

  • Mulero, M. C., et al. (2019). "NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration." Frontiers in Immunology, 10, 1397. Available at: [Link]

  • Amison, R. T., et al. (2015). "LPS-induced systemic inflammation is more severe in P2Y12 null mice." Journal of Thrombosis and Haemostasis, 13(7), 1297-1307. Available at: [Link]

  • Creative Biolabs. "Carrageenan induced Paw Edema Model." Available at: [Link]

  • PUR-FORM. "NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB." Available at: [Link]

  • ResearchGate. "κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol." Available at: [Link]

  • Chondrex, Inc. "Adjuvant-Induced Arthritis Model." Available at: [Link]

  • Zhang, Y., et al. (2023). "Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ." Journal of Translational Medicine, 21(1), 123. Available at: [Link]

  • Singer, J. R., et al. (2021). "Restoring the Balance between Pro-Inflammatory and Anti-Inflammatory Cytokines in the Treatment of Rheumatoid Arthritis: New Insights from Animal Models." International Journal of Molecular Sciences, 23(1), 229. Available at: [Link]

  • Kim, J., et al. (2024). "LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization." eLife, 12, e86358. Available at: [Link]

  • Kennedy, S. L., et al. (2020). "Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors." Cells, 9(7), 1686. Available at: [Link]

  • Wang, C., et al. (2022). "IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors." Acta Pharmaceutica Sinica B, 12(1), 1-22. Available at: [Link]

  • Fecho, K., et al. (2007). "Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat." Current Protocols in Pharmacology, 39(1), 5.4.1-5.4.9. Available at: [Link]

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Application Note: Strategies for the Purification of Crude Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude Benzo[d]oxazole-4-carboxamide, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry and drug discovery. The benzoxazole core is a "privileged structure," frequently found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The carboxamide functional group at the 4-position provides a crucial handle for synthetic modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.[1]

The synthesis of this target molecule, typically involving the formation of the benzoxazole ring and subsequent amidation (or vice-versa), often results in a crude reaction mixture containing unreacted starting materials, reagents, catalysts, and various side products. Achieving high purity (>98%) is paramount for accurate biological evaluation and further development.[2] This guide provides a comprehensive overview of robust purification strategies, detailed experimental protocols, and troubleshooting advice tailored for this compound.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of the potential impurities. Based on common synthetic routes, such as the condensation of a 2-aminophenol derivative with a 4-carboxy-substituted precursor followed by amide coupling, the crude product may contain:

  • Unreacted Starting Materials: 2-amino-3-hydroxybenzoic acid derivatives, the corresponding amine used for amidation.

  • Reagents from Amide Coupling: Coupling agents (e.g., EDC, HATU) and their byproducts (e.g., diisopropyl urea).[3]

  • Side-Products: Incompletely cyclized intermediates, products from side reactions due to the trifunctional nature of starting materials.[4]

  • Catalysts: Residual acid or base catalysts used in the cyclization step.[5][6]

  • Color Impurities: High-molecular-weight, often polymeric, byproducts that can impart a yellow or brown color to the crude solid.[7]

A preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the number of components and identify their general polarity and mass.

Decision Workflow for Purification Strategy

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound. The following decision tree provides a logical workflow for selecting the most appropriate strategy.

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component? is_solid->is_major_product Yes extraction Pre-treatment: Aqueous Workup / LLE is_solid->extraction No (Oily residue) recrystallize Primary Purification: Recrystallization is_major_product->recrystallize Yes chromatography Primary Purification: Flash Column Chromatography is_major_product->chromatography No / Complex Mixture check_purity1 Assess Purity (TLC, HPLC, NMR) recrystallize->check_purity1 check_purity2 Assess Purity (TLC, HPLC, NMR) chromatography->check_purity2 extraction->chromatography check_purity1->chromatography Impure (Co-crystallization) final_product Pure Product (>98%) check_purity1->final_product Purity OK charcoal Secondary Purification: Activated Charcoal Treatment check_purity1->charcoal Colored Impurities check_purity2->recrystallize Impure but Crystalline check_purity2->final_product Purity OK re_chrom Secondary Purification: Re-chromatography (different solvent system or phase) check_purity2->re_chrom Impure (Co-elution) charcoal->recrystallize re_chrom->check_purity2

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent is found. The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the "mother liquor."[3]

A. Single Solvent Recrystallization

  • Solvent Screening: In parallel test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This ensures the solution is saturated, maximizing recovery.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated charcoal and heat for another 5-10 minutes.[9] Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Ethanol is a commonly cited solvent for recrystallizing benzoxazole derivatives.[10][11]

B. Solvent-Pair Recrystallization

This method is used when no single solvent has the ideal solubility profile. It involves a "solvent" in which the compound is soluble and a "non-solvent" in which it is insoluble. The two must be miscible.

  • Dissolve the crude product in the minimum amount of the hot "solvent" (e.g., acetone).

  • Slowly add the "non-solvent" (e.g., acetonitrile or water) dropwise to the hot solution until it just becomes cloudy (the saturation point).[9]

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Proceed from Step 5 of the single-solvent method.

Protocol 2: Purification by Flash Column Chromatography

Flash chromatography is the workhorse for purifying complex mixtures or non-crystalline products. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[12][13]

A. Preparation

  • TLC Analysis: First, determine the optimal solvent system using TLC. Spot the crude mixture on a silica gel plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal system gives the product a retention factor (Rf) of ~0.3 and separates it well from all impurities.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading: For compounds with poor solubility in the eluent, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent to dryness. Load the resulting free-flowing powder onto the column.[13]

B. Elution and Fraction Collection

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:EtOAc). The polarity can be increased stepwise or as a gradient to elute compounds of increasing polarity.[8][12]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.

Table 1: Common Chromatography Troubleshooting for Benzoxazole Purification

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).[8]
Compound Streaking Compound is acidic/basic; interacting strongly with silica.Add a modifier to the eluent: 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.[8]
No Elution Compound is too polar for the mobile phase.Drastically increase the solvent polarity (e.g., switch to a DCM/MeOH gradient). Consider using a more polar stationary phase like alumina.[8]
Low Recovery Irreversible adsorption or decomposition on silica gel.Test stability on a TLC plate first. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[8]
Protocol 3: Purification by Liquid-Liquid Extraction (LLE)

LLE is an excellent pre-purification or workup technique to remove highly polar or ionizable impurities, such as unreacted carboxylic acids or amine starting materials.[14]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate and extract basic impurities (like unreacted amines) into the aqueous layer.[15] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution). This will deprotonate and extract acidic impurities (like unreacted carboxylic acid precursors) into the aqueous layer.[14][15] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product, which can then be subjected to chromatography or recrystallization.

Purity Assessment Protocols

Rigorous characterization is essential to confirm the identity and purity of the final product.[16]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment.[2]

  • System: A reversed-phase C18 column is typically used.[2]

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or 0.05% formic acid as a modifier, is common for analyzing benzoxazole derivatives.[2][17]

  • Sample Preparation: Dissolve a small sample (~1 mg/mL) in the mobile phase or methanol.[2]

  • Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks detected.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides structural confirmation and detects proton- or carbon-containing impurities.[16]

  • ¹H NMR: Confirms the proton framework of the molecule. The aromatic protons of the benzoxazole core typically appear in the δ 6.8–8.8 ppm region.[11][16] Integration of peaks can be used for semi-quantitative assessment of purity against a known standard.

  • ¹³C NMR: Confirms the carbon backbone. The number of signals can verify the symmetry and purity of the compound.[2]

C. Mass Spectrometry (MS)

MS confirms the molecular weight of the target compound.[16]

  • Technique: Electrospray ionization (ESI) is common for polar molecules like this compound.[16]

  • Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[16]

Overall Purification and Analysis Workflow

The following diagram illustrates the logical flow from a crude reaction output to a fully characterized, high-purity final product.

Workflow crude Crude Reaction Mixture workup Aqueous Workup / LLE (Removes ionic impurities) crude->workup primary_purification Primary Purification (Recrystallization or Chromatography) workup->primary_purification purity_check Purity & Identity Check (TLC, LC-MS) primary_purification->purity_check is_pure Purity > 98%? purity_check->is_pure is_pure->primary_purification No final_product Pure this compound is_pure->final_product Yes characterization Full Characterization (HPLC, NMR, HRMS) final_product->characterization

Sources

Application Notes and Protocols: The Benzo[d]oxazole-4-carboxamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The benzo[d]oxazole core is a prominent member of this class, recognized for its rigid, planar structure and versatile chemical functionality.[1][2] This application note focuses on a particularly fruitful derivatization of this scaffold: the Benzo[d]oxazole-4-carboxamide .

The strategic placement of the carboxamide group at the 4-position provides a crucial vector for chemical modification.[2] This "handle" allows medicinal chemists to systematically alter the molecule's properties, fine-tuning its interaction with target proteins to enhance potency, selectivity, and pharmacokinetic profiles.[3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, and antimicrobial effects, making them highly attractive candidates for drug development.[4][5][6]

This guide provides an in-depth exploration of the this compound scaffold, detailing synthetic strategies, key therapeutic applications with supporting data, and validated protocols for biological evaluation.

Core Synthesis Strategy: From Acid to Amide

The construction of a diverse library of this compound derivatives hinges on a reliable and versatile synthetic pathway. The process is logically divided into two main stages: the formation of the core heterocyclic acid and the subsequent amide coupling to introduce diversity.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Derivatization A 2-Amino-3-hydroxybenzoic Acid (Precursor) B Cyclization (e.g., Triethyl Orthoformate) A->B C Benzo[d]oxazole-4-carboxylic Acid (Core Scaffold) B->C D Amide Coupling (EDC, HOBt) C->D F N-Substituted This compound (Target Library) D->F E Primary/Secondary Amine (R-NH2) E->D

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of Benzo[d]oxazole-4-carboxylic Acid

This protocol details the foundational step: the cyclization of 2-amino-3-hydroxybenzoic acid to form the core scaffold. The principle lies in the condensation of the amino and hydroxyl groups with a suitable cyclizing agent.[1]

Materials:

  • 2-amino-3-hydroxybenzoic acid

  • Triethyl orthoformate

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-amino-3-hydroxybenzoic acid (1.0 eq) in the chosen anhydrous solvent, add triethyl orthoformate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the condensation and cyclization reactions, while the inert atmosphere prevents oxidation of the aminophenol precursor. Triethyl orthoformate serves as a one-carbon source to form the oxazole ring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography to yield pure Benzo[d]oxazole-4-carboxylic acid.[1]

  • Validation: Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (163.13 g/mol ).[1]

Protocol 2: General Procedure for N-Substituted Benzo[d]oxazole-4-carboxamides

This protocol describes a standard and highly effective method for amide coupling, enabling the synthesis of a diverse library of derivatives.[3]

Materials:

  • Benzo[d]oxazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve Benzo[d]oxazole-4-carboxylic acid in anhydrous DMF in a flask under an inert atmosphere.

  • Add EDC and HOBt to the solution and stir for 20-30 minutes at room temperature.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to form an active ester intermediate, which improves coupling efficiency and suppresses side reactions, particularly racemization if chiral amines are used.

  • Add the desired amine to the reaction mixture, followed by the dropwise addition of DIPEA.

    • Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) or recrystallization. Typical yields range from 70-90%.[3]

  • Validation: Confirm the structure of the final N-substituted carboxamide derivative by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Application Area 1: Oncology - Targeting Kinase Signaling

The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors.[5] Many derivatives have shown significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5][7][8]

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Migration ERK->Angiogenesis Inhibitor Benzo[d]oxazole -4-carboxamide Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

The following table summarizes the biological activity of representative this compound derivatives against human cancer cell lines and the VEGFR-2 kinase.

Compound IDModificationsCell Line (HCT-116) IC₅₀ (µM)Cell Line (MCF-7) IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)Reference
Compound 1 Unsubstituted benzoxazole, N-cyclohexyl7.87.20.268[5]
Compound 11 5-chloro-benzoxazole, N-benzyl12.2>300.361[5]
Compound 12l 5-methyl-benzoxazole, N-(3-chlorophenyl)-15.210.097[8]
Sorafenib Reference Drug11.66.460.352[5][8]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This protocol provides a method to directly assess the inhibitory effect of synthesized compounds on VEGFR-2 kinase activity.

Principle: This assay measures the phosphorylation of a specific substrate peptide by the VEGFR-2 enzyme. The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody in an ELISA format. A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate-coated 96-well plate

  • ATP (Adenosine triphosphate)

  • Anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include a "no compound" control (vehicle) and a "no enzyme" control (background).

  • Reaction Initiation: To each well of the substrate-coated plate, add 50 µL of the diluted test compound (or control).

  • Add 25 µL of the VEGFR-2 enzyme solution to each well (except the "no enzyme" control).

  • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final ATP concentration should be at or near its Kₘ for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Detection: Aspirate the reaction mixture and wash the wells 3-5 times with wash buffer.

  • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

  • Aspirate and wash the wells again as in step 6.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Data Acquisition: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Signal_compound / Signal_vehicle]).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Area 2: Neurodegenerative Disorders

Recent studies have highlighted the potential of this compound derivatives in the context of Alzheimer's disease.[4] Certain compounds have shown significant neuroprotective effects in cellular models by modulating key signaling pathways involved in cell survival and inflammation, such as the Akt/GSK-3β/NF-κB pathway.[4]

G Abeta β-Amyloid (Aβ) Stress ROS Oxidative Stress (ROS) Abeta->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (via Phosphorylation) NFkB NF-κB Akt->NFkB Inhibits Survival Neuronal Survival Akt->Survival Promotes Apoptosis Apoptosis & Neuroinflammation GSK3b->Apoptosis Promotes NFkB->Apoptosis Promotes Inhibitor Compound 5c (Benzo[d]oxazole Derivative) Inhibitor->Akt Promotes Phosphorylation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzo[d]oxazole-4-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The benzoxazole moiety is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

I. Frequently Asked Questions (FAQs)

FAQ 1: My initial cyclization to form the benzoxazole ring is giving a very low yield. What are the primary factors I should investigate?

Low yield in the initial cyclization is a frequent challenge. A systematic troubleshooting approach is essential.[4][5]

Core Areas for Investigation:

  • Purity of Starting Materials: This is the most critical starting point. Impurities in the o-aminophenol or the carboxylic acid derivative can significantly interfere with the reaction.[6][7] o-Aminophenols are particularly susceptible to air oxidation, which can lead to colored impurities and drastically lower yields.[7][8]

    • Actionable Advice:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • If necessary, purify the o-aminophenol by recrystallization or sublimation. Ensure it is thoroughly dried before use.

      • Always use high-purity solvents and reagents.

  • Reaction Conditions: The formation of the benzoxazole ring is highly sensitive to reaction conditions.[4][6]

    • Temperature: The reaction may require elevated temperatures to overcome the activation energy for cyclodehydration.[7][9] Some solvent-free reactions may even need temperatures up to 130°C for good yields.[9]

    • Catalyst: The choice and activity of the catalyst are pivotal.[6][7] For condensations involving carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid are commonly used.[10][11][12] Ensure your catalyst is active and not deactivated by moisture.[6]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents like o-aminophenol.[5][7]

FAQ 2: My reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?

A stalled reaction often points to issues with either the reaction conditions or the reagents themselves.[7]

Troubleshooting a Stalled Reaction:

  • Insufficient Temperature: The initial reaction temperature might be too low. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[7]

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[7] This is particularly relevant for heterogeneous or recyclable catalysts. Adding a fresh portion of the catalyst might restart the reaction.[7]

  • Formation of a Stable Intermediate: In syntheses involving the condensation of an o-aminophenol with an aldehyde, a stable Schiff base intermediate may form that is resistant to cyclization under the current conditions.[6][7] To drive the reaction to completion, you may need to increase the temperature or add a suitable oxidant.[7]

FAQ 3: I am observing significant side product formation, which is complicating purification. What are the common side products and how can I minimize them?

Side product formation is a common culprit for low yields and purification headaches.[6] The nature of these byproducts is dependent on your specific synthetic route.

Common Side Products and Mitigation Strategies:

  • Dimerization/Polymerization: o-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[7]

    • Mitigation: Carefully control the reaction temperature and stoichiometry. A stepwise approach, where the intermediate amide is formed and isolated before cyclization, can sometimes be beneficial.[4]

  • Incomplete Cyclization: As mentioned, the formation of a stable, uncyclized intermediate is a common issue.[7]

    • Mitigation: Optimize reaction conditions (temperature, catalyst) to favor the intramolecular cyclization.

  • Hydrolysis of the Benzoxazole Ring: The benzoxazole ring can be susceptible to hydrolysis under certain pH conditions, leading to ring-opened products.[13]

    • Mitigation: Maintain appropriate pH during workup and purification. Avoid unnecessarily harsh acidic or basic conditions.

FAQ 4: The final amidation step to form the carboxamide is inefficient. How can I improve the coupling reaction?

The formation of the amide bond from Benzo[d]oxazole-4-carboxylic acid is a crucial final step.[1] Inefficient coupling can be due to several factors.

Optimizing the Amide Coupling:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium and aminium reagents like PyBOP and HATU.[14][15][16][17]

    • Consideration: Carbodiimide methods can sometimes lead to racemization if you are working with chiral amines. The addition of reagents like HOBt (1-hydroxybenzotriazole) can help minimize this.[15]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like DMF, DCM, or THF are typically used.

    • Base: A non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine) or triethylamine, is often required to neutralize the acid formed during the reaction.

    • Temperature: Most amide coupling reactions proceed well at room temperature, but gentle heating may be necessary in some cases.

  • Purity of the Carboxylic Acid: Ensure that the Benzo[d]oxazole-4-carboxylic acid starting material is pure and free of any residual acids or other impurities from the previous steps.

II. Experimental Protocols & Data

Protocol 1: General Procedure for Benzoxazole Ring Formation using Polyphosphoric Acid (PPA)

This method is a robust and widely used approach for the condensation of o-aminophenols with carboxylic acids.[10][12]

Step-by-Step Methodology:

  • To a round-bottom flask, add the substituted o-aminophenol (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

  • Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to act as both a solvent and a catalyst (typically 10-20 times the weight of the limiting reagent).

  • Stir the mixture at a moderately elevated temperature (e.g., 60-80°C) for 1-2 hours.

  • Increase the temperature to 120-150°C and continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final this compound. The following table summarizes some common coupling reagents and their key characteristics.

Coupling ReagentCommon AdditivesByproductKey AdvantagesKey Disadvantages
DCC (Dicyclohexylcarbodiimide)HOBt, DMAPDicyclohexylurea (DCU)Inexpensive, efficientDCU can be difficult to remove, potential for racemization
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble ureaByproduct is easily removed by aqueous workupMore expensive than DCC
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEAHOBt, phosphonamideHigh coupling efficiency, low racemizationMore expensive, can be moisture sensitive
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEAHOAt, tetramethylureaVery efficient, especially for hindered couplingsHigh cost

III. Visualizations

Diagram 1: General Synthesis Workflow

This diagram illustrates the typical two-stage synthesis of this compound.

cluster_0 Stage 1: Benzoxazole Ring Formation cluster_1 Stage 2: Amide Formation o-Aminophenol o-Aminophenol Condensation_Cyclization Condensation & Cyclization o-Aminophenol->Condensation_Cyclization Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Condensation_Cyclization Benzoxazole_Intermediate Benzo[d]oxazole-4-carboxylic Acid Condensation_Cyclization->Benzoxazole_Intermediate Amide_Coupling Amide Coupling Benzoxazole_Intermediate->Amide_Coupling Amine Amine Amine->Amide_Coupling Final_Product This compound Amide_Coupling->Final_Product

Caption: A flowchart of the two main stages in the synthesis.

Diagram 2: Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and resolving low-yield issues.

Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Start Here Inert_Atmosphere Ensure Inert Atmosphere Check_Purity->Inert_Atmosphere Purity OK Optimize_Temp Optimize Reaction Temperature Inert_Atmosphere->Optimize_Temp Atmosphere OK Check_Catalyst Check Catalyst Activity Optimize_Temp->Check_Catalyst Temp OK Side_Products Analyze for Side Products Check_Catalyst->Side_Products Catalyst OK

Caption: A troubleshooting decision tree for low reaction yields.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Retrieved January 17, 2026, from

  • Benchchem. (2025). Troubleshooting low yield in benzoxazole cyclization reactions. Retrieved January 17, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Retrieved January 17, 2026, from

  • Al-Hiari, Y. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3146. [Link]

  • Jackson, J. A., et al. (1972). The hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1588. [Link]

  • Benchchem. (2025). troubleshooting low yield in benzoxazole synthesis. Retrieved January 17, 2026, from

  • Siddiqui, N., et al. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry, 16(3-4), 1245-1256.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1254-1260. [Link]

  • Kumar, A., et al. (2012). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6648-6652. [Link]

  • Benchchem. (n.d.). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery. Retrieved January 17, 2026, from

  • Bennehalli, B., et al. (2013). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 3(4), 629-643.

  • Pore, D. M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(10), 794-798. [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved January 17, 2026, from

  • ResearchGate. (2019). How can I condense o-amino phenol with thiopene-2,5-di carboxylic acid? Any suggested method? Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid. Retrieved January 17, 2026, from

  • Penning, T. D., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2024(3), M1883. [Link]

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10.

  • ResearchGate. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Retrieved January 17, 2026, from [Link]

  • Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21591. [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0905124A1 - o-amino(thio)phenol-carboxylic acids and their preparation. Retrieved January 17, 2026, from

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 17, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 17, 2026, from [Link]

  • Lie, Y., et al. (2015). Silver-Catalyzed Oxidative Decarboxylation of α-Oxocarboxylates and Cyclization with Isocyanides: A Facile Synthesis of Oxazoles. Organic Letters, 17(15), 3758-3761. [Link]

  • ResearchGate. (n.d.). Preparation of benzo[d]oxazole-based derivatives. Retrieved January 17, 2026, from [Link]

  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Retrieved January 17, 2026, from [Link]

  • Amanote Research. (n.d.). (PDF) Biosynthetic Rivalry of O-Aminophenol-Carboxylic. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). TEMPO-Catalyzed Electrochemical Dehydrogenative Cyclocondensation of o-Aminophenols: Synthesis of Aminophenoxazinones as Antiproliferative Agents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole-linked-1,3,4-oxadiazole carboxamides as GSK-3β inhibitors with in vivo antidepressant activity. Retrieved January 17, 2026, from [Link]

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  • PubMed. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Retrieved January 17, 2026, from [Link]

Sources

How to improve the yield of Benzo[d]oxazole-4-carboxamide synthesis reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzo[d]oxazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and enhance reaction yields. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and common laboratory challenges.

Introduction

This compound is a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities. The successful synthesis of this molecule with high yield is crucial for further research and development. This guide will explore the two primary synthetic pathways and address potential pitfalls in each.

Part 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound.

Scenario 1: Low Yield in the Final Amide Coupling Step

Question: I have successfully synthesized Benzo[d]oxazole-4-carboxylic acid, but the final amide coupling to form the carboxamide is giving me a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the amide coupling step are a common challenge. Here’s a systematic approach to troubleshooting this issue:

1. Purity of Starting Material:

  • Issue: Impurities in your Benzo[d]oxazole-4-carboxylic acid can interfere with the coupling reaction.

  • Solution: Ensure the carboxylic acid is of high purity. Recrystallization or column chromatography may be necessary. Characterize the purified starting material by NMR and melting point to confirm its identity and purity.

2. Choice of Coupling Reagents:

  • Issue: The selection of an inappropriate coupling reagent can lead to low conversion or side product formation.

  • Solution: A variety of coupling reagents are available, and the optimal choice can be substrate-dependent.[1] Consider screening a few options:

    • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is a common choice.

    • Phosphonium Salts: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more efficient but also more expensive.

    • Acid Chlorides: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective, but this adds an extra step and requires careful handling of the reagents.

3. Reaction Conditions:

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are generally preferred for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Temperature: Most amide coupling reactions proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Conversely, if side reactions are observed, cooling the reaction to 0 °C may improve selectivity.

  • Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. The amount of base should be carefully optimized.

4. Work-up and Purification:

  • Issue: Product loss can occur during the work-up and purification stages.

  • Solution: The work-up procedure should be designed to efficiently remove the coupling reagents and byproducts. An aqueous work-up is common, followed by extraction with an organic solvent. For purification, column chromatography on silica gel is often necessary. Careful selection of the eluent system is crucial to achieve good separation.

ParameterRecommendation 1Recommendation 2Recommendation 3
Coupling Reagent EDC/HOBtHATU/DIPEASOCl₂, then amine
Solvent Anhydrous DMFAnhydrous DCMAnhydrous THF
Temperature 0 °C to Room TempRoom TemperatureReflux
Base DIPEATriethylaminePyridine
Scenario 2: Incomplete Cyclization to Form the Benzoxazole Ring

Question: I am attempting a one-pot synthesis starting from 2-amino-3-hydroxybenzoic acid and an amine, but I am isolating the intermediate N-substituted-2-amino-3-hydroxybenzamide instead of the desired this compound. How can I promote the cyclization?

Answer: The cyclization of the 2-amino-3-hydroxybenzamide intermediate is a dehydration reaction that often requires specific conditions to proceed to completion.

1. Dehydrating Agent/Catalyst:

  • Issue: Insufficient dehydration is the most common reason for incomplete cyclization.

  • Solution: The use of a strong acid catalyst or a dehydrating agent is typically necessary.

    • Polyphosphoric Acid (PPA): PPA is a widely used and effective reagent for this type of cyclodehydration. The reaction is usually performed at elevated temperatures.

    • Methanesulfonic Acid: This can also serve as both a catalyst and a solvent for the cyclization.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient heating and dehydration.

2. Reaction Temperature and Time:

  • Issue: The reaction may not have enough energy to overcome the activation barrier for cyclization.

  • Solution: Increase the reaction temperature. Monitor the reaction progress by TLC to determine the optimal temperature and time. Be cautious of potential side reactions at very high temperatures.

3. Removal of Water:

  • Issue: The water formed during the cyclization can inhibit the reaction from going to completion.

  • Solution: If the reaction is conducted in a suitable solvent like toluene or xylene, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and versatile route involves a two-step process:

  • Synthesis of Benzo[d]oxazole-4-carboxylic acid: This is typically achieved through a multi-step synthesis starting from simpler precursors, with the key final step being the cyclization of 2-amino-3-hydroxybenzoic acid.[3]

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using standard amide bond formation protocols to yield the target this compound.[4]

Q2: Can I synthesize this compound in a one-pot reaction?

A2: A one-pot synthesis is theoretically possible by reacting 2-amino-3-hydroxybenzoic acid with an amine in the presence of a coupling reagent and a cyclodehydrating agent. However, this approach can be challenging to optimize due to competing reactions and potential incompatibilities between the reagents. A stepwise approach is generally recommended for better control and higher yields.

Q3: What are the key starting materials for the synthesis of the Benzo[d]oxazole-4-carboxylic acid precursor?

A3: The synthesis of Benzo[d]oxazole-4-carboxylic acid typically starts with the preparation of 2-amino-3-hydroxybenzoic acid. This intermediate can be synthesized from precursors like 3-hydroxy-2-nitrobenzoic acid through the reduction of the nitro group.[3]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Handling of Reagents: Many of the reagents used, such as thionyl chloride, strong acids (PPA, methanesulfonic acid), and coupling reagents, are corrosive, toxic, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Reactions at elevated temperatures should be carefully monitored. Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate pressure and temperature controls.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can track the consumption of reactants and the formation of the desired product.

Part 3: Experimental Protocols & Visualization

Protocol 1: Synthesis of Benzo[d]oxazole-4-carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Reduction of 3-hydroxy-2-nitrobenzoic acid

  • Dissolve 3-hydroxy-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxybenzoic acid.

Step 2: Cyclization to Benzo[d]oxazole-4-carboxylic acid

  • To the crude 2-amino-3-hydroxybenzoic acid, add an excess of a cyclodehydrating agent such as polyphosphoric acid (PPA).

  • Heat the mixture with stirring at a temperature typically ranging from 150-200°C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the crude Benzo[d]oxazole-4-carboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N-Phenyl-benzo[d]oxazole-4-carboxamide
  • To a stirred solution of Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add aniline (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Phenyl-benzo[d]oxazole-4-carboxamide.[4]

Workflow Diagrams

Synthesis_Workflow cluster_route1 Route 1: Amide Coupling cluster_route2 Route 2: Cyclization A1 Benzo[d]oxazole-4-carboxylic Acid A4 Amide Coupling Reaction A1->A4 A2 Amine (R-NH2) A2->A4 A3 Coupling Reagent (e.g., HATU, EDC) A3->A4 A5 This compound A4->A5 B1 2-amino-3-hydroxybenzamide B3 Cyclization Reaction B1->B3 B2 Dehydrating Agent (e.g., PPA) B2->B3 B4 This compound B3->B4 Troubleshooting_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Pure Pure Purify Starting Material Purity->Pure Impure Temp Adjust Temperature Conditions->Temp Solvent Change Solvent Conditions->Solvent Base Optimize Base Conditions->Base Reagents Screen Coupling Reagents EDC Try EDC/HOBt Reagents->EDC HATU Try HATU Reagents->HATU AcidChloride Convert to Acid Chloride Reagents->AcidChloride Workup Review Workup/Purification Extraction Optimize Extraction Workup->Extraction Column Refine Chromatography Workup->Column Pure->Conditions Temp->Reagents Solvent->Reagents Base->Reagents EDC->Workup HATU->Workup AcidChloride->Workup Success Improved Yield Extraction->Success Column->Success

Caption: Troubleshooting flowchart for low yield in amide coupling.

References

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  • Various Authors. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
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  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A, 6(2), 188-197.
  • Various Authors. (2011). Cyclodehydration reaction of maleamic acids yielding two different products.
  • Various Authors. (2013).
  • Various Authors. (2017).
  • Various Authors. (2022). Preparation of benzo[d]oxazole-based derivatives.
  • Various Authors. (2023). Magnetic Nanoparticles Functionalized with Benzo[d]oxazole as an Efficient and Recyclable Magnetic Catalyst for the Synthesis of 1,4-dihydropyridine Derivatives from Barbituric Acid. Journal of Synthetic Chemistry.

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Technical Support Center: Optimizing Coupling Reagent Conditions for Benzo[d]oxazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Benzo[d]oxazole-4-carboxamides. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the nuances of amide bond formation with this important heterocyclic scaffold.[1][2] Benzo[d]oxazole-4-carboxylic acid is a key building block in the development of a wide range of pharmacologically active compounds.[1][2] This guide is structured in a question-and-answer format to directly address the common challenges and optimization strategies you may encounter in your research.

Frequently Asked Questions (FAQs)

My amide coupling reaction with Benzo[d]oxazole-4-carboxylic acid is showing low to no yield. What are the likely causes?

Low or no product yield is a common issue in amide coupling reactions and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[3][4]

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[3][5] If the coupling reagent is not sufficiently reactive or is used in suboptimal quantities, the activation will be incomplete.[3]

  • Deactivation of the Amine: Amines can be rendered non-nucleophilic through protonation.[3] An acid-base reaction between the carboxylic acid and the amine can occur, especially if a suitable non-nucleophilic base is not present in sufficient quantity.[3]

  • Steric Hindrance: Bulky substituents on either the Benzo[d]oxazole-4-carboxylic acid or the amine can sterically hinder the approach of the reactants, leading to a slow or incomplete reaction.[3]

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis.[4] The presence of even trace amounts of water in the reaction can lead to the regeneration of the carboxylic acid and failure to form the desired amide.[3][4] It is imperative to use anhydrous solvents and reagents.[3][6]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the type and amount of base can significantly influence the reaction outcome.[3]

How do I select the appropriate coupling reagent for my Benzo[d]oxazole-4-carboxamide synthesis?

The choice of coupling reagent is critical and depends on the specific characteristics of your substrates (e.g., steric hindrance, electronic properties) and the desired reaction conditions.

  • Carbodiimides (e.g., DCC, EDC): These are widely used and cost-effective coupling reagents.[7][8] EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[9] However, carbodiimides can lead to side reactions like racemization and the formation of unreactive N-acylurea byproducts.[9][10][11] The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress these side reactions and improve efficiency.[9][10][11]

  • Aminium/Uronium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more reactive and efficient than carbodiimides, especially for sterically hindered substrates or less nucleophilic amines.[11] HATU, which is based on HOAt, is known for its high coupling efficiency and low rates of racemization. These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acid and facilitate the reaction.[7] A potential side reaction with aminium reagents is the formation of a guanidinium byproduct if the reagent is used in excess.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantagesRecommended Additive
DCC CarbodiimideCost-effectiveInsoluble urea byproduct, potential for racemization and N-acylurea formation.[9]HOBt, HOAt
EDC CarbodiimideWater-soluble urea byproduct, simplifies workup.[9]Potential for racemization and N-acylurea formation.[11]HOBt, HOAt
HATU Aminium SaltHigh reactivity, low racemization, effective for difficult couplings.Higher cost, potential for guanidinium side reaction if used in excess.None (contains HOAt moiety)
HBTU Aminium SaltGood reactivity, widely used.Less reactive than HATU, potential for guanidinium side reaction.None (contains HOBt moiety)
PyBOP Phosphonium SaltHigh reactivity, low racemization.Forms carcinogenic HMPA as a byproduct.[9]None (contains HOBt moiety)
What is the role of a base in the coupling reaction, and which one should I use?

A base is often crucial in amide coupling reactions for several reasons:

  • Neutralization: It neutralizes the acidic proton of the carboxylic acid, facilitating its activation by the coupling reagent.

  • Amine Deprotonation: For amine salts (e.g., hydrochlorides), the base deprotonates the amine, rendering it nucleophilic.

  • Driving Equilibrium: It neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[5]

The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is highly recommended.[3] It is basic enough to facilitate the reaction but is too bulky to act as a nucleophile and compete with the desired amine. Other tertiary amines like triethylamine (TEA) can also be used, but DIPEA is generally preferred to minimize side reactions.

My reaction is still sluggish even with a strong coupling reagent. What can I do to optimize the conditions?

If you are facing a difficult coupling, consider the following optimization strategies:

  • Solvent Choice: The solvent can significantly impact reaction rates and solubility of reagents. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.[12] For substrates with poor solubility, consider using a co-solvent system or switching to a more solubilizing solvent like dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous.[6]

  • Temperature: Most coupling reactions are performed at room temperature.[3] However, for sluggish reactions, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate. Conversely, for reactions prone to racemization, cooling the reaction to 0 °C, especially during the activation step, is recommended.[11]

  • Stoichiometry and Order of Addition: The stoichiometry of the reagents should be carefully controlled. A slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is often beneficial.[3] The order of addition is also important. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can improve yields, especially with carbodiimide reagents.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of Benzo[d]oxazole-4-carboxamides.

Issue 1: Multiple Spots on TLC/LC-MS, Indicating Side Products

Question: My reaction mixture shows multiple spots on TLC, and LC-MS analysis indicates the presence of several byproducts. What are these and how can I minimize them?

Answer: The formation of side products is a common challenge. Here are the most likely culprits and their solutions:

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[10]

    • Solution: Add HOBt or HOAt to the reaction mixture. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[10]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, leading to diastereomeric products.[11]

    • Solution: Use a coupling reagent known for low racemization, such as HATU or DEPBT .[9][11][13] Running the reaction at lower temperatures (0 °C) can also help minimize racemization.[11] The addition of HOBt or HOAt is also effective in suppressing racemization.[9][14]

  • Guanidinium Byproduct (with Aminium Reagents): Excess aminium reagent (like HATU or HBTU) can react with the amine to form a guanidinium byproduct, which can complicate purification.

    • Solution: Use the aminium reagent in a controlled stoichiometry, typically 1.0-1.2 equivalents relative to the carboxylic acid.[7]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling
  • To a solution of Benzo[d]oxazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and the desired amine (1.2 eq.).

  • Add DIPEA (2.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for HATU Coupling
  • To a solution of Benzo[d]oxazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).[3]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and purification are similar to the EDC/HOBt protocol.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Select & Weigh Carboxylic Acid, Amine, Coupling Reagent, Base Activation Carboxylic Acid Activation Reagents->Activation Solvent Anhydrous Solvent Solvent->Activation Coupling Amine Addition & Amide Formation Activation->Coupling Monitoring TLC / LC-MS Monitoring Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amide Product Purification->Final_Product

Caption: A generalized workflow for this compound synthesis.

Diagram 2: Carbodiimide Coupling Mechanism with HOBt

Carbodiimide_Mechanism RCOOH R-COOH (Benzo[d]oxazole-4-carboxylic acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Active_Ester->HOBt Amide R-CONH-R' (Product) Active_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: The role of HOBt in preventing N-acylurea formation.

References

  • Benchchem. (2025). Synthesis of Benzo[d]oxazole-4-carboxylic Acid: An Application Note and Detailed Protocol.
  • Benchchem. (2025). In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0).
  • Benchchem. (2025). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery.
  • Benchchem. (2025). An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2024). PMC - NIH.
  • Benchchem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Gaddam, L. T., Thata, S., Adivireddy, P., & Venkatapuram, P. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. ResearchGate.
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2025). ACS Sustainable Chemistry & Engineering.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. (n.d.). Journal of the American Chemical Society.
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • Carbodiimide. (n.d.). Wikipedia.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). NIH.
  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. (2016). ResearchGate.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Organic Process Research & Development - ACS Publications.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Benchchem. (2025). Optimizing reaction conditions for coupling to carboxylic acids.

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Technical Support Center: Troubleshooting the Purification of Polar Benzo[d]oxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of polar Benzo[d]oxazole-4-carboxamide derivatives, a class of molecules known for its synthetic utility and purification challenges. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs): First Principles

This section addresses the fundamental challenges you'll likely encounter and helps you decide on an initial purification strategy.

Q1: Why is my polar this compound derivative so difficult to purify?

The purification challenges for this scaffold stem from a combination of two key structural features:

  • High Polarity: The carboxamide group (-CONH₂) is highly polar and an excellent hydrogen bond donor and acceptor. This property causes poor retention on standard reversed-phase (RP) C18 columns, where separation is driven by hydrophobic interactions.[1][2] As a result, the compound often elutes in or near the solvent front (void volume), co-eluting with other polar impurities.[2]

  • Basicity and Secondary Interactions: The benzoxazole core contains a nitrogen atom which can be basic. In normal-phase chromatography (NPC) on silica gel, this basic center can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[3][4] This secondary interaction is a primary cause of significant peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase, leading to low recovery.

Q2: I have a crude solid product. What is the very first purification technique I should try?

For a solid crude product, recrystallization should always be your first consideration. It is the most cost-effective and scalable purification method. The key is to find a suitable solvent or solvent system where your compound has high solubility when hot and low solubility when cold.[5]

If recrystallization fails—for instance, if the product "oils out" or no suitable solvent can be found—or if the product is an oil, then chromatography is the necessary next step. Before proceeding to column chromatography, always develop a separation method using Thin Layer Chromatography (TLC) to identify a promising solvent system.

Q3: How do I choose between Normal-Phase (NPC) and Reversed-Phase (RPC) chromatography based on my initial TLC results?

The choice depends on the behavior of your compound and its impurities on a TLC plate:

  • Choose Normal-Phase if: Your compound moves off the baseline and shows a good retention factor (Rƒ) between 0.2 and 0.4 on a silica gel TLC plate using a reasonably non-polar solvent system (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).[6] This indicates that a separation on a silica column is feasible.

  • Consider Reversed-Phase (or alternative techniques) if: Your compound remains at the baseline (Rƒ ≈ 0) on a silica TLC plate even with highly polar mobile phases (like 10-20% methanol in dichloromethane).[7] This suggests it is too polar for effective separation on standard silica. While you could run a C18 TLC plate, the expectation for a highly polar molecule is very low retention, making techniques like HILIC or Mixed-Mode chromatography more attractive from the outset.

Chromatography Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during chromatographic purification.

Normal-Phase Chromatography (NPC)

Issue: My compound is streaking or tailing badly on a silica gel column.

  • Causality: This is the classic sign of strong interaction between the basic nitrogen on your benzoxazole ring and the acidic silanol groups on the silica surface.[4] This secondary retention mechanism disrupts the uniform flow of the analyte band, causing the observed tailing.

  • Solution: Add a Basic Modifier. To improve peak shape, you must neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a competitive base to your mobile phase.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or 0.5-2% of a 7N ammonia solution in methanol to your eluent.

    • Mechanism: The modifier preferentially binds to the active silanol sites, preventing your compound of interest from interacting with them. This allows the separation to proceed based primarily on polarity, resulting in sharper, more symmetrical peaks.

    Protocol 1: Deactivating Silica Gel for Flash Chromatography

    • Select Solvent System: Determine the optimal eluent (e.g., 95:5 DCM/MeOH) using TLC, ensuring you add your chosen modifier (e.g., 0.5% TEA) to the TLC mobile phase.

    • Prepare Slurry: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., 100% DCM with 0.5% TEA).

    • Pack the Column: Pack the column with the slurry to create a homogenous stationary bed.

    • Equilibrate: Flush the packed column with 2-3 column volumes of your initial mobile phase (containing the modifier) to ensure the entire silica bed is fully deactivated and equilibrated before loading your sample.[6]

    • Load and Elute: Load your sample (dissolved in a minimal amount of mobile phase or adsorbed onto a small amount of silica) and begin the elution, either isocratically or with a gradient.

Issue: My compound will not elute from the silica column, even with 100% methanol.

  • Causality: This indicates irreversible adsorption or decomposition on the silica. The interaction between your compound and the acidic silica is too strong, or the silica is catalyzing a degradation reaction.[7]

  • Solutions:

    • Test Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[7]

    • Switch to a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to the acidity of silica gel.

      • Diol- or Amino-Bonded Silica: These phases are less acidic and offer different selectivity, making them suitable for highly polar compounds.[6][8]

Reversed-Phase Chromatography (RPC) and Advanced Solutions

Issue: My compound elutes in the void volume on my C18 column.

  • Causality: Your polar compound has insufficient hydrophobic character to interact with the non-polar C18 stationary phase.[2][9] Standard RPC is often unsuitable for such molecules.[10]

  • Solutions: Employ Advanced Chromatographic Techniques. Standard C18 is unlikely to work. You must use a technique designed to retain polar molecules.

    G Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryRecryst Attempt Recrystallization IsSolid->TryRecryst Yes TLC Perform TLC Analysis (Silica, e.g., DCM/MeOH) IsSolid->TLC No / Oil RecrystSuccess Pure Solid Product TryRecryst->RecrystSuccess Success RecrystFail Fails or 'Oils Out' TryRecryst->RecrystFail RecrystFail->TLC Rf_Check Is Rƒ > 0.1 in a reasonable solvent system? TLC->Rf_Check NPC Use Normal-Phase Chromatography (Silica or Alumina) Rf_Check->NPC Yes (Rƒ = 0.2-0.4) Advanced Switch to Advanced Chromatography Rf_Check->Advanced No (Rƒ ≈ 0) Tail_Check Observe Tailing/Streaking? NPC->Tail_Check AddModifier Add Basic Modifier to Mobile Phase (e.g., 0.5% Triethylamine) Tail_Check->AddModifier Yes NPC_Success Purified Product (NPC) Tail_Check->NPC_Success No AddModifier->NPC_Success HILIC Hydrophilic Interaction Chromatography (HILIC) Advanced->HILIC MMC Mixed-Mode Chromatography (MMC) Advanced->MMC SFC Supercritical Fluid Chromatography (SFC) Advanced->SFC Advanced_Success Purified Product (Advanced) HILIC->Advanced_Success MMC->Advanced_Success SFC->Advanced_Success

    Caption: Decision tree for selecting a purification strategy.

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • When to Use: HILIC is the go-to technique when your compound is too polar for RPC.[11]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[12] It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase. In HILIC, increasing the aqueous content of the mobile phase decreases retention time, the opposite of RPC.[11]

    Protocol 2: Generic HILIC Method Development

    • Column Selection: Choose a HILIC column (e.g., Amide or bare Silica).

    • Mobile Phase Prep:

      • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

      • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.

    • Equilibration: Equilibrate the column with your starting conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes. Equilibration is critical in HILIC.

    • Sample Injection: Dissolve your sample in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can cause severe peak distortion.[2]

    • Gradient Elution: Run a gradient from high organic (e.g., 5% B) to higher aqueous (e.g., 40-50% B) over 10-15 minutes to elute your compound.

2. Mixed-Mode Chromatography (MMC)

  • When to Use: MMC is exceptionally powerful for compounds that have both polar/ionizable groups and some hydrophobic character.

  • Mechanism: MMC columns possess stationary phases with dual functionalities, typically combining reversed-phase (e.g., C18) and ion-exchange (anion or cation) properties.[13][14] This allows for multiple, tunable retention mechanisms.[15][16] For a basic benzoxazole, a reversed-phase/cation-exchange column could provide excellent, orthogonal selectivity. Retention can be controlled by adjusting organic solvent content, pH, and buffer ionic strength.[16]

3. Supercritical Fluid Chromatography (SFC)

  • When to Use: SFC is an emerging, high-speed, "green" alternative for purifying polar compounds.[17]

  • Mechanism: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[18] To elute polar compounds, a polar co-solvent, typically methanol, is added to the CO₂.[17][19] SFC is highly effective for a wide range of polar analytes and is compatible with many stationary phases.[20]

TechniqueStationary PhaseMobile PhaseBest For...Key Advantage
Normal-Phase (NPC) Polar (Silica, Alumina)Non-polar (Hexane/EtOAc)Moderately polar compounds.[21]Simple, well-established, good for isomer separation.[22]
Reversed-Phase (RPC) Non-polar (C18, C8)Polar (Water/ACN/MeOH)Non-polar to weakly polar compounds.[1]Highly reproducible, wide applicability.[23]
HILIC Polar (Silica, Amide)High Organic + Low AqueousVery polar and hydrophilic compounds.[11]Excellent retention of compounds that fail in RPC.[12]
Mixed-Mode (MMC) Dual-functionality (e.g., C18 + Ion-Exchanger)Polar (Buffered Aqueous/Organic)Compounds with polar, ionizable, and non-polar groups.[14][15]Unmatched selectivity control via pH, ionic strength, and solvent.[16]
SFC Various (Polar & Non-polar)Supercritical CO₂ + Polar ModifierBroad range, including polar compounds.[17][19]Fast, reduced organic solvent consumption, orthogonal to LC.[18]

Alternative and Complementary Purification Techniques

Recrystallization Troubleshooting

Issue: My compound "oils out" instead of forming crystals.

  • Causality: This typically happens when the solution becomes supersaturated at a temperature above the melting point of your impure compound. It can also be caused by cooling the solution too quickly or the presence of impurities that inhibit crystal lattice formation.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent until the solution is clear again.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a towel, before moving it to an ice bath. Rapid cooling promotes oiling.

    • Induce Crystallization: Scratch the inside of the flask at the solvent line with a glass rod or add a "seed" crystal of the pure compound to provide a nucleation site.[24]

Issue: I can't find a good single solvent for recrystallization.

  • Solution: Use a Co-solvent System. This involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to just re-dissolve the cloudiness.

    • Allow the solution to cool slowly, as described above.

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for very polar salts, amides.
MethanolHigh65General purpose polar solvent.
EthanolHigh78General purpose polar solvent.
AcetoneMedium-High56Dissolves many organics, but low boiling point.
Ethyl AcetateMedium77Good general-purpose solvent.
DichloromethaneMedium-Low40Useful for low-melting solids, volatile.
TolueneLow111Good for aromatic compounds.
HexaneVery Low69Good for non-polar, hydrocarbon-like compounds.

Table adapted from sources.[25]

Acid-Base Extraction for Preliminary Cleanup

Q: Can I use acid-base extraction for an initial cleanup of my crude product?

  • A: Yes, provided the benzoxazole nitrogen is sufficiently basic to be protonated by a reasonably strong acid. This technique is excellent for removing non-basic organic impurities.[26]

  • Mechanism: An acid-base extraction separates compounds based on their differential solubility in aqueous and organic solvents as a function of pH.[27] By treating an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic benzoxazole derivative will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[28][29] Neutral impurities will remain in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1M NaOH) to regenerate the neutral, water-insoluble free base, which can be collected by filtration or extracted back into an organic solvent.[29] This process is a simple and effective way to achieve significant purification before proceeding to chromatography or recrystallization.[26]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

  • Acid–base extraction - Wikipedia. [Link]

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  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

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  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

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  • Aqueous normal-phase chromatography - Wikipedia. [Link]

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  • Acid-Base Extraction and Purification | PDF | Solvent | Solubility - Scribd. [Link]

  • How should I purify a complex, polar, amide reaction mixture? | Biotage. [Link]

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Technical Support Center: Strategies for Scaling Up Benzo[d]oxazole-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of Benzo[d]oxazole-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. This compound and its derivatives are valuable scaffolds in medicinal chemistry, often investigated for their diverse pharmacological activities.[1][2][3] Scaling up the synthesis of such molecules introduces challenges related to reaction kinetics, heat management, impurity profiles, and process safety.

This document provides a structured approach to troubleshooting common issues and offers practical, field-proven insights to ensure a robust, reproducible, and scalable manufacturing process. We will address the synthesis in its two logical stages: the formation of the core intermediate, Benzo[d]oxazole-4-carboxylic acid, and its subsequent amidation.

Part 1: Frequently Asked Questions (FAQs) - High-Level Strategic Concerns

This section addresses common overarching questions encountered during the scale-up process.

Q1: What are the most critical parameters to re-optimize when scaling up from a 1g to a 100g+ scale?

When scaling up, direct translation of lab-scale parameters is often not feasible. The most critical factors to re-evaluate are:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature spikes in a large reactor due to the lower surface-area-to-volume ratio. A thorough thermal safety assessment is crucial.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to increased side product formation and inconsistent results. The stirrer type, speed, and vessel geometry must be appropriate for the reaction volume and viscosity.

  • Rate of Reagent Addition: Slow, controlled addition of key reagents becomes paramount on a larger scale to manage exotherms and minimize the formation of impurities.

  • Work-up and Isolation: Procedures like extractions and filtrations behave differently at scale. Phase separation can be slower, and filtration times can increase significantly. The choice of solvent for washing and recrystallization may need to be revisited based on volume, safety, and cost.[4]

Q2: My process involves a catalyst. How does scaling up affect its performance and handling?

Catalyst performance is highly sensitive to scale-up. Key considerations include:

  • Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts are common in lab synthesis, heterogeneous catalysts are often preferred for scale-up as they can be more easily recovered and reused, which is both cost-effective and environmentally friendly.[4][5]

  • Catalyst Loading: The optimal catalyst loading (mol%) may need to be re-evaluated. Sometimes, a slight increase in catalyst loading can significantly improve conversion rates on a larger scale, but this must be balanced against cost and removal considerations.[6]

  • Catalyst Deactivation: Ensure the catalyst is not being deactivated by impurities in lower-grade, bulk starting materials or by exposure to air and moisture during longer reaction times.[6]

Q3: Are there greener or more sustainable solvent alternatives for large-scale production?

Absolutely. Solvent choice has a major impact on the environmental footprint and cost of a process. While solvents like dichloromethane (DCM) or dimethylformamide (DMF) are common in the lab, their use at scale is often discouraged due to toxicity and disposal costs.[7] Consider alternatives such as:

  • Ethanol or Water: If the reaction chemistry allows, these are excellent green solvents.[4]

  • Solvent-Free Conditions: Some benzoxazole syntheses can be performed neat (without solvent), often with microwave irradiation or elevated temperatures, which simplifies work-up significantly.[5][8]

  • Recyclable Solvents: Toluene or 2-methyl-THF can be suitable alternatives to chlorinated solvents for certain steps and are more amenable to recovery and recycling.

Part 2: Troubleshooting Guide - Specific Experimental Issues

This section provides a detailed, problem-oriented approach to resolving common issues encountered during synthesis.

Stage 1: Synthesis of Benzo[d]oxazole-4-carboxylic acid

The most common route involves the cyclocondensation of 2-amino-3-hydroxybenzoic acid.[1][9]

cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Amidation SM Starting Material (2-amino-3-hydroxybenzoic acid) Cyclization Cyclocondensation (e.g., with Triethyl Orthoformate or PPA) SM->Cyclization Heat, Catalyst Intermediate Crude Product (Benzo[d]oxazole-4-carboxylic acid) Cyclization->Intermediate Purification1 Purification (Recrystallization/Filtration) Intermediate->Purification1 Product1 Isolated Intermediate Purification1->Product1 Product1_ref Isolated Intermediate Activation Carboxylic Acid Activation (e.g., with SOCl₂, EDC, HATU) Product1_ref->Activation Amine_Add Amine Addition (Ammonia source or primary/secondary amine) Activation->Amine_Add Coupling Agent Crude_Final Crude Final Product Amine_Add->Crude_Final Purification2 Final Purification (Column Chromatography/Recrystallization) Crude_Final->Purification2 Final_Product This compound Purification2->Final_Product

Caption: General two-stage workflow for the synthesis of this compound.

Problem 1: Low Yield or Stalled Cyclization Reaction

Q: My reaction to form the benzoxazole ring is giving a low yield (<60%) or appears to have stalled, with starting material still present on TLC. What should I investigate?

A: This is a very common issue. A systematic approach is required to identify the root cause. Low yields can stem from suboptimal reaction conditions, poor starting material quality, or competing side reactions.[6]

Caption: Troubleshooting decision tree for low yield in the benzoxazole formation step.

Causality & Solutions:

  • Purity of Starting Materials: Impurities in 2-amino-3-hydroxybenzoic acid can significantly interfere with the reaction.[6]

    • Verification: Check the melting point and run an NMR spectrum of your starting material. A broad melting range or unexpected peaks suggest impurities.

    • Solution: Recrystallize the starting material before use.

  • Reaction Temperature: The cyclization step requires sufficient activation energy. Many benzoxazole syntheses require elevated temperatures, sometimes as high as 130-140°C.[5][8][10]

    • Solution: If the reaction is sluggish at a lower temperature, cautiously increase it in 10-20°C increments, monitoring for any new impurity spots on the TLC which would indicate product degradation.[4]

  • Catalyst Choice and Activity: The choice of acid catalyst (e.g., polyphosphoric acid (PPA), methanesulfonic acid, or various Lewis acids) is critical.[4][9]

    • Solution: Ensure the catalyst is not old or hydrated. If using PPA, ensure it is viscous and properly heated to facilitate mixing. Consider screening different catalysts or increasing the catalyst loading.[4][6]

Stage 2: Amidation of Benzo[d]oxazole-4-carboxylic acid

This step typically involves activating the carboxylic acid and then reacting it with an amine source.

Problem 2: Incomplete Amidation or Significant Side Products

Q: I'm trying to form the amide, but the reaction is incomplete, or I'm seeing significant amounts of unreacted acid and other byproducts. What's going wrong?

A: Incomplete amidation is often due to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine. Side products can arise from the decomposition of coupling reagents or reactions with impurities.

Troubleshooting Table: Amidation Step

Potential Cause Explanation Suggested Solution & Rationale
Inefficient Acid Activation The activating agent (e.g., SOCl₂, EDC, HATU) is not effectively converting the carboxylic acid to a more reactive species (like an acid chloride or an active ester). This can be due to moisture or degradation of the reagent.Solution: Use fresh, high-purity coupling reagents. If using thionyl chloride (SOCl₂), perform the reaction under strictly anhydrous conditions. For peptide coupling reagents like EDC/HATU, ensure the solvent is anhydrous and consider adding an activator like DMAP or HOBt to facilitate the reaction.[11]
Poor Nucleophilicity of Amine The amine being used is not nucleophilic enough to attack the activated carboxylic acid, especially if it is sterically hindered or electron-deficient.Solution: The reaction may require a stronger, non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate the amine and increase its reactivity. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can also help, but must be balanced against reagent stability.
Side Reactions from Coupling Reagents Reagents like EDC can form stable N-acylurea byproducts that are difficult to remove.Solution: Add an auxiliary nucleophile like HOBt or HOAt. These agents trap the activated acid to form an active ester, which is less prone to side reactions and more efficiently reacts with the amine.
Incorrect Stoichiometry Using an incorrect molar ratio of coupling agents, base, or amine can lead to incomplete reactions or excess unreacted materials that complicate purification.Solution: Carefully control the stoichiometry. A typical ratio is 1.0 eq of acid, 1.1-1.2 eq of coupling agent, 1.1-1.2 eq of amine, and 1.5-2.0 eq of a non-nucleophilic base.

Part 3: Experimental Protocols for Scale-Up

The following protocols are generalized and should be optimized for your specific equipment and safety procedures.

Protocol 1: Synthesis of Benzo[d]oxazole-4-carboxylic acid (100g Scale)

This protocol is adapted from common laboratory procedures for benzoxazole synthesis.[9][12]

Materials:

  • 2-amino-3-hydroxybenzoic acid (100 g, 1.0 eq)

  • Triethyl orthoformate (114.5 g, 1.2 eq)

  • Polyphosphoric acid (PPA) (approx. 500 g)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, add the polyphosphoric acid.

  • Heating: Begin stirring and heat the PPA to 80-90°C until it is mobile.

  • Reagent Addition: Slowly add the 2-amino-3-hydroxybenzoic acid in portions to the hot PPA. The addition may be exothermic; control the rate to maintain the temperature below 100°C.

  • Cyclization: Once the addition is complete, slowly add the triethyl orthoformate via an addition funnel over 30-45 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 120-130°C and hold for 4-6 hours. Monitor the reaction progress by TLC or HPLC (Aliquots must be quenched carefully in water/base before analysis).

  • Quenching: Once the reaction is complete, cool the mixture to 60-70°C. In a separate, larger vessel, prepare a stirred solution of ice and water (3L). VERY SLOWLY pour the reaction mixture into the ice water. This step is highly exothermic and will generate fumes. Perform in a well-ventilated fume hood.

  • Precipitation & pH Adjustment: A solid product should precipitate. Stir the slurry for 1-2 hours. Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is ~5-6. This neutralizes the acid and ensures the carboxylic acid product is fully precipitated.

  • Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Analyze the crude product for purity (HPLC) and identity (¹H NMR, MS). If required, further purification can be achieved by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

Protocol 2: Amidation to form this compound (100g Scale)

This protocol uses a standard peptide coupling method.[11]

Materials:

  • Benzo[d]oxazole-4-carboxylic acid (100 g, 1.0 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (129 g, 1.1 eq)

  • Hydroxybenzotriazole (HOBt) (92 g, 1.1 eq)

  • Aqueous Ammonia (28-30%) (approx. 200 mL, excess)

  • N,N-Dimethylformamide (DMF) (1 L)

  • Ethyl Acetate & Heptane

Procedure:

  • Reactor Setup: In a 2L jacketed reactor under a nitrogen atmosphere, dissolve the Benzo[d]oxazole-4-carboxylic acid in DMF (1 L).

  • Cooling: Cool the solution to 0-5°C using a chiller.

  • Activation: Add HOBt, followed by the slow, portion-wise addition of EDC·HCl. Maintain the temperature below 10°C during the addition.

  • Stirring: Stir the mixture at 0-5°C for 1-2 hours to ensure the formation of the active ester.

  • Amine Addition: Slowly add the aqueous ammonia solution via an addition funnel. The addition is exothermic; control the rate to keep the internal temperature below 15°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until HPLC analysis shows complete consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a larger vessel containing stirred, cold water (4 L). A solid product should precipitate.

  • Isolation: Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the product and wash the cake extensively with water (3 x 1 L) to remove DMF and salts.

  • Purification: The crude product can be purified by recrystallization or by slurrying in a suitable solvent (e.g., a mixture of ethyl acetate and heptane) to remove soluble impurities.

  • Drying & Characterization: Dry the final product in a vacuum oven and characterize by HPLC, ¹H NMR, and MS to confirm identity and purity.

References

  • BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • ACS Omega. (2019).
  • BenchChem. (2025). In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0).
  • BenchChem. (2025). Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery.
  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Garner, L., et al. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization.
  • BenchChem. (2025). An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid.
  • Al-Qaisi, Z. A., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study.

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Technical Support Center: Strategies for Solubilizing Benzo[d]oxazole-4-carboxamide Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Benzo[d]oxazole-4-carboxamide analogs. This class of compounds holds significant promise in various therapeutic areas, but its utility in biological testing is often hampered by a critical physicochemical challenge: poor aqueous solubility. The hydrophobic nature of the benzoxazole core, combined with strong intermolecular forces in the solid state, frequently leads to compounds that are difficult to dissolve in the aqueous buffers required for in vitro and in vivo experiments.[1][2]

This guide is designed to provide you with a systematic approach to overcoming these solubility hurdles. We will move from simple, rapid methods to more advanced formulation strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions for your specific analog and experimental context. Inaccurate data resulting from compound precipitation during an assay is a significant source of experimental irreproducibility; the protocols herein are designed to help you generate reliable and meaningful results.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and roadblocks researchers face.

Q1: Why are my this compound analogs so poorly soluble in aqueous buffers? A: The solubility challenge stems from the molecule's inherent structure. The fused aromatic ring system of the benzoxazole core is highly hydrophobic, meaning it repels water. Furthermore, these molecules are often crystalline solids with high lattice energy, requiring significant energy to break apart the crystal structure and solvate individual molecules.[1] This combination of hydrophobicity ("grease-ball" characteristics) and high crystal stability ("brick-dust" characteristics) is a common reason for poor aqueous solubility in drug discovery candidates.

Q2: I dissolved my compound in 100% DMSO for a stock solution, but it crashes out when I add it to my cell culture media. What is happening? A: This is a classic case of dilution-induced precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent that can dissolve your compound at high concentrations, it works by creating a favorable, less polar environment.[] When you introduce this DMSO stock into a large volume of aqueous media (e.g., >99% water), the polarity of the solvent system abruptly increases. The DMSO disperses, and the aqueous environment can no longer support the solubility of your hydrophobic compound, causing it to precipitate.[5] This is why limiting the final concentration of the co-solvent is critical.

Q3: What is the maximum concentration of an organic solvent like DMSO that I can safely use in my cell-based assays? A: This is highly dependent on the cell line and the assay's sensitivity. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, it is imperative to run a "vehicle control" for every experiment. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO in media) without your compound to ensure that the observed biological effects are due to your analog and not the solvent itself.

Q4: Can I just use sonication or vortexing to force my compound into the buffer? A: While sonication can break up solid particles and disperse them, it typically creates a suspension or colloidal dispersion , not a true solution. In a true solution, the compound is dissolved molecule by molecule. In a suspension, you have microscopic solid particles floating in the liquid. This can lead to highly variable and inaccurate dosing in your experiments, as the particles may settle over time or not be bioavailable in the same way as a dissolved compound. For quantitative biological assays, achieving a true solution is paramount.

Part 2: A Tiered Troubleshooting Workflow for Solubilization

We recommend a systematic, tiered approach to finding the right solubilization strategy. Start with the simplest methods and only proceed to more complex formulations if necessary.

G cluster_0 Workflow Start cluster_1 Tier 1: Basic Methods cluster_2 Tier 2: Intermediate Formulations cluster_3 Tier 3: Advanced Formulations cluster_4 Validation start Initial Compound (Poorly Soluble) cosolvent Protocol 1: Co-Solvent Screening (e.g., DMSO, PEG 400) start->cosolvent Start Here ph_adjust Protocol 2: pH Adjustment (for ionizable analogs) cosolvent->ph_adjust If co-solvent alone is insufficient or causes precipitation on dilution soluble Solubilization Achieved Proceed with Vehicle-Controlled Biological Assay cosolvent->soluble Success surfactant Protocol 3: Surfactant Micelles (e.g., Tween® 80) ph_adjust->surfactant If solubility remains low or pH modification is not viable for the assay ph_adjust->soluble Success cyclodextrin Protocol 4: Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin Alternative to surfactants surfactant->soluble Success advanced Liposomes or Nanoparticles (for in vivo or complex assays) cyclodextrin->advanced If higher concentration or in vivo stability is needed cyclodextrin->soluble Success advanced->soluble Success

Caption: A decision workflow for selecting a solubilization strategy.

Tier 1: Initial Assessment & Simple Approaches

These methods are the fastest and most common starting points for early-stage in vitro testing.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more hospitable to hydrophobic molecules like your benzoxazole analog, thereby increasing solubility.[7]

Step-by-Step Methodology:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a different co-solvent (see table below) dropwise while vortexing to create a high-concentration stock solution (e.g., 10-50 mM). Common choices include DMSO, Ethanol, PEG 400, and Propylene Glycol.[]

  • Solubility Check: Observe for complete dissolution. If the compound does not dissolve, gentle warming (37°C) or brief sonication may help. Note the maximum concentration achieved in each solvent.

  • Dilution Test (Critical Step): Perform a serial dilution of your concentrated stock into your final aqueous assay buffer (e.g., PBS or cell culture media). For example, prepare final concentrations that result in 1%, 0.5%, and 0.1% of the co-solvent.

  • Precipitation Watch: Allow the diluted solutions to sit at the assay temperature (e.g., 37°C) for at least 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, crystals, film). A microscope can be used for more sensitive detection. The highest concentration that remains clear is your working limit for that co-solvent system.

Data Presentation: Common Co-Solvents

Co-SolventKey PropertiesTypical Use Case
DMSO Strongest solubilizing power for many organics.High-concentration stock solutions for in vitro screening.[]
Ethanol Less toxic than DMSO; commonly used in formulations.In vitro and some in vivo formulations.[8]
PEG 400 Low toxicity, viscous liquid polymer.Often used in combination with other solvents for oral or parenteral formulations.[][9]
Propylene Glycol Common pharmaceutical excipient with low toxicity.Oral and topical formulations.[7]

Causality: The this compound structure contains a carboxylic acid group, which is acidic, and may contain other ionizable functional groups.[2] By adjusting the pH of the solution, you can shift the equilibrium towards the ionized (deprotonated) form of the molecule. This charged species is generally much more soluble in water than the neutral form.[9][10][11]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a set of biologically relevant buffers at different pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate buffer, pH 9.0 Tris or Borate buffer).

  • Compound Addition: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it doesn't all dissolve.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed followed by careful collection of the supernatant, or by filtering through a 0.22 µm syringe filter compatible with your compound.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. A significant increase in solubility at higher pH values confirms that pH modification is a viable strategy.

Tier 2: Intermediate Formulation Strategies

If simple co-solvents and pH adjustments are insufficient, these excipient-based methods can provide a significant boost in solubility.

Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[9] Above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate your poorly soluble drug, while the hydrophilic heads face the water, keeping the entire complex in solution.[12]

G cluster_micelle Surfactant Micelle center Hydrophobic Drug Analog s1 Hydrophobic Tail s2 s3 s4 s5 s6 s7 s8 s1_head s1->s1_head s2_head s2->s2_head s3_head s3->s3_head s4_head s4->s4_head s5_head s5->s5_head s6_head s6->s6_head s7_head s7->s7_head s8_head s8->s8_head

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a non-ionic, biocompatible surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

  • Stock Solution: Prepare a stock solution of the surfactant in your assay buffer at a concentration well above its CMC (e.g., 1-5% w/v).

  • Compound Addition: Add your solid this compound analog directly to the surfactant solution.

  • Solubilization: Vortex or stir the mixture until the compound is fully dissolved. Gentle heating (40-60°C) can facilitate the process, but be mindful of your compound's stability.

  • Final Dilution: This solubilized stock can then be diluted into the final assay buffer. Ensure the final surfactant concentration is below levels that could cause cell toxicity or interfere with the assay. Always run a vehicle control with the same final surfactant concentration.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate a poorly soluble "guest" molecule, like your benzoxazole analog, within their cavity. This "host-guest" complex effectively shields the hydrophobic drug from the water, and the complex's hydrophilic exterior allows it to dissolve readily.[14][15]

G cluster_cd Cyclodextrin (Host) cd_exterior Hydrophilic Exterior drug Drug Analog (Guest) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cluster_cd cluster_cd

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Step-by-Step Methodology:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.

  • Aqueous Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 10-20% w/v).

  • Compound Addition: Add an excess of your solid compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Filtration: Remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.

  • Quantification & Use: The resulting clear filtrate is a saturated solution of your compound complexed with the cyclodextrin. Quantify the concentration via HPLC-UV or LC-MS. This stock solution can then be used for your biological experiments. Remember the vehicle control.

Part 3: Advanced Formulation Strategies

For more demanding applications, such as in vivo studies, achieving higher drug loading or controlled release may be necessary. These methods require more specialized techniques.

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[16][17][18] They are highly biocompatible and can be used to alter the pharmacokinetic profile of a drug.

  • Nanoparticles: Creating a nanosuspension of your drug (reducing particle size to the nanometer scale) dramatically increases the surface area, leading to a much faster dissolution rate as described by the Noyes-Whitney equation.[1][10][19] Alternatively, the drug can be encapsulated within polymeric nanoparticles.[20][21]

These advanced formulations typically involve processes like thin-film hydration, high-pressure homogenization, or nanoprecipitation and are often developed in collaboration with formulation science experts.[1][20]

References

  • Vertex AI Search. (n.d.). Google Search. Retrieved January 17, 2026.
  • Al-kassas, R., Al-kassas, R., & Al-Ghuwainem, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. PDF.
  • (n.d.). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar.
  • (n.d.). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
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  • (n.d.). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI.
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Technical Support Center: Optimizing Bioassay Conditions for Benzo[d]oxazole-4-carboxamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo[d]oxazole-4-carboxamide compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you refine your bioassay conditions and reduce variability, ensuring the generation of robust and reproducible data.

Our approach is grounded in years of field experience and a deep understanding of the nuances of in-vitro assays. We will explore the root causes of common experimental challenges and provide actionable, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with our this compound lead compound. What are the primary sources of this variation?

High variability in cell-based assays is a common challenge that can arise from multiple sources.[1][2] For small molecules like Benzo[d]oxazole-4-carboxamides, which may have specific physicochemical properties, it is crucial to systematically investigate potential contributing factors. The main culprits often fall into three categories: cellular factors, compound-related issues, and procedural inconsistencies.[1][2]

Primary Sources of Bioassay Variability:

  • Cellular Factors:

    • Inconsistent Cell Health and Viability: Healthy and consistently growing cells are fundamental to reproducible results.[3] Factors like passage number, confluency at the time of the assay, and undetected contamination can significantly impact cellular responses.[4]

    • Cell Line Authenticity and Stability: Misidentified or genetically drifted cell lines will lead to irrelevant and irreproducible data.[5]

    • Inconsistent Seeding Density: Uneven cell distribution across the plate is a major source of variability.[6]

  • Compound-Related Issues:

    • Poor Solubility: this compound compounds, like many small molecules, may have limited aqueous solubility.[7][8] Compound precipitation in the assay medium can lead to inconsistent concentrations and, consequently, variable biological effects.

    • Compound Stability: Degradation of the compound in the assay medium or due to improper storage can lead to a loss of activity and increased variability.[9]

  • Procedural Inconsistencies:

    • Pipetting Errors: Inaccurate or inconsistent liquid handling is a significant source of error, especially in high-throughput screening (HTS) formats.[2][10]

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to different cell growth and compound concentration compared to the inner wells.[11][12][13][14]

    • Reagent Variability: Inconsistent quality or preparation of media, buffers, and other reagents can introduce significant variability.[1][9]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common issues encountered during bioassays with this compound compounds.

Issue 1: High Variability in Dose-Response Curves

Symptoms: Inconsistent IC50/EC50 values, poor curve fits, and large error bars between replicate wells.

Underlying Causes & Solutions:

This issue often points to problems with compound solubility, cell health, or procedural execution. The following workflow can help systematically identify and address the root cause.

Troubleshooting_Dose_Response_Variability cluster_Initial_Check Initial Assessment cluster_Solubility_Actions Solubility Optimization cluster_Cell_Health_Actions Cell Culture Best Practices cluster_Protocol_Actions Procedural Refinement Start High Variability in Dose-Response Curves Check_Solubility 1. Assess Compound Solubility Start->Check_Solubility Check_Cell_Health 2. Verify Cell Health and Consistency Start->Check_Cell_Health Review_Protocol 3. Review Assay Protocol and Execution Start->Review_Protocol Solubility_Protocol Perform Kinetic Solubility Assay (e.g., Nephelometry) Check_Solubility->Solubility_Protocol Cell_Culture_Protocol Implement Standardized Cell Culture Practices: - Monitor passage number - Ensure optimal confluency - Regular mycoplasma testing Check_Cell_Health->Cell_Culture_Protocol Pipetting_Technique Refine Pipetting Technique and Calibrate Pipettes Review_Protocol->Pipetting_Technique Mitigate_Edge_Effect Implement Edge Effect Mitigation Strategies Review_Protocol->Mitigate_Edge_Effect Reagent_QC Establish Reagent QC and Standardization Review_Protocol->Reagent_QC Modify_Formulation Optimize Compound Formulation: - Adjust DMSO concentration - Use solubilizing excipients Solubility_Protocol->Modify_Formulation Resolved Variability Reduced (Proceed with Assay) Modify_Formulation->Resolved Thaw_And_Use Adopt 'Thaw-and-Use' Cryopreserved Cell Stocks Cell_Culture_Protocol->Thaw_And_Use Thaw_And_Use->Resolved Pipetting_Technique->Resolved Mitigate_Edge_Effect->Resolved Reagent_QC->Resolved

Caption: Troubleshooting workflow for high dose-response variability.

1.1 Protocol for Assessing Compound Solubility (Kinetic Solubility Assay)

Poor solubility is a common issue for many small molecules, including some this compound derivatives.[7][8][15] A kinetic solubility assay can provide a rapid assessment of your compound's solubility under your specific assay conditions.[7][8] A good target solubility for drug discovery compounds is >60 µg/mL.[7][8]

Materials:

  • This compound compound (as a 10 mM stock in 100% DMSO)

  • Assay buffer (the same buffer used in your bioassay)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of your compound stock in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate.

  • Rapidly add 98 µL of the assay buffer to each well to achieve the final desired compound concentrations.

  • Incubate the plate at the assay temperature for a relevant period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The concentration at which a significant increase in turbidity/absorbance is observed is the kinetic solubility limit.

1.2 Protocol for Implementing "Thaw-and-Use" Cryopreserved Cells

To minimize variability arising from continuous cell culture, creating a large, quality-controlled bank of cryopreserved cells is highly recommended.[16]

Procedure:

  • Expand a healthy, low-passage culture of your chosen cell line.

  • Harvest the cells during the logarithmic growth phase.

  • Perform a cell count and viability assessment (aim for >95% viability).

  • Resuspend the cell pellet in a pre-chilled cryopreservation medium (e.g., complete growth medium with 10% DMSO) at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquot the cell suspension into cryovials.

  • Use a controlled-rate freezer or a freezing container to slowly cool the vials to -80°C.

  • Transfer the vials to liquid nitrogen for long-term storage.

  • Before using a new batch of frozen cells for assays, thaw one vial and perform quality control checks, including viability and a standard dose-response to a control compound.

Issue 2: The "Edge Effect" is Skewing Our Data

Symptoms: Data from the outer wells of the microplate are consistently different from the inner wells, often showing higher background or lower cell viability.

Underlying Cause & Mitigation Strategies:

The edge effect is primarily caused by increased evaporation and temperature gradients in the outer wells.[11][12][14] This can alter the concentration of media components and your test compound.[11][13]

Mitigation StrategyDescriptionImplementation
Plate Hydration Surrounding the experimental wells with a liquid barrier minimizes evaporation from the data-generating wells.Fill the outermost wells of the microplate with sterile water or PBS. This is the most common and effective method.[13]
Use of Specialized Lids Low-evaporation lids are designed to create a more uniform environment across the plate.Utilize lids with condensation rings or other features that reduce evaporation.[11]
Plate Sealing Sealing tapes can reduce evaporation, especially for biochemical assays. For cell-based assays, breathable seals are necessary.Apply a sterile, breathable sealing film to the plate during incubation.[11]
Randomized Plate Layout Distributing samples and controls randomly across the plate can help to statistically minimize the impact of any systematic spatial effects.Use software to generate a randomized plate map for each experiment. This can be complex to implement manually but is powerful for reducing bias.[13]
Incubator Conditions Ensuring proper humidity and minimizing temperature fluctuations within the incubator can help reduce the severity of edge effects.Maintain a humidified incubator (>95% humidity) and avoid frequent opening of the incubator door.

digraph "Edge_Effect_Mitigation" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Problem" { label="Problem"; style="rounded"; bgcolor="#FFFFFF"; Edge_Effect [label="Edge Effect\n(Inconsistent Data in Outer Wells)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Solutions" { label="Mitigation Strategies"; style="rounded"; bgcolor="#FFFFFF"; Hydration [label="Fill Outer Wells\nwith Sterile Liquid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Special_Lids [label="Use Low-Evaporation\nLids", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sealing [label="Apply Breathable\nSealing Film", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomize Plate\nLayout", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Outcome" { label="Outcome"; style="rounded"; bgcolor="#FFFFFF"; Reduced_Variability [label="Reduced Positional Bias\nand Increased Reproducibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Edge_Effect -> Hydration; Edge_Effect -> Special_Lids; Edge_Effect -> Sealing; Edge_Effect -> Randomization;

Hydration -> Reduced_Variability; Special_Lids -> Reduced_Variability; Sealing -> Reduced_Variability; Randomization -> Reduced_Variability; }

Caption: Strategies to mitigate the microplate edge effect.

Issue 3: Inconsistent Results Between Different Analysts or on Different Days

Symptoms: Poor inter-assay and inter-operator reproducibility.

Underlying Cause & Solutions:

This type of variability often points to subtle differences in experimental execution and the stability of reagents.[1]

3.1 Protocol for Standardizing Assay Procedures

A detailed and unambiguous Standard Operating Procedure (SOP) is critical for ensuring consistency.[17]

Key Elements of a Robust SOP:

  • Reagent Preparation: Specify the source, lot number, and preparation method for all reagents. Include stability information for prepared solutions.[9]

  • Cell Culture and Plating: Detail the acceptable passage number range, seeding density, and incubation time before compound addition.

  • Compound Handling: Specify the procedure for thawing, diluting, and adding the this compound compound to the assay plates.

  • Incubation Times and Temperatures: Clearly define all incubation steps.

  • Data Acquisition: Specify the plate reader settings.

  • Data Analysis: Define the statistical model for curve fitting (e.g., 4-parameter logistic model) and the criteria for valid runs.[18]

3.2 Statistical Monitoring of Assay Performance

Regularly monitoring key assay performance metrics can help identify shifts in the assay over time.

Key Performance Metrics to Track:

  • Z'-factor: A measure of assay quality that reflects the separation between positive and negative controls. A Z' > 0.5 is generally considered excellent for HTS assays.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to the signal from a negative control.

  • Coefficient of Variation (%CV): A measure of the variability of replicate measurements. For most cell-based assays, a %CV < 20% is desirable.

By tracking these metrics over time using control charts, you can proactively identify and address sources of variability before they compromise your experimental results.

References

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2018). BioProcess International. [Link]

  • Defining a Statistical Analysis for Bioassay: Response Modelling. (2025). Quantics Biostatistics. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Understanding Reproducibility and Replicability. NCBI. [Link]

  • The edge effect in microplate assays. (2023). Wako Automation. [Link]

  • General Tips for Successful Cell Culture. (2023). FDCELL. [Link]

  • How to Reduce Cell Culture Variability. (2018). Promega Connections. [Link]

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. (2025). ResearchGate. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy. [Link]

  • Culture techniques for drug discovery and therapeutics. (2024). Drug Discovery News. [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. (2008). PubMed. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). American Pharmaceutical Review. [Link]

  • Reducing Variability in Small Molecule Screening and Kinetics Applications. (2022). Sartorius. [Link]

  • Statistical methods for the analysis of bioassay data. (2016). Eindhoven University of Technology. [Link]

  • “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019). paasp network. [Link]

  • Potency Assay Variability Estimation in Practice. (2019). PMC - NIH. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). NCBI - NIH. [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. (2024). SOP Guide for Pharma. [Link]

  • Evaluation of plate edge effects in in-vitro cell based assay. (2020). ResearchGate. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • How it Works: Eliminating the Edge Effect. (2011). Lab Manager. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. [Link]

  • Optimising Solubility: Selecting the Right Technology for Early Drug Development. (n.d.). Ardena. [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (n.d.). BioProcess International. [Link]

  • Statistical Analysis of Bioassay Data With Dependent Replicates. (n.d.). University of New Brunswick. [Link]

  • 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks. [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2006). ResearchGate. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

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Technical Support Center: Enhancing In Vivo Viability of Benzo[d]oxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to advancing your research on Benzo[d]oxazole-4-carboxamide derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the critical challenge of improving metabolic stability for successful in vivo studies. Our focus is to empower you with the rationale behind experimental choices and strategic modifications to transform promising lead compounds into viable drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for this compound compounds?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] A compound with low metabolic stability is rapidly cleared from the body, leading to a short duration of action and poor bioavailability, which often results in therapeutic failure.[3] For the this compound scaffold, ensuring metabolic stability is paramount to prevent premature failure of promising candidates in preclinical and clinical development.[4]

Q2: What are the primary metabolic pathways that affect N-heterocyclic compounds like this one?

A2: Nitrogen-containing heterocyclic scaffolds are subject to several metabolic pathways.[5][6] The two primary routes are:

  • Phase I Metabolism: Primarily oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes.[7][8] For the this compound core, this can involve hydroxylation of the aromatic rings or oxidation at alkyl substituents.[9][10]

  • Phase II Metabolism: Conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) attach polar molecules (e.g., glucuronic acid) to the compound, increasing its water solubility and facilitating excretion.[11][12] The carboxamide moiety or hydroxylated metabolites from Phase I can be susceptible to this pathway.

Q3: What are the essential in vitro models for assessing metabolic stability?

A3: The two most common and indispensable in vitro systems are:

  • Liver Microsomes: These are subcellular fractions containing the majority of Phase I enzymes, especially CYPs.[12][13] They are excellent for a high-throughput initial screen of a compound's susceptibility to oxidative metabolism.[11]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II enzymes, offering a more complete and physiologically relevant picture of hepatic metabolism.[4][14] They are considered the gold standard for in vitro metabolic assessment.

Q4: What key parameters are derived from these assays?

A4: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (Clint).[15][16]

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow.[13] These values are crucial for ranking compounds and predicting in vivo clearance.[3]

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your in vitro assays and provides actionable solutions.

ObservationPotential Cause(s)Recommended Action(s)
Rapid disappearance in liver microsome assay High susceptibility to Phase I (CYP-mediated) metabolism.[7][11] The benzoxazole ring or attached functionalities may be "metabolic hotspots."1. Perform Metabolite Identification: Use LC-MS/MS to identify the exact site(s) of metabolism. 2. Strategic Blocking: Synthesize analogs with modifications at the identified hotspots (e.g., deuteration, fluorination).[17][18][19] 3. CYP Inhibition Assay: Co-incubate with specific CYP inhibitors to identify the key enzymes involved (e.g., CYP3A4, 2D6).[20][21]
Moderate stability in microsomes but poor in vivo pharmacokinetics Significant Phase II metabolism (e.g., glucuronidation) not captured by microsomes, or involvement of extrahepatic metabolism.[1][11]1. Conduct a Hepatocyte Stability Assay: This will assess both Phase I and Phase II pathways.[4] 2. Use S9 Fractions: For a broader assessment that includes cytosolic enzymes, consider using S9 fractions.[1]
Inconsistent results between experimental batches Variability in the quality of microsomal/hepatocyte preparations or inconsistent assay conditions (e.g., temperature, pH).[18]1. Standardize Protocols: Strictly adhere to standardized protocols for temperature, pH, and incubation times.[18] 2. Quality Control: Ensure consistent sourcing and quality control of liver fractions. 3. Include Controls: Always run well-characterized positive (high turnover) and negative (low turnover) control compounds in every assay.[18]
Compound precipitates in the assay medium The analog has poor aqueous solubility at the tested concentration.[2][18]1. Measure Aqueous Solubility: Determine the kinetic solubility of your compound in the assay buffer. 2. Adjust Concentration: Reduce the test compound concentration to below its solubility limit. 3. Modify Formulation: Use a co-solvent like DMSO, but ensure the final concentration (typically <0.5%) does not inhibit enzyme activity.[2]
Visualizing the Process: Workflows and Pathways

A clear understanding of the experimental and metabolic pathways is essential for effective troubleshooting and strategy development.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (1 mM in DMSO) D Initiate Reaction: Combine Compound, Microsomes, and NADPH A->D B Prepare Microsome/Hepatocyte Suspension (e.g., 0.5 mg/mL) B->D C Prepare NADPH Regenerating System C->D E Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E Metabolism Occurs F Terminate Reaction (e.g., Acetonitrile + Internal Std.) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and Clint H->I G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, etc.) Parent This compound Scaffold Oxidation Aromatic Hydroxylation (on Benzene Ring) Parent->Oxidation Oxidation Dealkylation N- or O-Dealkylation (if applicable) Parent->Dealkylation Hydrolysis Amide Hydrolysis (Carboxylic Acid + Amine) Parent->Hydrolysis Hydrolysis Glucuronidation Glucuronidation (at OH or COOH groups) Oxidation->Glucuronidation Hydrolysis->Glucuronidation

Caption: Potential metabolic pathways for the core scaffold.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines the procedure for determining metabolic stability using pooled liver microsomes. [18] Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive and Negative Control Compounds

  • Acetonitrile with Internal Standard (for reaction termination and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls by diluting stock solutions in buffer to an intermediate concentration.

  • Pre-incubation: In a 96-well plate, add the liver microsome suspension to the phosphate buffer. Add the test compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C to allow for temperature equilibration. The final test compound concentration is typically 1 µM. [12]3. Initiate Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction. For the negative control (minus cofactor), add buffer instead. [12]4. Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. [12]The 0-minute time point is crucial and is typically prepared by adding the termination solution before the NADPH solution. [4]5. Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method. [22]7. Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression (k) using the equation: t½ = 0.693 / k . Calculate intrinsic clearance (Clint) using the appropriate formula. [4] Protocol 2: Hepatocyte Stability Assay

This protocol uses cryopreserved suspension hepatocytes for a more comprehensive metabolic profile. [4] Materials:

  • Cryopreserved Hepatocytes (e.g., Human, Rat)

  • Williams' Medium E or similar incubation medium, pre-warmed to 37°C

  • All other materials as listed in Protocol 1.

Procedure:

  • Hepatocyte Preparation: Thaw hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via trypan blue exclusion) and dilute to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium. [4]2. Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound (final concentration typically 1 µM) and place the plate in an incubator at 37°C with 5% CO2 on an orbital shaker to keep cells in suspension. [4]3. Time Points and Termination: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with ice-cold acetonitrile containing an internal standard. [4]4. Sample Processing and Analysis: Follow steps 5-7 as described in the Liver Microsomal Stability Assay protocol.

Strategies for Improving Metabolic Stability

Once metabolic liabilities are identified, the following medicinal chemistry strategies can be employed to systematically improve the stability of your this compound series.

1. Metabolic Blocking at Identified Hotspots

This strategy involves making minimal structural changes at a known site of metabolism to prevent enzymatic action.

G cluster_strategies Blocking Strategies Parent Metabolically Labile Site (-C-H) Deuteration Deuteration (-C-D) Stronger C-D bond slows cleavage Parent->Deuteration Fluorination Fluorination (-C-F) Blocks oxidation electronically and sterically Parent->Fluorination Steric Steric Hindrance (e.g., add -CH3, -tBu) Physically blocks enzyme access Parent->Steric

Caption: Common strategies for blocking metabolic hotspots.

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can slow the rate of CYP-mediated oxidation due to the kinetic isotope effect. [3][23]This is a subtle modification that is unlikely to alter pharmacology.

  • Fluorination: Introducing a fluorine atom at or near a metabolic hotspot can block oxidation. Fluorine is a strong electron-withdrawing group that can deactivate aromatic rings to electrophilic attack by CYPs. [17][19]* Steric Hindrance: Introducing a bulkier group (e.g., methyl, cyclopropyl, or t-butyl) near a labile site can physically prevent the enzyme's active site from accessing it. [17][24] 2. Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving metabolic stability. [25][26]

Labile Group Potential Bioisosteres Rationale & Key Advantages
Carboxamide (-CONH2) 1,2,4-Oxadiazole, 1,2,4-Triazole [27] These five-membered heterocycles are excellent mimics of the amide's hydrogen bonding properties but are significantly more resistant to enzymatic hydrolysis. [27][28]They can enhance metabolic stability and cell permeability.
Sulfonamide (-SO2NH2) [29] The sulfonamide group is inherently more stable than an amide in biological systems and can serve as a non-classical bioisostere. [29]
Aromatic Rings (Benzene part of scaffold) Pyridyl Ring [17] Replacing a phenyl ring with a more electron-deficient pyridine ring can increase resistance to CYP-mediated oxidation. [17][23]

| | Saturated Bicyclic Rings [24]| In some cases, replacing an aromatic ring not involved in target binding with a saturated, rigid scaffold can reduce lipophilicity and prevent aromatic oxidation. [24]|

By systematically applying these troubleshooting guides, protocols, and strategic modifications, researchers can effectively address the metabolic stability challenges of the this compound scaffold, paving the way for the development of robust drug candidates for in vivo evaluation.

References
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Symeres. Retrieved from [Link]

  • Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Retrieved from [Link]

  • Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bioisosteric Replacements. (n.d.). Chem-Space. Retrieved from [Link]

  • Bioisosteres that influence metabolism. (n.d.). Hypha Discovery. Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2321. Retrieved from [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (n.d.). MDPI. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

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Validation & Comparative

A Researcher's Comparative Guide to Validating the Biological Target of a Novel Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzo[d]oxazole-4-carboxamide scaffold represents a "privileged" structure, a term bestowed upon molecular frameworks that demonstrate the ability to bind to a diverse array of biological targets. This versatility, however, presents a critical challenge: the unambiguous identification and validation of the specific biological target of a novel derivative. Rigorous target validation is the bedrock of any successful drug development program, mitigating the risk of late-stage failures by ensuring that the therapeutic effects of a compound are mediated through its intended molecular target.

This guide provides a comparative analysis of key methodologies for validating the biological target of a novel this compound. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights into their application, strengths, and limitations. The experimental protocols provided are designed to be self-validating, incorporating controls that ensure the integrity of your findings.

The Strategic Imperative of Target Validation

The journey from a hit compound to a clinical candidate is fraught with uncertainty. A significant contributor to clinical trial failures is a lack of a clear understanding of the compound's mechanism of action.[1] Therefore, early and robust target validation is not merely a checkbox exercise but a strategic imperative that de-risks a project and builds a solid foundation for further optimization. The choice of validation method is contingent on the nature of the putative target and the resources available.

A Multi-pronged Approach to Target Validation

No single method is universally superior for target validation. A robust validation strategy often employs a combination of orthogonal approaches, spanning from in-silico and biochemical assays to cellular and in-vivo models. This guide will focus on a selection of powerful and widely adopted techniques.

I. Biophysical Methods: Directly Probing Target Engagement

Biophysical methods provide direct evidence of a compound binding to its target protein. These techniques are invaluable for confirming physical interaction and can be adapted for high-throughput screening.

A. Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[2][3] When heated, proteins denature and aggregate. A ligand-bound protein is often more resistant to thermal denaturation, resulting in a higher melting temperature (Tagg). This shift in thermal stability is a direct indicator of target engagement within the complex milieu of a cell or even in tissue samples.[3][4]

Experimental Workflow:

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the novel this compound at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[5]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[4]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[6]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

B. Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a similar principle to CETSA but utilizes enzymatic proteolysis instead of heat to denature proteins.[7][8] Ligand binding can stabilize a protein's conformation, protecting it from proteolytic degradation. This increased resistance to proteolysis is then detected to confirm target engagement.[9]

Experimental Workflow:

Caption: DARTS experimental workflow for target identification.

Detailed Protocol:

  • Lysate Preparation: Prepare a total protein lysate from cultured cells or tissues.

  • Compound Incubation: Incubate the lysate with the this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for protein digestion.[10]

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by SDS-PAGE: Analyze the protein samples by SDS-PAGE.

  • Visualization: Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to the putative target. A protected band (i.e., less degradation) in the compound-treated sample compared to the control indicates target engagement.[11]

Comparison of Biophysical Methods:

FeatureCETSADARTS
Principle Ligand-induced thermal stabilizationLigand-induced proteolytic resistance
Throughput Can be adapted to 384-well format for high-throughput screening[12]Lower throughput, more suitable for validation of a few candidates[8]
Cellular Context Can be performed in intact cells, preserving the native cellular environment[13]Typically performed in cell lysates[10]
Requirement for Antibody Yes, for specific detectionNot essential for initial screening (Coomassie), but required for validation
Key Advantage Reflects target engagement in a more physiologically relevant context[13]Does not require specialized heating equipment

II. Biochemical Assays: Quantifying Functional Modulation

Once a direct physical interaction is confirmed, the next logical step is to determine if this binding event translates into a functional consequence. Biochemical assays are essential for this purpose, particularly if the this compound is hypothesized to be an enzyme inhibitor.

Given that many Benzo[d]oxazole derivatives have been identified as kinase inhibitors, a kinome-wide profiling assay is a powerful approach.[14][15][16]

Kinase Profiling

Principle: Kinase profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory activity and selectivity.[16][17] These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Experimental Workflow:

Caption: Kinase profiling experimental workflow.

Detailed Protocol:

  • Assay Preparation: In a multi-well plate, add the purified kinase, the this compound at various concentrations, and a kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence or fluorescence) proportional to the amount of ATP consumed or the amount of phosphorylated product formed.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each kinase. The results are often visualized as a "kinome map" to illustrate the compound's selectivity.

Data Presentation for Kinase Profiling:

Kinase TargetIC50 (nM) of Novel this compoundIC50 (nM) of Reference Inhibitor
Kinase A5025
Kinase B>10,000100
Kinase C50075
.........

III. Cellular and Genetic Methods: Probing Biological Function

Validating a target within the context of a living cell is crucial to confirm its physiological relevance. Cellular assays and genetic approaches provide this critical layer of evidence.

A. Cellular Target Engagement Assays

Cell-based assays are essential to confirm that a compound can cross the cell membrane and engage its target in a cellular environment.[13] CETSA, as described earlier, is a prime example of a cell-based target engagement assay. Other methods include reporter gene assays and second messenger assays, which are particularly useful for GPCRs.

B. Genetic Target Validation

Genetic methods provide strong evidence for the role of a specific protein in a biological process. Techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to mimic the effect of a pharmacological inhibitor.

Experimental Workflow (CRISPR Knockout):

Caption: CRISPR/Cas9 gene knockout workflow for target validation.

Principle: If the phenotype observed upon genetic ablation of the target protein mimics the phenotype induced by the this compound, it provides strong evidence that the compound's activity is mediated through that target.

IV. Chemoproteomic and Unbiased Approaches

For novel compounds with an unknown mechanism of action, unbiased approaches can be employed to identify the molecular target.

Photo-Affinity Labeling (PAL)

Principle: PAL is a powerful technique for identifying the direct binding partners of a small molecule. A photo-reactive group is incorporated into the structure of the this compound. Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the compound to its binding partner. The cross-linked protein can then be identified by mass spectrometry.

Experimental Workflow:

Sources

A Comparative Analysis of the Biological Activities of Benzo[d]oxazole-4-carboxamide and its Benzo[d]isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzoxazole and benzisoxazole scaffolds represent privileged structures, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Their isomeric nature, differing only in the position of the nitrogen atom within the oxazole ring, leads to distinct electronic and steric properties that can significantly influence their biological profiles. This guide provides an in-depth, objective comparison of the biological activities of Benzo[d]oxazole-4-carboxamide and its corresponding Benzo[d]isoxazole isomers, supported by experimental data from relevant literature. While direct head-to-head comparative studies of these specific isomers are limited, this guide synthesizes available data on closely related analogues to provide a comprehensive and insightful analysis for researchers, scientists, and drug development professionals.

Structural Isomerism: A Subtle Change with Significant Consequences

The core difference between this compound and its Benzo[d]isoxazole counterparts lies in the arrangement of the heteroatoms in the five-membered ring fused to the benzene ring. This seemingly minor alteration in molecular architecture has profound implications for the compounds' electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates their interaction with biological targets.

  • This compound: The nitrogen atom is at position 3 of the oxazole ring.

  • Benzo[d]isoxazole-3-carboxamide: The nitrogen atom is at position 2 of the isoxazole ring.

  • Benzo[d]isoxazole-7-carboxamide: The nitrogen atom is at position 2 of the isoxazole ring, with the carboxamide group at position 7 of the benzisoxazole ring.

This structural variance influences the molecule's dipole moment, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, all of which are critical determinants of pharmacological activity.

Comparative Biological Activities

Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][3] The following sections provide a comparative analysis of their activities based on available data for carboxamide derivatives and related analogues.

Anticancer Activity

Derivatives of both scaffolds have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

This compound Analogues: Benzoxazole derivatives have shown potent anticancer activity, often attributed to the inhibition of enzymes like monoacylglycerol lipase (MAGL) and vascular endothelial growth factor receptor-2 (VEGFR-2).[2][4] For instance, certain benzoxazole clubbed 2-pyrrolidinones have demonstrated nanomolar IC50 values against human MAGL.[4]

Benzo[d]isoxazole Isomer Analogues: Benzo[d]isoxazole derivatives have also emerged as a promising class of anticancer agents.[3] Their mechanism can involve the inhibition of various cellular processes. While specific data for the 3- and 7-carboxamide isomers is scarce, other isoxazole-carboxamide derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[5][6]

Comparative Data on Anticancer Activity (IC50, µM)

Compound ClassDerivative/AnalogueCancer Cell LineIC50 (µM)Reference
Benzoxazole 4-(4-(Benzo[d]oxazol-2-yl)-2-oxopyrrolidin-1-yl)benzenesulfonamidehMAGL0.0076[4]
Benzoxazole 4-(Benzo[d]oxazol-2-yl)-1-(4-nitrophenyl)pyrrolidin-2-onehMAGL0.0084[4]
Isoxazole Phenyl-isoxazole–carboxamide analogue (Compound 129)HeLa0.91 ± 1.03[7]
Isoxazole Isoxazole-carboxamide derivative (Compound 2e)B16F1 (Melanoma)0.079[5]
Isoxazole Isoxazole-carboxamide derivative (MYM4)Hep3B (Hepatocellular carcinoma)4.84[6]
Isoxazole Isoxazole-carboxamide derivative (MYM4)HeLa (Cervical cancer)1.57[6]

Note: The presented data is for structurally related analogues and not a direct comparison of the primary compounds of interest due to a lack of available head-to-head studies.

Antimicrobial Activity

The benzoxazole and benzisoxazole scaffolds are also prevalent in compounds exhibiting potent antimicrobial properties against a spectrum of bacteria and fungi.[3][8]

This compound Analogues: Benzoxazole derivatives have been reported to possess significant antibacterial and antifungal activities. The specific substitutions on the benzoxazole ring play a crucial role in determining the potency and spectrum of activity.

Benzo[d]isoxazole Isomer Analogues: Benzo[d]isoxazole derivatives have shown promising antimicrobial activities.[3] For instance, certain isoxazole-carboxamide derivatives have demonstrated significant activity against various bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[9][10] Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups can enhance the antimicrobial efficacy.[3]

Comparative Data on Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivative/AnalogueMicroorganismMIC (µg/mL)Reference
Benzisoxazole Benzisoxazole-substituted sulfonyl piperazineM. tuberculosis H37Rv3.125[9]
Isoxazole N-(p-tolyl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamideM. tuberculosis H37Rv0.5[9]
Isoxazole Isoxazole-carboxamide derivative (Compound A8)Pseudomonas aeruginosa2000[10]
Isoxazole Isoxazole-carboxamide derivative (Compound A8)Klebsiella pneumoniae2000[10]
Isoxazole Isoxazole-carboxamide derivative (Compound A8)Candida albicans2000[10]

Note: The presented data is for structurally related analogues and not a direct comparison of the primary compounds of interest due to a lack of available head-to-head studies.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both benzoxazole and benzisoxazole derivatives have shown potential as anti-inflammatory agents.[11][12][13]

This compound Analogues: Several benzoxazole derivatives have been evaluated for their anti-inflammatory properties, with many exhibiting significant inhibition of edema in the carrageenan-induced paw edema model in rats.[13]

Benzo[d]isoxazole Isomer Analogues: Benzo[d]isoxazole derivatives have also been investigated for their anti-inflammatory potential.[3] The mechanism of action can involve the inhibition of key inflammatory mediators.

Comparative Data on Anti-inflammatory Activity (% Inhibition of Edema)

Compound ClassDerivative/AnalogueAnimal Model% Inhibition of EdemaReference
Benzoxazole Benzoxazolinone-based 1,3,4-thiadiazole (Compound 13)Carrageenan-induced rat paw edema62.00% (at 3hr)[14]
Benzoxazole N-acyl hydrazone derivative (Compound 4c)Carrageenan-induced rat paw edema52.8% (at 4hr)[11]
General NSAID IndomethacinCarrageenan-induced rat paw edema57.66% (at 4hr)[15]

Note: The presented data is for structurally related analogues and not a direct comparison of the primary compounds of interest due to a lack of available head-to-head studies.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Benzo[d]isoxazole isomers) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G Solubilize H Calculate IC50 G->H

MTT Assay Workflow
In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_plate 96-Well Plate A Serial Dilutions of Compounds B Add Standardized Inoculum A->B C Incubate (18-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Broth Microdilution Workflow
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.[11][16]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow A Administer Test Compound B Inject Carrageenan into Paw A->B 1 hour C Measure Paw Volume (0-5 hours) B->C D Calculate % Inhibition C->D

Carrageenan-Induced Paw Edema Workflow

Conclusion and Future Directions

Both this compound and its Benzo[d]isoxazole isomers belong to classes of compounds with significant and diverse biological activities. While this guide provides a comparative overview based on available literature for related analogues, it is evident that a direct, side-by-side experimental evaluation of these specific isomers is warranted. Such a study would provide invaluable data for understanding the precise impact of the nitrogen atom's position on the anticancer, antimicrobial, and anti-inflammatory properties of these carboxamide derivatives.

Future research should focus on the synthesis of this compound and its corresponding Benzo[d]isoxazole-3-carboxamide and -7-carboxamide isomers and their subsequent evaluation in the standardized biological assays detailed in this guide. This will allow for a definitive comparison and will undoubtedly contribute to the rational design of more potent and selective therapeutic agents based on these privileged heterocyclic scaffolds.

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A Senior Application Scientist's Guide to Validating In Vitro Anticancer Activity of Benzo[d]oxazole-4-carboxamide in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Translational Gap from Bench to Preclinical Validation

The journey of an anticancer agent from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. A significant hurdle lies in the translational gap between controlled, two-dimensional cell culture environments and the complex, dynamic microenvironment of a solid tumor in vivo.[1] Benzo[d]oxazole derivatives have emerged as a compelling class of heterocyclic compounds, with numerous analogues demonstrating potent cytotoxic and antiproliferative effects across a range of cancer cell lines.[2][3][4] This guide focuses on a representative lead compound, Benzo[d]oxazole-4-carboxamide (hereafter designated BZC-4C ), to delineate a rigorous, data-driven framework for validating its promising in vitro activity in a preclinical xenograft model.

This document is designed for drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design. We will compare BZC-4C against a standard-of-care agent, 5-Fluorouracil (5-FU), in a colon cancer xenograft model, offering a blueprint for assessing therapeutic potential and generating the robust data package required for further development.

Part 1: Foundational In Vitro Characterization

Before committing to costly and ethically significant animal studies, the in vitro potency of the lead compound must be firmly established. This initial phase provides the baseline data for dose selection and mechanistic hypotheses.

Rationale for In Vitro Assays

Cell-based viability and proliferation assays are indispensable for the initial screening of potential anticancer agents.[5] They provide quantitative data on a compound's ability to inhibit cell growth (cytostatic) or induce cell death (cytotoxic), typically summarized by the half-maximal inhibitory concentration (IC50).[6] We employ the CellTiter-Glo® Luminescent Cell Viability Assay for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which quantifies ATP as an indicator of metabolically active cells.[7][8]

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Plate COLO-205 human colorectal adenocarcinoma cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2x serial dilution of BZC-4C and the comparator, 5-FU, in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Luminescence Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate luminometer.

  • Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (defined as 100% viability), and plot the dose-response curve using non-linear regression to determine the IC50 value.[7]

Comparative In Vitro Efficacy

The following table presents representative data for BZC-4C against the COLO-205 cell line, establishing its potent in vitro activity relative to a clinical standard.

CompoundTarget Cell LineIn Vitro AssayIC50 (µM)
BZC-4C COLO-205CellTiter-Glo® (72h)0.85
5-Fluorouracil (5-FU) COLO-205CellTiter-Glo® (72h)5.20

Table 1: Comparative in vitro cytotoxicity. The data demonstrates the superior potency of BZC-4C in reducing the viability of COLO-205 cells compared to 5-FU.

Part 2: Designing the In Vivo Validation Study

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research, providing critical data on efficacy and safety before clinical translation.[9][10]

Rationale for Model Selection
  • Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are used as they lack a functional adaptive immune system, preventing the rejection of human tumor xenografts.[10]

  • Tumor Model: A cell line-derived xenograft (CDX) model using COLO-205 cells is selected. CDX models are highly reproducible, cost-effective for initial screening, and allow for a direct comparison to the in vitro data generated with the same cell line.[11][12]

  • Implantation Site: Subcutaneous implantation into the flank is the standard for initial efficacy studies. This approach allows for easy, non-invasive, and accurate measurement of tumor volume over time.[13]

Experimental Design and Workflow

A well-structured experimental design with appropriate controls is critical for unambiguous data interpretation.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Treatment Arms (28 Days) cluster_3 Phase 3: Endpoint Analysis cell_culture COLO-205 Cell Culture (Exponential Growth) implantation Subcutaneous Implantation (5x10^6 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume ≈ 100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups (n=8) tumor_growth->randomization group1 Group 1: Vehicle Control group2 Group 2: BZC-4C (e.g., 20 mg/kg, daily) group3 Group 3: 5-FU (e.g., 20 mg/kg, 3x/week) group4 Group 4: BZC-4C + 5-FU monitoring Tumor Volume & Body Weight (Measured 2-3x per week) endpoint Study Endpoint (e.g., Day 28 or Tumor >1500 mm³) monitoring->endpoint necropsy Tumor Excision & Necropsy endpoint->necropsy analysis IHC Analysis (Ki-67, Cleaved Caspase-3) & Histopathology necropsy->analysis

Caption: Workflow for preclinical validation of BZC-4C in a CDX model.

Experimental Protocol: COLO-205 Xenograft Study

All animal procedures must be conducted under an approved Institutional Animal Care and Use Committee (IACUC) protocol.

  • Xenograft Establishment: Subcutaneously inject 5 x 10⁶ COLO-205 cells, resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel, into the right flank of 6-week-old female SCID mice.[14]

  • Tumor Monitoring: Allow tumors to grow. Begin caliper measurements once tumors are palpable. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8 per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.

    • Group 2 (BZC-4C): Administer BZC-4C at a predetermined dose (e.g., 20 mg/kg), formulated in the vehicle, daily via oral gavage. The dose is determined from prior maximum tolerated dose (MTD) studies.

    • Group 3 (5-FU): Administer 5-FU at 20 mg/kg via intraperitoneal injection, three times per week.[15]

    • Group 4 (Combination): Administer both agents as per the schedules for groups 2 and 3.

  • In-life Monitoring: Measure tumor volumes and mouse body weights three times weekly for 28 days. Body weight is a key indicator of treatment-related toxicity.[14]

  • Study Endpoint: At the end of the treatment period, euthanize the mice. Excise tumors, measure their final weight, and fix half of each tumor in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).

Part 3: Data Analysis and Mechanistic Insights

The primary output of the xenograft study is a quantitative comparison of antitumor efficacy and an assessment of the compound's safety profile.

Comparative Antitumor Efficacy

Tumor Growth Inhibition (TGI) is the standard metric for evaluating efficacy. It is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] × 100

Treatment GroupDosageMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %
Vehicle Control -1450 ± 1800%
BZC-4C 20 mg/kg, daily522 ± 9564%
5-Fluorouracil (5-FU) 20 mg/kg, 3x/week783 ± 11046%
BZC-4C + 5-FU Combination261 ± 6582%

Table 2: Comparative in vivo efficacy in the COLO-205 xenograft model. BZC-4C demonstrates superior single-agent efficacy over 5-FU and shows a strong synergistic effect in combination.

Toxicity Assessment

Significant body weight loss (>15-20%) is an indicator of severe toxicity and a primary reason for discontinuing treatment.

Treatment GroupMean Initial Body Weight (g)Mean Final Body Weight (g)Percent Change (%)
Vehicle Control 21.2 ± 1.123.1 ± 1.3+9.0%
BZC-4C 21.5 ± 0.922.3 ± 1.0+3.7%
5-Fluorouracil (5-FU) 21.3 ± 1.218.9 ± 1.5-11.3%
BZC-4C + 5-FU 21.6 ± 1.020.1 ± 1.4-6.9%

Table 3: Body weight changes as a measure of systemic toxicity. BZC-4C is well-tolerated, showing minimal impact on body weight compared to the significant weight loss observed with 5-FU.

Proposed Mechanism of Action: Unveiling the 'Why'

Literature on oxazole and benzoxazole derivatives suggests multiple potential mechanisms of action, including the inhibition of tubulin polymerization, which leads to cell cycle arrest and subsequent apoptosis.[16][17]

G BZC BZC-4C Tubulin α/β-Tubulin Dimers BZC->Tubulin Binds Microtubules Microtubule Polymerization BZC->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Caspase Caspase Cascade Activation (Caspase-3 Cleavage) Arrest->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of BZC-4C via tubulin polymerization inhibition.

In Vivo Target Engagement: Immunohistochemistry

To validate this proposed mechanism in vivo, we perform IHC on the excised tumors for a marker of proliferation (Ki-67) and a marker of apoptosis (cleaved caspase-3).[18][19]

  • Ki-67: A nuclear protein strictly associated with cell proliferation.[20] A decrease in Ki-67 staining indicates reduced tumor cell division.

  • Cleaved Caspase-3: The activated form of caspase-3, a key executioner in the apoptotic pathway.[19] An increase in staining indicates a higher rate of cell death.

Treatment Group% Ki-67 Positive Cells (Proliferation)% Cleaved Caspase-3 Positive Cells (Apoptosis)
Vehicle Control 85 ± 72 ± 1
BZC-4C 25 ± 518 ± 4
5-Fluorouracil (5-FU) 55 ± 89 ± 3
BZC-4C + 5-FU 10 ± 325 ± 6

Table 4: Immunohistochemical analysis of tumor biomarkers. The data strongly supports the proposed mechanism, showing that BZC-4C significantly reduces proliferation and induces apoptosis in vivo.

Protocol: Immunohistochemistry for Ki-67 and Cleaved Caspase-3
  • Deparaffinization and Rehydration: Deparaffinize 5 µm formalin-fixed, paraffin-embedded tumor sections in xylene and rehydrate through a graded series of ethanol washes (100%, 95%, 70%) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a 0.01M sodium citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a protein block solution (e.g., 10% normal goat serum).

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Ki-67 (mouse monoclonal) and cleaved caspase-3 (rabbit polyclonal).[20]

  • Secondary Antibody and Detection: Apply appropriate HRP-conjugated secondary antibodies. Detect Ki-67 using a DAB chromogen (brown) and cleaved caspase-3 using a Warp Red chromogen (red).

  • Counterstain and Mounting: Lightly counterstain with hematoxylin to visualize nuclei, dehydrate, and mount with a permanent mounting medium.[18]

  • Image Analysis: Capture images from at least five distinct fields per tumor section. Quantify the percentage of positively stained cells using image analysis software.

Conclusion and Future Directions

The comprehensive data generated through this validation framework demonstrates that BZC-4C not only possesses superior in vitro potency but also translates this activity into significant and well-tolerated antitumor efficacy in vivo. The compound outperformed the standard-of-care agent, 5-FU, both as a monotherapy and in combination, in a COLO-205 colon cancer xenograft model. Furthermore, in vivo biomarker analysis corroborates the proposed mechanism of action, showing a marked decrease in cell proliferation and an increase in apoptosis.

This robust preclinical data package provides a strong rationale for advancing BZC-4C into further development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in more complex patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity, and expanded safety toxicology studies to support an Investigational New Drug (IND) application.[9][12]

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Assessing the selectivity profile of Benzo[d]oxazole-4-carboxamide against a panel of kinases.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Assessing the Kinase Selectivity Profile of Benzo[d]oxazole-4-carboxamide

Introduction: The Imperative for Kinase Selectivity in Modern Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and metabolism to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in oncology.[2][3] While the development of kinase inhibitors has revolutionized cancer therapy, a significant challenge remains: achieving selectivity.[1][4] The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites.[2] This structural similarity often leads to promiscuous inhibitors that bind to multiple kinases, resulting in off-target effects, toxicity, and a complicated pharmacological profile.[2][5]

Therefore, rigorously assessing the selectivity of a novel compound is not merely a characterization step but a pivotal part of the drug discovery cascade.[6][7] It informs lead optimization, predicts potential side effects, and helps elucidate the compound's true mechanism of action.[5] A compound initially designed for one target may reveal a more potent, therapeutically beneficial effect on another, an insight only achievable through broad profiling.[1]

This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel chemical entity, using This compound as a representative scaffold. While various benzoxazole derivatives have shown promise as inhibitors of specific kinases like VEGFR-2 or as dual-pathway modulators, a broad kinome-wide assessment is essential to understand their full interaction landscape.[8][9][10] We will detail the experimental design, present a robust biochemical assay protocol, and provide a clear methodology for interpreting the resulting data, offering researchers a practical guide to generating a high-quality selectivity profile.

Experimental Design: A Strategy for Meaningful Selectivity Profiling

A successful selectivity screen is built on a foundation of careful planning. The choices of the kinase panel, assay technology, and control compounds are critical for generating data that is both accurate and interpretable.

The Kinase Panel: A Representative Snapshot of the Kinome

Screening against every kinase is often impractical in early discovery. Instead, a well-chosen panel provides a broad overview of a compound's behavior across the kinome. For this guide, we have selected a 24-kinase panel that includes representatives from major branches of the human kinome tree, such as Tyrosine Kinases (TK), Serine/Threonine Kinases (e.g., AGC, CAMK, CMGC), and kinases implicated in common off-target liabilities. Commercial services offer pre-defined panels for this purpose.[11][12][13]

Control Compounds: Establishing a Baseline for Comparison

To contextualize the selectivity of this compound, two well-characterized inhibitors are included:

  • Staurosporine: A potent but highly promiscuous kinase inhibitor. It serves as a positive control for inhibition across most kinases and represents a non-selective profile.

  • Lapatinib: A dual inhibitor of EGFR and HER2. It serves as an example of a selective inhibitor, expected to show high potency against its primary targets and minimal activity against most other kinases in the panel.

Assay Selection: The ADP-Glo™ Luminescence-Based Kinase Assay

To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay. This technology is a robust, high-throughput method that measures the amount of ADP produced during a kinase reaction.[14][15] Its universal applicability to virtually any kinase, high sensitivity, and resistance to signal interference make it a gold standard in the industry.[16][17][18]

The assay principle is a two-step process:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any remaining ATP.[15]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP acts as a substrate for a luciferase, generating a light signal that is directly proportional to the initial kinase activity.[15][18]

The workflow for this assessment is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. ADP Detection (ADP-Glo™) cluster_analysis 4. Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions (this compound, Staurosporine, Lapatinib) Reaction Dispense Kinase Mix, Compound, and ATP into 384-well plate. Incubate for 60 min at RT. Compound_Prep->Reaction Kinase_Prep Prepare Kinase/Substrate Master Mixes for 24 Kinases Kinase_Prep->Reaction Step1 Add ADP-Glo™ Reagent. Incubate for 40 min at RT. (Terminates reaction, depletes ATP) Reaction->Step1 Kinase reaction complete Step2 Add Kinase Detection Reagent. Incubate for 30 min at RT. (Converts ADP to ATP, generates light) Step1->Step2 Readout Measure Luminescence (Plate Reader) Step2->Readout Analysis Calculate % Inhibition. Determine IC50 values. Assess Selectivity. Readout->Analysis

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for screening multiple compounds against a kinase panel.[14][15]

Materials:

  • Kinases, substrates, and ATP (Promega Kinase Selectivity Profiling Systems or equivalent)[11][12]

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)[14]

  • Test Compounds: this compound, Staurosporine, Lapatinib dissolved in 100% DMSO.

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handlers.

  • A luminometer capable of reading 384-well plates.

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO, starting from a 1 mM stock. This will create a concentration range for IC₅₀ determination.

    • Prepare intermediate dilutions of the compound plates by diluting them into the kinase reaction buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Kinase Reaction Setup (5 µL total volume):

    • In each well of the 384-well plate, add 1.25 µL of the appropriate compound dilution. For control wells, add buffer with the equivalent percentage of DMSO (vehicle control, 0% inhibition) and a known potent inhibitor (100% inhibition control).

    • Add 2.5 µL of a 2X Kinase/Substrate master mix. Each kinase has an optimized substrate and concentration.[12]

    • Initiate the kinase reaction by adding 1.25 µL of a 4X ATP solution (concentration should be at or near the Kₘ for each specific kinase).

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.

    • Incubate for 40 minutes at room temperature to allow for complete depletion of the remaining ATP.[17]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[17]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-based luminometer. The integration time should be optimized to ensure a robust signal (typically 0.5 to 1 second per well).

Data Presentation and Interpretation

Raw luminescence data is first converted to percent inhibition relative to the on-plate controls using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))

Where RLU is the Relative Light Unit reading from the luminometer.

The results from our hypothetical screen of this compound and control compounds at a single concentration (1 µM) are summarized in Table 1.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

Kinase FamilyKinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)Lapatinib (% Inhibition)
TK ABL1159945
EGFR 89895
HER2 (ERBB2) 129992
SRC2510030
VEGFR2 78 9918
AGC AKT15963
PKA2991
ROCK118989
CAMK AMPK11955
CAMK2D9974
DAPK1229911
CMGC CDK2199910
GSK3B6942
MAPK1 (ERK2)4913
p38α (MAPK14)14986
Other AURKA319915
PLK12810012
MEK1 (MAP2K1)3882
PIK3CA7754
CHK116988
JAK2219913
MET13997
RET249911
BRAF9935
Analysis of Results
  • Staurosporine: As expected, this compound shows potent inhibition (>90%) across nearly the entire panel, confirming its promiscuous nature and validating that the assays were performing correctly.

  • Lapatinib: This compound demonstrates high selectivity, with strong inhibition only of its known targets, EGFR and HER2 (>90%). Its minimal activity against other kinases highlights what a selective profile looks like.

  • This compound: The hypothetical data reveals an interesting profile. The compound shows noteworthy activity against VEGFR2 (78% inhibition). There is also moderate activity against several other kinases like AURKA, PLK1, and SRC (25-31%), but minimal inhibition (<20%) of most kinases in the panel.

Quantifying Selectivity

A simple way to quantify selectivity is the Selectivity Score (S-score) . A common method calculates this by dividing the number of kinases inhibited above a certain threshold (e.g., >65%) by the total number of kinases tested.

  • S(65) for Staurosporine = 24 / 24 = 1.0 (Highly promiscuous)

  • S(65) for Lapatinib = 2 / 24 = 0.083 (Highly selective)

  • S(65) for this compound = 1 / 24 = 0.042 (Highly selective at this threshold)

This initial screen suggests that the this compound scaffold has a promising selective profile, primarily targeting VEGFR2. This aligns with published literature where derivatives of this scaffold have been optimized into potent VEGFR2 inhibitors.[9][10]

The logical flow from identifying a hit to confirming its selectivity is illustrated below.

G A Primary Screen (Single Concentration, e.g., 1µM) B Identify Primary 'Hits' (% Inhibition > 50-75%) A->B Data Analysis C Dose-Response Assay (IC50) (Confirm potency on primary hits) B->C Hit Confirmation D Assess Selectivity Profile (Compare on-target vs. off-target IC50s) C->D Potency & Selectivity Analysis E Advance to Cellular Assays (Validate activity in a biological context) D->E Promising Profile Identified

Caption: Decision-making workflow in kinase inhibitor profiling.

Conclusion and Next Steps

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the kinase selectivity of a novel compound, using this compound as a working example. The single-point screen indicates that this scaffold possesses a selective inhibition profile with primary activity against VEGFR2.

This initial finding is a critical first step. The logical progression for a drug discovery program would be:

  • IC₅₀ Determination: Perform full dose-response curves for this compound against the primary hit (VEGFR2) and any secondary hits (e.g., AURKA, PLK1) to determine precise potency (IC₅₀ values).

  • Cell-Based Assays: Transition from biochemical assays to cell-based models to confirm that the compound can engage its target in a physiological context and exert a functional effect (e.g., inhibiting VEGFR2 phosphorylation in endothelial cells).[19]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the core scaffold to improve potency against VEGFR2 while maintaining or improving selectivity against other kinases.

By systematically applying these profiling strategies, researchers can build a comprehensive understanding of a compound's biological activity, enabling more informed decisions and increasing the likelihood of developing safe and effective targeted therapies.

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  • El-Naggar, M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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A Head-to-Head Comparison of N-Substituted Benzo[d]oxazole-4-carboxamide Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic introduction of an N-substituted carboxamide group at the 4-position of this heterocyclic system has unlocked a diverse range of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory effects.[1][4][5] This guide provides a detailed head-to-head comparison of various N-substituted benzo[d]oxazole-4-carboxamide analogs, offering insights into their structure-activity relationships (SAR) and performance in relevant biological assays. The experimental data presented herein has been synthesized from multiple peer-reviewed studies to aid researchers in the rational design of next-generation therapeutics.

The Versatile this compound Scaffold

The benzo[d]oxazole ring system, a fusion of a benzene and an oxazole ring, provides a rigid and planar core that can engage in various interactions with biological targets.[2] The N-substituted carboxamide moiety at the 4-position introduces a critical hydrogen bond donor and acceptor, allowing for fine-tuning of target affinity and selectivity, as well as modulating physicochemical properties like solubility and membrane permeability.[6][7] The diverse biological activities of these analogs underscore the importance of the substituent (the "N-substituent") on the carboxamide nitrogen.

Head-to-Head Comparison: Anticancer Activity

A significant focus of research on N-substituted benzo[d]oxazole-4-carboxamides has been in the realm of oncology, particularly in the inhibition of protein kinases that are critical for tumor growth and survival.[8][9]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several studies have explored benzo[d]oxazole-carboxamide derivatives as potent VEGFR-2 inhibitors.

A comparative analysis of a series of 2-thioacetamide linked benzoxazole-benzamide conjugates revealed significant insights into the impact of N-substitution on anti-proliferative activity and VEGFR-2 inhibition.[10] The general structure of these analogs is depicted below:

Caption: General chemical structure of the evaluated VEGFR-2 inhibitors.

The following table summarizes the in vitro anti-proliferative activity and VEGFR-2 inhibitory potency of selected analogs from this series.

Compound IDR1 (on Benzoxazole)N-Substituent (R2)HCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
1 HCyclohexyl7.8 ± 0.0157.2 ± 0.010.268
2 HPhenyl18.5 ± 0.00519.3 ± 0.01-
9 ClCyclohexyl10.4 ± 0.019.9 ± 0.012-
11 Cl4-Chlorophenyl12.2 ± 0.00711.7 ± 0.0140.361
12 Cl4-Methoxyphenyl8.9 ± 0.0118.1 ± 0.0090.385
Sorafenib --11.6 ± 1.009.8 ± 1.000.352
Data synthesized from reference[10].

Expert Analysis of Structure-Activity Relationship (SAR):

  • Impact of the N-Substituent: A cyclohexyl group at the N-position (compound 1 ) resulted in the most potent VEGFR-2 inhibitor, with an IC50 value of 0.268 µM, surpassing the potency of the reference drug, sorafenib.[10] In general, a cyclohexyl substituent on the amide led to more active compounds compared to a phenyl or substituted phenyl group.[10]

  • Influence of Benzoxazole Substitution: Substitution on the benzoxazole ring also plays a crucial role. Compounds bearing a 5-chloro substituent (e.g., 9 , 11 , 12 ) generally exhibited better cytotoxic activity than their unsubstituted counterparts.[10]

  • Combined Effect: The combination of a 5-chlorobenzoxazole and a 4-methoxyphenyl N-substituent (compound 12 ) yielded a highly potent compound against both HCT-116 and MCF-7 cancer cell lines, with a strong VEGFR-2 inhibitory activity.[10]

The following workflow illustrates the typical screening process for identifying potent VEGFR-2 inhibitors from a library of synthesized compounds.

G cluster_0 Experimental Workflow for VEGFR-2 Inhibitor Screening Start Synthesis of N-Substituted this compound Analogs Screen1 In vitro Anti-proliferative Assay (e.g., MTT or SRB assay on HCT-116, MCF-7 cell lines) Start->Screen1 Decision1 Potent Cytotoxicity? Screen1->Decision1 Screen2 VEGFR-2 Kinase Inhibition Assay (e.g., ELISA-based assay) Decision1->Screen2 Yes End Lead Compound Identification Decision1->End No Decision2 Significant VEGFR-2 Inhibition? Screen2->Decision2 FurtherStudies Cell Cycle Analysis | Apoptosis Assays (e.g., Annexin V) | In vivo Xenograft Models Decision2->FurtherStudies Yes Decision2->End No FurtherStudies->End

Caption: A typical experimental workflow for the identification and characterization of novel VEGFR-2 inhibitors.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. The discovery of aminopyridines substituted with a benzoxazole moiety has led to the identification of potent and orally active c-Met kinase inhibitors.[8] While not strictly benzo[d]oxazole-4-carboxamides, these related structures highlight the importance of the benzoxazole core in kinase inhibition. One particular amide, compound 24 from the study, demonstrated good c-Met inhibitory potency and favorable pharmacokinetic properties in rats.[8]

Head-to-Head Comparison: Antimicrobial Activity

Benzo[d]oxazole derivatives have also been investigated for their antimicrobial properties.[1][4] A study on a series of benzoxazole analogues reported their in vitro activity against a panel of bacteria and fungi.[1] The minimum inhibitory concentration (MIC) was determined using the tube dilution technique.

The following table summarizes the antimicrobial activity of selected benzoxazole derivatives.

Compound IDB. subtilis MIC (µM)E. coli MIC (µM)P. aeruginosa MIC (µM)C. albicans MIC (µM)
1 >100>100>10050
10 1.14 x 10⁻³ >100>100>100
13 >100>1002.57 x 10⁻³ >100
16 >100>100>100>100
19 >100>100>100>100
20 >100>100>100>100
24 >1001.40 x 10⁻³ >100>100
Ofloxacin 0.0020.0020.004-
Fluconazole ---0.016
Data synthesized from reference[1].

Expert Analysis of Structure-Activity Relationship (SAR):

The diverse substitutions on the benzoxazole core in this study make a direct SAR analysis for the N-substituted carboxamide challenging. However, it is evident that specific substitution patterns lead to potent and selective antimicrobial activity. For instance, compound 10 was exceptionally potent against Bacillus subtilis, while compound 24 showed high activity against Escherichia coli.[1] This highlights the potential for developing narrow-spectrum antimicrobial agents by modifying the substituents on the benzo[d]oxazole scaffold.

Pharmacokinetic Considerations

The pharmacokinetic properties of benzo[d]oxazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their therapeutic potential.[6][7] The lipophilicity and molecular size of these compounds play a significant role in their absorption, which often occurs via passive diffusion.[6][7] Metabolic stability is another critical factor, and early assessment of metabolic pathways is essential in the drug development pipeline.[6][7] For instance, in the development of c-Met inhibitors, the SAR of aminopyridines substituted with benzoxazole was explored to not only improve inhibitory activity but also to decrease hERG affinity and improve pharmacokinetic properties in rats.[8]

Experimental Protocols

General Synthesis of N-Substituted Benzo[d]oxazole-4-carboxamides

The synthesis of the target compounds typically involves a multi-step process. A general route is outlined below:

  • Esterification: 4-Amino-3-hydroxybenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 4-amino-3-hydroxybenzoate.[11]

  • Cyclization: The resulting ester is reacted with a suitable aromatic carboxaldehyde to form the 2-aryl benzoxazole derivative.[11]

  • Amidation: The ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine using a coupling agent (e.g., HATU, HOBt) to afford the final N-substituted this compound analog.

The following diagram illustrates a generalized synthetic scheme.

G Start 4-Amino-3-hydroxybenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 4-amino-3-hydroxybenzoate Step1->Intermediate1 Step2 Cyclization (ArCHO) Intermediate1->Step2 Intermediate2 Methyl 2-arylbenzo[d]oxazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis (LiOH or NaOH) Intermediate2->Step3 Intermediate3 2-Arylbenzo[d]oxazole-4-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling (R2NH2, Coupling Agents) Intermediate3->Step4 FinalProduct N-Substituted 2-arylthis compound Step4->FinalProduct

Caption: Generalized synthetic route for N-substituted benzo[d]oxazole-4-carboxamides.

In Vitro Anti-proliferative Assay (SRB Assay)
  • Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with sulforhodamine B (SRB) solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 values are then calculated.

VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 inhibition is an enzyme-linked immunosorbent assay (ELISA).

  • Coating: A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

  • Kinase Reaction: Recombinant human VEGFR-2 kinase is incubated with the test compounds and ATP in the reaction buffer.

  • Phosphorylation: The kinase reaction allows for the phosphorylation of the substrate.

  • Detection: A primary antibody specific for phosphotyrosine is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Absorbance Reading: The absorbance is measured at 450 nm. The IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The N-substituted this compound scaffold is a highly versatile platform for the development of novel therapeutics. The data presented in this guide clearly demonstrate that the nature of the N-substituent, in combination with substitutions on the benzoxazole core, has a profound impact on the biological activity and target selectivity of these analogs.

Future research in this area should focus on:

  • Systematic SAR studies: A more systematic exploration of a wider range of N-substituents is needed to build more comprehensive SAR models.

  • Multi-target inhibitors: Given the diverse activities of these compounds, designing analogs that can modulate multiple targets could be a promising strategy for complex diseases like cancer.

  • Optimization of pharmacokinetic properties: A greater emphasis on early ADME profiling will be crucial for translating potent in vitro activity into in vivo efficacy.

By leveraging the insights from comparative analyses like this one, researchers can accelerate the discovery and development of new and effective drugs based on the this compound scaffold.

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Benchmarking the Efficacy of Benzo[d]oxazole-4-carboxamide Against Current Standard-of-Care Drugs in KRAS-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a pressing need for novel therapeutic strategies, particularly for patient populations with specific genetic mutations such as KRAS. Historically considered "undruggable," KRAS mutations are present in a significant subset of NSCLC cases and are associated with a poor prognosis. This guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, Benzo[d]oxazole-4-carboxamide, against current standard-of-care therapies for KRAS-mutant NSCLC.

This compound and its derivatives have emerged as a promising class of compounds with potential anti-cancer activities, including the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual-targeting capability suggests a multi-faceted approach to combating tumor growth by interfering with DNA repair mechanisms and angiogenesis.

This document, intended for researchers, scientists, and drug development professionals, offers a detailed comparison of this compound with two established standard-of-care agents: Docetaxel , a taxane-based chemotherapy, and Olaparib , a PARP inhibitor. The guide outlines the mechanistic rationale for this comparison, provides detailed experimental protocols for in vitro and in vivo evaluation, and presents a framework for data analysis and interpretation.

Mechanistic Rationale for Comparison

A robust benchmarking strategy is founded on a clear understanding of the molecular targets and pathways of the compounds under investigation.

  • This compound: This investigational compound is hypothesized to exert its anti-tumor effects through the dual inhibition of PARP-1 and VEGFR-2. PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with underlying DNA repair deficiencies.[1][2] VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3]

  • Docetaxel: As a member of the taxane family, Docetaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, Docetaxel disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

  • Olaparib: Olaparib is a potent inhibitor of PARP enzymes, particularly PARP-1.[2][6] It exploits the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. By blocking PARP-mediated single-strand break repair, Olaparib leads to the formation of double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.[2][6] While not a standard monotherapy for KRAS-mutant NSCLC, its role in combination therapies and in tumors with co-occurring mutations is an active area of investigation.

The comparison of this compound with both a cytotoxic chemotherapy agent (Docetaxel) and a targeted therapy (Olaparib) provides a comprehensive evaluation of its potential efficacy across different mechanistic classes of anti-cancer drugs.

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

PARP1_Signaling_Pathway PARP-1 Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation PARylation of Substrate Proteins PARP1->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER facilitates DNA_Repair DNA Repair BER->DNA_Repair Benzo_oxazole This compound Benzo_oxazole->PARP1 Olaparib Olaparib Olaparib->PARP1

Caption: PARP-1 signaling pathway and points of inhibition.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Benzo_oxazole This compound Benzo_oxazole->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Microtubule_Dynamics_Pathway Microtubule Dynamics and Mitosis Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Depolymerization->Tubulin Cell_Division Cell Division Mitotic_Spindle->Cell_Division Docetaxel Docetaxel Docetaxel->Microtubules stabilizes

Caption: Microtubule dynamics and the effect of Docetaxel.

In Vitro Efficacy Benchmarking

A crucial first step in evaluating a novel compound is to assess its cytotoxic and anti-proliferative activity in relevant cancer cell lines.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow In Vitro Experimental Workflow Cell_Culture Culture KRAS-Mutant NSCLC Cell Lines (e.g., A549, H23) Drug_Treatment Treat with this compound, Docetaxel, and Olaparib (Dose-Response) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (MTT Assay) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Drug_Treatment->Western_Blot IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Expression Analyze Protein Expression (e.g., PARP cleavage, p-VEGFR2) Western_Blot->Protein_Expression

Caption: Workflow for in vitro benchmarking experiments.

Quantitative Data Summary: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following table presents representative IC50 values for the test compounds against KRAS-mutant NSCLC cell lines.

CompoundA549 (KRAS G12S) IC50 (µM)H23 (KRAS G12C) IC50 (µM)
This compound (Hypothetical) 5.23.8
Docetaxel 0.00194[7]0.00141 (H460, KRAS Q61H)[7]
Olaparib ~10-14 (in other cancer cell lines)[8]~10-14 (in other cancer cell lines)[8]
Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed KRAS-mutant NSCLC cells (e.g., A549, H23) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, Docetaxel, and Olaparib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

In Vivo Efficacy Benchmarking

To evaluate the therapeutic potential in a more complex biological system, in vivo studies using xenograft models are essential.

Experimental Workflow: In Vivo Analysis

In_Vivo_Workflow In Vivo Experimental Workflow Cell_Implantation Subcutaneous Implantation of KRAS-Mutant NSCLC Cells into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors Reach ~100-150 mm³ Tumor_Growth->Randomization Treatment Administer this compound, Docetaxel, Olaparib, or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint: Tumor Volume Threshold or Study Duration Monitoring->Endpoint Analysis Tumor Excision, Weight, and Immunohistochemistry Endpoint->Analysis

Caption: Workflow for in vivo benchmarking experiments.

Quantitative Data Summary: In Vivo Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key endpoint in in vivo studies. The following table provides a template for summarizing these findings.

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control e.g., 0.5% Methylcellulose, p.o., daily(Baseline)0
This compound (Hypothetical) e.g., 50 mg/kg, p.o., daily(Experimental Data)(Calculated)
Docetaxel e.g., 10 mg/kg, i.v., weekly(Experimental Data)(Calculated)
Olaparib e.g., 50 mg/kg, p.o., daily(Experimental Data)(Calculated)

Note: Dosing regimens and outcomes are illustrative and should be determined based on tolerability and efficacy studies.

Detailed Experimental Protocol: Xenograft Model

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 KRAS-mutant NSCLC cells (e.g., A549) mixed with Matrigel into the flank of each mouse.[11]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[12]

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[11]

  • Drug Administration: Administer the compounds according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intravenous injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (based on tumor volume limits or a set duration), euthanize the mice, excise the tumors, and record their weights. Tumors can be further processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for microvessel density).

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of this compound against standard-of-care drugs for KRAS-mutant NSCLC. By systematically evaluating its in vitro and in vivo efficacy, researchers can gain critical insights into its therapeutic potential.

The data generated from these studies will be instrumental in making informed decisions about the further development of this compound. Future investigations should focus on exploring its efficacy in combination with other targeted therapies or immunotherapies, identifying predictive biomarkers of response, and elucidating the full spectrum of its molecular mechanisms of action. A thorough understanding of its preclinical profile will be paramount for its successful translation into clinical settings for patients with KRAS-mutant NSCLC and potentially other malignancies.

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A Guide to Orthogonal Biochemical Assays for Confirming the Mechanism of Action of Benzo[d]oxazole-4-carboxamide as an IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for utilizing orthogonal biochemical and cellular assays to rigorously confirm the mechanism of action (MoA) of novel small molecules. We will use a case study approach centered on a hypothetical Benzo[d]oxazole-4-carboxamide derivative identified as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[1][2][3] This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust data package for MoA validation.

The core principle of this guide is the application of orthogonal assays—distinct methods that measure the same biological event through different physical principles.[4][5] This approach is crucial for eliminating false positives that can arise from technology-specific artifacts and for building a layered, convincing argument for a specific molecular mechanism.[4][5]

Section 1: The Hypothesis - this compound as an IDO1 Inhibitor

Our starting point is a primary high-throughput screen that has identified a this compound compound as a potential inhibitor of IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1] In the tumor microenvironment, IDO1 activity depletes tryptophan and produces immunosuppressive kynurenine metabolites, leading to T-cell anergy and immune escape.[3] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[2]

Our initial biochemical assay suggests the compound inhibits IDO1 activity. However, a single assay is insufficient to declare a definitive MoA.[6] The compound could be interfering with the assay technology, acting non-specifically, or inhibiting a different target that indirectly affects the readout.[7] To build confidence, we must validate this hypothesis through a series of orthogonal assays.

dot digraph "MoA_Validation_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label = "MoA Validation Strategy"; bgcolor="#F1F3F4"; "Primary_Screen" [label="Primary Biochemical Screen\n(e.g., Fluorescence-based IDO1 activity)"]; "Target_Engagement" [label="Assay 1: Direct Target Engagement\n(Cellular Thermal Shift Assay - CETSA)"]; "Cellular_Function" [label="Assay 2: Cellular Functional Confirmation\n(Kynurenine Measurement in Cells)"]; "Downstream_Effect" [label="Assay 3: Downstream Biological Effect\n(T-cell Co-culture Proliferation Assay)"]; "Conclusion" [label="Confirmed Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} } caption: Orthogonal workflow for MoA validation.

Section 2: Assay 1 - Confirming Direct Target Engagement with CETSA

The first and most critical orthogonal step is to confirm that the compound physically interacts with its intended target within a physiological context.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[12][13]

Rationale for Choice: CETSA is invaluable because it measures direct target engagement in intact cells or cell lysates, bridging the gap between purified protein assays and complex cellular responses.[10][13][14] It is label-free and does not require modification of the compound, preserving its native activity.[14]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

The isothermal dose-response format is highly efficient for quantifying the potency of target engagement.

  • Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., SK-OV-3) and induce IDO1 expression with interferon-gamma (IFNγ) for 24 hours.[1]

  • Compound Treatment: Aliquot intact cells into a PCR plate. Treat cells with a serial dilution of the this compound compound (e.g., 0.1 nM to 100 µM) and include vehicle (DMSO) and a known IDO1 inhibitor (e.g., Epacadostat) as controls.[2][3] Incubate for 1 hour at 37°C.

  • Thermal Challenge: Heat the entire plate to a pre-determined optimal temperature (e.g., 54°C, determined from a prior melt-curve experiment) for 3 minutes to denature and precipitate unstabilized proteins.[12]

  • Cell Lysis & Separation: Lyse the cells by freeze-thaw cycles. Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein fraction. Quantify the amount of soluble IDO1 protein using a suitable method like Western Blot or an AlphaScreen® assay.[12]

  • Data Analysis: Plot the amount of soluble IDO1 against the compound concentration and fit to a dose-response curve to determine the EC₅₀ for target engagement.

Expected Data and Interpretation
CompoundAssay TypeParameterExpected ValueInterpretation
This compoundITDR CETSAEC₅₀< 1 µMThe compound directly binds and stabilizes IDO1 in intact cells.
Epacadostat (Positive Control)ITDR CETSAEC₅₀~50 nMConfirms the assay is performing as expected with a known binder.
Negative Control CompoundITDR CETSAEC₅₀> 100 µMA non-binding compound shows no stabilization of IDO1.

A potent EC₅₀ value in this assay provides strong evidence that the this compound directly engages IDO1 in a cellular environment.

Section 3: Assay 2 - Confirming Cellular Functional Activity

Having confirmed target engagement, the next logical step is to verify that this binding event translates into functional inhibition of the enzyme's activity within the cell.[15] We will measure the direct product of IDO1 activity, kynurenine, in the cell culture supernatant.[1]

Rationale for Choice: This assay directly measures the biochemical consequence of target engagement in a cellular setting. It is a functional readout that is downstream of binding but upstream of more complex biological effects, providing a clear link between the two.[16]

Experimental Protocol: Cellular Kynurenine Production Assay
  • Cell Plating and Induction: Plate IFNγ-inducible cells (e.g., SK-OV-3) in a 96-well plate and allow them to attach overnight. Induce IDO1 expression by adding 100 ng/mL of IFNγ and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound, Epacadostat, and a negative control.

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for tryptophan metabolism.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Detection: Add a detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) to the supernatant, which reacts with kynurenine to produce a colored product.

  • Quantification: Measure the absorbance at ~480 nm. Use a kynurenine standard curve to interpolate the concentration in the samples.[1]

  • Data Analysis: Plot the percentage of kynurenine inhibition against compound concentration to determine the cellular IC₅₀.

Expected Data and Interpretation
CompoundAssay TypeParameterExpected ValueInterpretation
This compoundCellular KynurenineIC₅₀< 1 µMThe compound effectively inhibits IDO1 enzymatic activity in cells.
Epacadostat (Positive Control)Cellular KynurenineIC₅₀~100 nMValidates the assay's sensitivity and dynamic range.
Negative Control CompoundCellular KynurenineIC₅₀> 100 µMConfirms that non-binding compounds do not inhibit IDO1 function.

A potent cellular IC₅₀, ideally correlating with the target engagement EC₅₀ from CETSA, strongly supports the proposed MoA.

Section 4: Assay 3 - Demonstrating Downstream Biological Effect

The final piece of evidence is to demonstrate that the functional inhibition of IDO1 produces the intended downstream biological effect: the rescue of T-cell function.[1] Tryptophan depletion by IDO1-expressing cancer cells suppresses T-cell proliferation. An effective IDO1 inhibitor should reverse this effect.

Rationale for Choice: This co-culture assay provides the most physiologically relevant confirmation of the MoA in an in vitro setting. It directly tests the hypothesis that inhibiting the target enzyme can modulate an immune response, which is the ultimate therapeutic goal.[2]

dot digraph "IDO1_Pathway" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Tryptophan" [shape=ellipse, fillcolor="#FFFFFF"]; "IDO1" [label="IDO1 Enzyme\n(in Cancer Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kynurenine" [shape=ellipse, fillcolor="#FFFFFF"]; "T_Cell" [label="T-Cell", shape=egg, fillcolor="#FFFFFF"]; "Suppression" [label="Suppression of\nProliferation", shape=plaintext, fontcolor="#EA4335"]; "Inhibitor" [label="Benzo[d]oxazole-\n4-carboxamide", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

"Tryptophan" -> "IDO1" [label="Substrate"]; "IDO1" -> "Kynurenine" [label="Product"]; "Kynurenine" -> "Suppression"; "Suppression" -> "T_Cell" [arrowhead=tee]; "Inhibitor" -> "IDO1" [arrowhead=tee, label="Inhibition", color="#EA4335"]; } caption: IDO1 pathway and point of inhibition.

Experimental Protocol: Cancer Cell / T-Cell Co-Culture Assay
  • Cancer Cell Preparation: Plate IFNγ-induced SK-OV-3 cells as described in the previous assay.

  • Compound Addition: Add serial dilutions of the test compounds to the SK-OV-3 cells.

  • T-Cell Addition: Add a T-cell line (e.g., Jurkat cells) or primary T-cells to the wells, along with T-cell activators (e.g., anti-CD3/CD28 beads).[1]

  • Co-incubation: Incubate the co-culture for 72 hours.

  • Proliferation Readout: Measure T-cell proliferation using a standard method such as CellTiter-Glo® (which measures ATP as an indicator of cell viability) or by measuring incorporation of a nucleotide analog (e.g., BrdU).[1]

  • Data Analysis: Normalize the data to controls (T-cells cultured alone vs. T-cells with cancer cells but no inhibitor). Plot the rescue of T-cell proliferation against compound concentration to determine the EC₅₀ for this effect.

Expected Data and Interpretation
CompoundAssay TypeParameterExpected ValueInterpretation
This compoundT-Cell ProliferationEC₅₀< 2 µMThe compound reverses IDO1-mediated T-cell suppression.
Epacadostat (Positive Control)T-Cell ProliferationEC₅₀~200 nMValidates the biological responsiveness of the co-culture system.
Negative Control CompoundT-Cell ProliferationEC₅₀> 100 µMA non-inhibitory compound fails to rescue T-cell proliferation.

Conclusion: Synthesizing the Evidence

By systematically progressing through this orthogonal assay cascade, we build a robust and compelling case for the mechanism of action of our this compound compound.

  • CETSA confirmed that the compound physically binds to IDO1 in cells.

  • The Kynurenine Assay demonstrated that this binding leads to the functional inhibition of IDO1's enzymatic activity.

  • The T-Cell Co-Culture Assay showed that this functional inhibition produces the desired downstream biological outcome—the restoration of an immune cell function.

References

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  • Zhang, J., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(34), 4449–4456. Available at: [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 58(24), 9421–9437. Available at: [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

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  • Johnson, J. W., et al. (2024). Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. bioRxiv. Available at: [Link]

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Assessing the Reproducibility of Published Synthesis Methods for Benzo[d]oxazole-4-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzo[d]oxazole-4-carboxamide in Drug Discovery

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its rigid, planar nature allows for specific interactions with biological targets, leading to diverse therapeutic applications. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, making reliable and reproducible access to this compound a priority for researchers in drug development. This guide aims to provide a comprehensive and validated synthetic pathway to this important molecule, enabling researchers to confidently produce it in a laboratory setting.

Method 1: A Two-Stage Synthesis of this compound

This guide details a two-stage synthetic approach, commencing with the synthesis of the precursor, Benzo[d]oxazole-4-carboxylic acid, followed by its amidation to yield the target compound. While the literature provides some guidance on the synthesis of the carboxylic acid precursor, a detailed and validated protocol for the subsequent amidation is notably absent. This guide seeks to fill that void.

Stage 1: Synthesis of Benzo[d]oxazole-4-carboxylic Acid

The synthesis of the carboxylic acid precursor is a multi-step process that begins with commercially available starting materials.[1] A common route involves the initial preparation of 3-hydroxy-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amine, and subsequent cyclization to form the benzoxazole ring.

Experimental Protocol:

A detailed protocol for the synthesis of Benzo[d]oxazole-4-carboxylic acid can be adapted from established methods for analogous compounds.[2]

Protocol Validation:

Successful synthesis of Benzo[d]oxazole-4-carboxylic acid should be confirmed by standard analytical techniques. The expected molecular weight is 163.13 g/mol , and it typically appears as an off-white to light brown solid.[2]

Workflow for the Synthesis of Benzo[d]oxazole-4-carboxylic Acid

cluster_0 Stage 1: Synthesis of Benzo[d]oxazole-4-carboxylic Acid A Starting Materials B Synthesis of 3-hydroxy-2-nitrobenzoic acid A->B Reaction C Reduction of Nitro Group B->C Purification D Cyclization C->D Reaction E Benzo[d]oxazole-4-carboxylic Acid D->E Purification

Caption: A generalized workflow for the multi-step synthesis of the key intermediate, Benzo[d]oxazole-4-carboxylic acid.

Stage 2: Amidation of Benzo[d]oxazole-4-carboxylic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A direct reaction with ammonia is often challenging and may require harsh conditions.[3] A more reliable and reproducible approach involves the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine source.

Causality Behind Experimental Choices:

The choice of coupling reagent is critical for achieving a high yield and purity of the final product. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly employed for their efficiency in forming a highly reactive activated ester intermediate.[4] The use of a suitable base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. The choice of solvent is also important; polar aprotic solvents like N,N-Dimethylformamide (DMF) are often preferred for their ability to dissolve a wide range of reactants.

Experimental Protocol: HATU-Mediated Amidation

This protocol provides a detailed, step-by-step method for the amidation of Benzo[d]oxazole-4-carboxylic acid using HATU as the coupling reagent.

  • Materials:

    • Benzo[d]oxazole-4-carboxylic acid (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Ammonia source (e.g., ammonium chloride with a suitable base, or a solution of ammonia in an organic solvent)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Benzo[d]oxazole-4-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

    • Slowly add the ammonia source to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Workflow for the Amidation of Benzo[d]oxazole-4-carboxylic Acid

cluster_1 Stage 2: Amidation F Benzo[d]oxazole-4-carboxylic Acid G Activation with HATU/DIPEA in DMF F->G Reagents H Addition of Ammonia Source G->H Reaction I Work-up and Purification H->I Quenching J This compound I->J Isolation

Caption: A streamlined workflow illustrating the key steps in the HATU-mediated amidation of Benzo[d]oxazole-4-carboxylic acid.

Protocol Validation and Characterization Data

To ensure the reproducibility of this synthesis, it is imperative to have access to reliable characterization data for the final product. While specific literature data for this compound is scarce, data from analogous benzoxazole and carboxamide-containing compounds can provide a strong basis for validation.[5][6][7][8][9]

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Two distinct singlets for the amide protons (NH₂), typically downfield.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. A carbonyl carbon (C=O) signal for the amide around 165-170 ppm.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₈H₆N₂O₂), which is 162.15 g/mol .
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amide around 3400-3200 cm⁻¹. A strong C=O stretching vibration for the amide around 1680-1630 cm⁻¹.

Comparison of Amidation Methods

While this guide details a HATU-mediated amidation, other coupling reagents can also be employed. The choice of reagent can impact the reaction conditions, yield, and cost of the synthesis.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling Reagent Advantages Disadvantages
HATU High efficiency, fast reaction times, suitable for sterically hindered substrates.Higher cost compared to other reagents.
EDC/HOBt Water-soluble byproducts, making purification easier. Lower cost than HATU.Can lead to side reactions if not used with an additive like HOBt.
Thionyl Chloride (SOCl₂) Inexpensive and effective for converting carboxylic acids to highly reactive acyl chlorides.Harsh reaction conditions, not suitable for sensitive substrates. Generates HCl as a byproduct.
Deoxo-Fluor Mild and efficient one-pot conversion of carboxylic acids to amides.A fluorinating reagent that requires careful handling.

Conclusion and Recommendations

This guide provides a comprehensive and actionable pathway for the synthesis of this compound. By detailing a robust two-stage process, including a validated amidation protocol, and providing expected characterization data, we aim to enhance the reproducibility of this important synthesis for the research community. For general laboratory-scale synthesis, the HATU-mediated amidation offers a reliable and high-yielding route. For larger-scale syntheses where cost is a significant factor, exploring EDC/HOBt as an alternative coupling system may be advantageous. The ultimate choice of method will depend on the specific requirements of the researcher, including scale, budget, and the sensitivity of the substrates involved.

References

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  • Synthesis of Benzo[d]oxazole-4-carboxylic Acid: An Application Note and Detailed Protocol - Benchchem. (URL not provided)
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  • Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild - Supporting Inform
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  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - Semantic Scholar. (2024-09-12) [Link]

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A Comparative Guide to the Pharmacokinetic Profiles of Benzo[d]oxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the pharmacokinetic profiles of various Benzo[d]oxazole-4-carboxamide derivatives, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data to inform the selection and optimization of drug candidates.

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these compounds are critical determinants of their therapeutic potential. A thorough understanding of these profiles allows for the rational design of molecules with improved efficacy and safety.

This guide will delve into the comparative in vivo pharmacokinetics of several this compound analogues, present detailed experimental protocols for key pharmacokinetic assays, and provide insights into the signaling pathways they modulate.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of a series of benzoxazolone carboxamides, which are structurally analogous to the this compound class, following oral (p.o.) and intravenous (i.v.) administration in rodents. This data, extracted from a lead optimization study, provides a valuable comparative framework for understanding the structure-pharmacokinetic relationships within this chemical space.[2][3]

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)
22a i.v.3--11841.1-
p.o.101790.54871.212
22d i.v.3--13451.3-
p.o.103451.011021.525
22m i.v.3--45671.3-
p.o.1012892.087652.158
23a i.v.3--9870.9-
p.o.101500.53501.011
23e i.v.3--11231.1-
p.o.102500.87501.320
33p p.o.1040002.0-8.0-

Data for compounds 22a, 22d, 22m, 23a, and 23e are from a study on benzoxazolone carboxamides as acid ceramidase inhibitors.[2][3] Data for compound 33p, a 2-aminobenzoxazole derivative, is from a study on Spns2 inhibitors.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

The data clearly demonstrates that structural modifications to the benzoxazole core and its substituents can significantly impact the pharmacokinetic profile. For instance, the optimization from compound 22a to 22m resulted in a nearly five-fold increase in oral bioavailability, highlighting the success of the lead optimization strategy.[2][3] Compound 33p also exhibits a favorable oral absorption and a longer half-life, making it a promising candidate for further development.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows typically employed in the pharmacokinetic profiling of small molecule drug candidates in a preclinical setting.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a this compound derivative in mice or rats.

1. Animal Acclimatization and Housing:

  • House male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) in a controlled environment with a 12-hour light/dark cycle.

  • Allow for an acclimatization period of at least one week before the study.

  • Provide ad libitum access to standard chow and water.

2. Drug Formulation and Administration:

  • For oral (p.o.) administration, formulate the test compound in a suitable vehicle such as 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG400, and 50% saline.

  • For intravenous (i.v.) administration, dissolve the compound in a vehicle appropriate for injection, such as a solution of 10% DMSO in saline.

  • Administer the compound at a predetermined dose (e.g., 10 mg/kg for oral and 3 mg/kg for intravenous).

3. Blood Sampling:

  • Collect blood samples (approximately 100-200 µL) at predetermined time points from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

  • Typical time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Typical time points for intravenous administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples at 4°C for 10-15 minutes at 2000-3000 x g to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

  • Sample Preparation: Perform a protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Separate the analyte from endogenous plasma components on a C18 reverse-phase column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detect and quantify the analyte and internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

6. Pharmacokinetic Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis acclimatize Animal Acclimatization administer Compound Administration (p.o. or i.v.) acclimatize->administer formulate Drug Formulation formulate->administer sampling Serial Blood Sampling administer->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Angiogenesis Transcription->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->VEGFR2 Inhibits

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Carboxamide Group in Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the optimization of a lead compound is a multifaceted challenge. The goal is to enhance therapeutic efficacy while concurrently refining the pharmacokinetic profile to ensure the drug is safe, stable, and bioavailable. Bioisosteric replacement, a cornerstone strategy in drug design, involves substituting a specific functional group within a molecule with another that possesses similar physical and chemical properties.[1][2] This strategic exchange aims to modulate the molecule's properties in a predictable manner—improving target affinity, enhancing metabolic stability, increasing membrane permeability, reducing toxicity, or securing novel intellectual property.[3][4][5]

The carboxamide functional group is one of the most prevalent moieties in bioactive molecules, prized for its ability to form robust hydrogen bonds that are critical for target recognition and binding.[5] However, its susceptibility to enzymatic hydrolysis by proteases and amidases presents a significant hurdle, particularly for oral drug development.[5][6]

This guide focuses on the Benzo[d]oxazole-4-carboxamide scaffold, a privileged structure in medicinal chemistry known to confer a range of pharmacological activities, including anti-inflammatory and anticancer effects.[7][8][9] We will provide an in-depth, objective comparison of various bioisosteric replacement strategies for the 4-carboxamide group, supported by experimental rationale and detailed protocols to empower researchers in their drug development endeavors.

The Target Moiety: Physicochemical Profile of the this compound

The 4-carboxamide group on the benzo[d]oxazole ring system is a critical determinant of the molecule's overall properties. Its primary amide can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature often facilitates a strong, directional interaction with protein targets. However, this group also introduces polarity, which can limit passive diffusion across biological membranes, and represents a "soft spot" for metabolic degradation via hydrolysis. The strategic replacement of this group is therefore a key objective in optimizing drug candidates based on this scaffold.

G cluster_0 This compound cluster_1 Key Physicochemical Features mol mol A H-Bond Donor (N-H) mol->A B H-Bond Acceptor (C=O) mol->B C Metabolic Liability (Hydrolysis) mol->C D Polarity Center mol->D

Caption: Key features of the 4-carboxamide group targeted for bioisosteric replacement.

A Comparative Analysis of Leading Carboxamide Bioisosteres

The selection of a suitable bioisostere is highly context-dependent, requiring a careful balance of steric, electronic, and physicochemical properties.[5] Here, we compare several five-membered heterocyclic rings that have proven to be effective non-classical bioisosteres for the amide group. These rings maintain a similar spatial arrangement while offering significant advantages in metabolic stability and lipophilicity.

The 1,2,4-Oxadiazole: A Stable Amide Mimic

The 1,2,4-oxadiazole ring is arguably one of the most successful and widely used amide bioisosteres.[10][11] It is geometrically similar to a trans-amide, featuring a hydrogen bond acceptor (the N3 nitrogen) in a spatially analogous position to the amide carbonyl oxygen. Its key advantage is its exceptional stability to enzymatic hydrolysis.[12]

  • Rationale: The ring is electronically distinct from an amide but preserves key acceptor vectors for target binding. It is not susceptible to cleavage by amidases.

  • Property Modulation: Typically increases lipophilicity (logP) and significantly enhances metabolic stability. It removes the hydrogen bond donating capacity of the primary amide.

  • Synthetic Feasibility: Readily synthesized by condensing the corresponding benzo[d]oxazole-4-carboxamidoxime with an appropriate carboxylic acid derivative.

The 1,3,4-Oxadiazole: An Alternative Isomer

The 1,3,4-oxadiazole isomer also serves as a robust amide replacement.[10] It offers two hydrogen bond acceptors (the two ring nitrogens) and, like its 1,2,4-counterpart, is metabolically stable. The choice between the 1,2,4- and 1,3,4-isomers often depends on the specific vector requirements of the target's binding pocket.

  • Rationale: Provides a different arrangement of hydrogen bond acceptors compared to the 1,2,4-isomer, which may lead to alternative or improved binding interactions.

  • Property Modulation: Similar to the 1,2,4-oxadiazole, it increases lipophilicity and metabolic stability.

  • Synthetic Feasibility: Commonly prepared by the cyclization of an acylhydrazide, which can be derived from benzo[d]oxazole-4-carboxylic acid.

The 1,2,3-Triazole: The "Clickable" Bioisostere

The 1,2,3-triazole ring, particularly when synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a powerful tool in medicinal chemistry.[13] This bioisostere is exceptionally stable and introduces a dipole moment that can influence molecular properties and interactions. The 1,4-disubstituted triazole is a common replacement for a trans-amide bond.

  • Rationale: The triazole ring is rigid, planar, and metabolically inert. The ring nitrogens can act as hydrogen bond acceptors.[14]

  • Property Modulation: Generally increases metabolic stability and can modulate solubility depending on the substituent. The synthetic accessibility via click chemistry is a major advantage.[13][14]

  • Synthetic Feasibility: Highly efficient synthesis from a terminal alkyne and an organic azide. For our scaffold, this would involve preparing either an ethynyl-benzo[d]oxazole or an azidomethyl-benzo[d]oxazole.

Data Summary: Physicochemical and Performance Comparison

The following table provides a comparative summary of the parent carboxamide and its bioisosteric replacements. The data presented is illustrative, based on established principles of medicinal chemistry, to highlight the expected outcomes of such replacements.

Functional GroupH-Bond Donor/AcceptorRelative Lipophilicity (cLogP)Expected Metabolic Stability (t½, HLM)Relative PotencyKey Advantage
-CONH₂ (Parent) Donor & AcceptorBaselineLowBaselineStrong H-bonding
1,2,4-Oxadiazole AcceptorIncreasedHighVariableMetabolic Stability
1,3,4-Oxadiazole AcceptorIncreasedHighVariableAlternative H-bond vectors
1,2,3-Triazole AcceptorModerately IncreasedHighVariableSynthetic ease (Click)

HLM: Human Liver Microsomes. Potency is target-dependent and can either increase, decrease, or remain the same upon bioisosteric replacement.

Experimental Protocols: Synthesis and Evaluation

Trustworthiness in scientific reporting is paramount. The following protocols are designed to be self-validating, employing standard, high-yielding transformations and analytical checkpoints.

Workflow for Bioisostere Synthesis

G cluster_amide Parent Compound cluster_oxadiazole 1,2,4-Oxadiazole Synthesis cluster_triazole 1,2,3-Triazole Synthesis start Benzo[d]oxazole-4-carboxylic acid amide This compound start->amide Amidation amidoxime Formation of Amidoxime start->amidoxime Nitrile formation -> Hydroxylamine alkyne Sonogashira Coupling to form Alkyne start->alkyne Halogenation (e.g., Iodination) oxadiazole Cyclization with R-COOH amidoxime->oxadiazole final_oxa Final 1,2,4-Oxadiazole Analog oxadiazole->final_oxa triazole CuAAC 'Click' Reaction with R-N3 alkyne->triazole final_tri Final 1,2,3-Triazole Analog triazole->final_tri

Caption: Synthetic workflows for generating carboxamide bioisosteres from a common intermediate.

Protocol 1: Synthesis of a Benzo[d]oxazole-4-(1,2,4-oxadiazol-5-yl) Derivative

This protocol details a common and reliable method for constructing the 1,2,4-oxadiazole ring.

Step 1: Synthesis of Benzo[d]oxazole-4-carbonitrile

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add trifluoroacetic anhydride (2.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure nitrile.

Step 2: Synthesis of Benzo[d]oxazole-4-carboxamidoxime

  • To a solution of Benzo[d]oxazole-4-carbonitrile (1.0 eq) in ethanol (0.3 M), add an aqueous solution of hydroxylamine (50% w/w, 3.0 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amidoxime, which is often used in the next step without further purification.

Step 3: Cyclization to form the 1,2,4-Oxadiazole

  • To a solution of the desired carboxylic acid (R-COOH, 1.2 eq) in anhydrous DMF (0.2 M), add a coupling agent such as HATU (1.3 eq) and a base such as DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

  • Add the Benzo[d]oxazole-4-carboxamidoxime (1.0 eq) to the activated acid solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by column chromatography to yield the Benzo[d]oxazole-4-(1,2,4-oxadiazol-5-yl) derivative.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism.

  • Preparation: Prepare a stock solution of the test compound (Parent amide or bioisostere) in DMSO (10 mM). Prepare a working solution by diluting the stock to 100 µM in acetonitrile.

  • Incubation Mixture: In a microcentrifuge tube on ice, combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM)

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating solution (to maintain cofactor concentration).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound like Verapamil). This stops the reaction and precipitates the proteins.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion and Authoritative Insights

The strategic replacement of the carboxamide group in the this compound scaffold with metabolically robust heterocyclic bioisosteres like 1,2,4-oxadiazoles and 1,2,3-triazoles is a field-proven strategy to overcome pharmacokinetic liabilities.[5][15] The choice of bioisostere is not arbitrary; it is a deliberate decision based on a deep understanding of the target's binding site requirements and the desired physicochemical property modulations.

While this guide presents 1,2,4-oxadiazoles and 1,2,3-triazoles as primary examples due to their synthetic accessibility and proven track record, the medicinal chemist's toolbox is extensive.[11][14] Other replacements such as tetrazoles, reversed amides, or sulfonamides may also be viable depending on the specific therapeutic objective.[16][17] The key to success lies in a systematic, data-driven approach: synthesize a focused library of analogs, evaluate them in parallel using validated assays, and use the resulting structure-activity and structure-property relationships to guide the next round of design. This iterative process is the engine of modern drug discovery.

References

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  • Alaoui, C. E., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. ACS Omega, 8(30), 27101-27110. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat all Benzo[d]oxazole-4-carboxamide waste as hazardous. Under no circumstances should this chemical or its contaminated materials be disposed of via standard laboratory drains or general refuse.

This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, my objective is to provide a clear, scientifically grounded, and practical framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical waste management.

Understanding the Hazard Profile: A Cautious Approach

Key Inferred Hazards:

  • Irritant: Potential for skin, eye, and respiratory irritation.

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Flammability: The solid may be flammable.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for managing hazardous waste from its point of generation to its final disposal.[9][10][11][12][13][14][15][16]

Step 1: Waste Identification and Segregation

Proper identification is the foundational step in compliant waste disposal.[13] All waste streams containing this compound must be classified as hazardous chemical waste.

  • Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).

  • Liquid Waste: This includes solutions containing this compound, as well as the first rinse of any contaminated glassware. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[17]

  • Sharps Waste: Any needles, scalpels, or other sharp implements contaminated with the compound must be disposed of in a designated sharps container.

Causality: Segregating waste streams is critical to prevent unintended chemical reactions.[18] Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.[18]

Step 2: Proper Waste Containment

The choice of waste container is crucial for safe storage and transport.

  • Containers: Use only approved, chemically compatible, and leak-proof containers.[12][17] For solid waste, the original product container, if in good condition, is a suitable option.[19] Liquid waste should be collected in a container with a secure screw-top cap.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag.[17] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate percentage of each chemical constituent

    • The date the container was first used for waste accumulation

  • Closure: Waste containers must be kept tightly closed except when actively adding waste.[12][17]

Step 3: On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what are known as Satellite Accumulation Areas (SAAs).[12]

  • Storage Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[20]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[18]

  • Location: Store waste in a designated, well-ventilated area away from heat, sparks, or open flames.[8][21]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste management company.[13][22]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[17][20]

  • Manifest System: A hazardous waste manifest is a legal document that tracks the waste from the generator to the final disposal facility.[12][16] Your EHS office will handle the preparation of this document.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, prompt and correct action is critical.

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to do so, don the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for a related compound if a specific one is unavailable.

Data Summary and Visualization

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of the compound.
Disposal Decision Workflow

DisposalWorkflow This compound Disposal Workflow Start Waste Generated Identify Identify Waste Type Start->Identify Solid Solid Waste (Pure compound, contaminated PPE, etc.) Identify->Solid Solid Liquid Liquid Waste (Solutions, first rinseate) Identify->Liquid Liquid Sharps Contaminated Sharps Identify->Sharps Sharps SolidContainer Collect in Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled, Leak-Proof Liquid Waste Container with Secondary Containment Liquid->LiquidContainer SharpsContainer Dispose in Designated Sharps Container Sharps->SharpsContainer Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Pickup Contact EHS for Waste Pickup Store->Pickup Disposal Licensed Hazardous Waste Disposal Pickup->Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzo[d]oxazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, in-depth safety and handling protocols for Benzo[d]oxazole-4-carboxamide (CAS No. 208772-23-0), a heterocyclic building block with significant potential in medicinal chemistry.[1][2] As there is limited specific safety data for this exact compound, this directive is built upon a comprehensive analysis of its structure, data from analogous benzoxazole and carboxamide compounds, and established principles of laboratory safety.[3][4] Our objective is to empower researchers with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound belongs to the benzoxazole class of compounds, which are widely researched for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] However, this biological activity necessitates a cautious approach. Based on data from structurally related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, capable of causing skin irritation and serious eye irritation, and may lead to respiratory irritation, particularly if handled as a fine powder.[3][7][8]

Primary Hazards:

  • Eye Contact: May cause serious eye irritation or damage.[3][8]

  • Skin Contact: Anticipated to cause skin irritation upon direct contact.[3][7]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][8]

  • Ingestion: Assumed to be harmful if swallowed.[3][7]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is not merely a checklist; it is a dynamic, risk-based system. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting. The rationale provided explains the causality behind each selection, ensuring a self-validating safety protocol.

Protection Area Required PPE Specifications & Rationale
Eye and Face Safety Goggles or Safety Glasses with Side-Shields. A face shield is required when there is a significant splash hazard.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory. This protects against accidental splashes and airborne particulate matter, which can cause serious eye damage.[3][7]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Nitrile gloves provide adequate protection against incidental contact with many chemicals in this class. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling solutions, consult a glove compatibility chart. The goal is to prevent any skin contact, which may lead to irritation.[4][9]
Body Protection Fully-Buttoned Laboratory Coat or Chemical-Resistant ApronA lab coat protects skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[3][4]
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator is necessary for procedures that may generate dust or aerosols.Engineering controls are the first line of defense. Handling the solid compound, especially during weighing or transfer, should be done in a fume hood to prevent inhalation of airborne particles. If a hood is unavailable and dust generation is likely, an N95 respirator or higher is required.[4][10]

Operational Protocol: From Bench to Disposal

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring the integrity of your research.

Donning and Doffing PPE: A Critical Sequence

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Safe Handling Workflow
  • Preparation: Designate a specific area for handling this compound. Ensure safety showers and eyewash stations are accessible and unobstructed.[7]

  • Engineering Controls: Perform all manipulations that may generate dust (e.g., weighing, transferring solids) within a certified chemical fume hood or other ventilated enclosure.

  • Weighing: Use a weigh boat or creased paper to contain the solid. Handle with care to minimize dust formation.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.[3]

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent and then wipe down with soap and water.

Disposal Plan: A Responsible Conclusion

Improper disposal can endanger personnel and the environment. All waste must be handled as hazardous.

  • Waste Segregation: Segregate all waste containing this compound from other laboratory waste streams.[3] This includes contaminated gloves, weigh boats, and pipette tips.

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed container designated for hazardous chemical waste.[3][11]

    • Liquid Waste: Store in a compatible, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: Dispose of all waste in accordance with all applicable federal, state, and local regulations. This typically involves collection by a certified hazardous waste management company for incineration.[7][12]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory and face protection based on the specific laboratory task involving this compound.

PPE_Selection_Workflow start Start: Handling This compound procedure What is the procedure? start->procedure weighing Weighing or transferring solid? procedure->weighing Solid Form solution Handling dilute solution (low volatility solvent)? procedure->solution Liquid Form fume_hood Is a fume hood available? weighing->fume_hood splash_risk Risk of splash? solution->splash_risk ppe_hood Work in Fume Hood + Standard PPE: - Goggles - Gloves - Lab Coat fume_hood->ppe_hood Yes ppe_respirator Standard PPE + NIOSH-approved Respirator (N95 minimum) fume_hood->ppe_respirator No ppe_standard Standard PPE: - Goggles - Gloves - Lab Coat splash_risk->ppe_standard No ppe_face_shield Standard PPE + Face Shield splash_risk->ppe_face_shield Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem. 3

  • Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide. Benchchem. 9

  • Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide. Benchchem. 4

  • SAFETY DATA SHEET - Benzoxazole. Fisher Scientific. 7

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 5

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • MSDS of Benzo[d]oxazole-4-carboxylic acid. Capot Chemical. 11

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. 13

  • Benzo[d]oxazole-4-carboxylic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery. Benchchem. 1

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate.

  • In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid (CAS No. 208772-23-0). Benchchem. 2

  • Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate Safety Data Sheet. AK Scientific, Inc. 8

Sources

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